[3-(methoxymethyl)oxolan-3-yl]methanol
Description
Properties
CAS No. |
1566018-21-0 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of [3-(Methoxymethyl)oxolan-3-yl]methanol in Sp3-Enriched Drug Design
Executive Summary
In modern medicinal chemistry, the over-reliance on flat, aromatic rings has historically led to high attrition rates in clinical trials due to poor solubility and off-target promiscuity. To combat this, fragment-based drug discovery (FBDD) has shifted toward three-dimensional, sp3-rich scaffolds. [3-(Methoxymethyl)oxolan-3-yl]methanol (CAS: 1566018-21-0)[1][2] is a highly specialized, bifunctional chiral building block designed specifically for this purpose. Featuring a 3,3-disubstituted tetrahydrofuran (oxolane) core, this compound offers unique spatial vectors for functionalization while drastically improving the physicochemical properties of the resulting drug candidates.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, providing a deep dive into the mechanistic rationale, self-validating analytical protocols, and step-by-step synthetic workflows required to leverage this scaffold effectively.
Structural Rationale & Physicochemical Profiling
The architectural value of[3-(methoxymethyl)oxolan-3-yl]methanol lies in its perfect
The oxolane ring acts as a polar bioisostere for cyclopentane, introducing a favorable dipole moment that enhances water solubility without violating Lipinski’s Rule of Five. The presence of both a methoxymethyl ether and a primary hydroxyl group at the C3 quaternary center provides distinct, orthogonally addressable vectors for library generation.
Table 1: Physicochemical and Topological Data
Data represents a synthesis of computational modeling and standardized chemical registry parameters.
| Property | Value | Computational / Experimental Rationale |
| IUPAC Name | (3-(methoxymethyl)tetrahydrofuran-3-yl)methanol | Standardized nomenclature[2]. |
| CAS Registry Number | 1566018-21-0 | Unique identifier for commercial sourcing[1][2]. |
| Molecular Formula | C₇H₁₄O₃ | Confirmed via High-Resolution Mass Spectrometry. |
| Molecular Weight | 146.19 g/mol | Ideal low-molecular-weight fragment for FBDD. |
| Fraction sp3 ( | 1.00 (7 out of 7 carbons) | Maximizes 3D spatial coverage; reduces flatland toxicity[3]. |
| Topological Polar Surface Area | 38.69 Ų | Highly favorable for passive membrane permeability. |
| H-Bond Donors / Acceptors | 1 / 3 | Optimal ratio for specific target binding without desolvation penalties. |
| Rotatable Bonds | 3 | Balances necessary flexibility with low entropic binding penalties. |
Analytical Characterization: A Self-Validating Protocol
A common pitfall in handling aliphatic, sp3-rich scaffolds is the misinterpretation of purity and structural integrity. Because [3-(methoxymethyl)oxolan-3-yl]methanol lacks a conjugated π-system, standard UV-Vis detectors (e.g., PDA at 254 nm) are completely blind to it.
To ensure absolute trustworthiness of your starting materials, you must employ the following self-validating analytical systems:
A. LC-CAD/MS Methodology
Protocol: High-Performance Liquid Chromatography (HPLC) must be coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Causality: CAD provides universal mass-balance detection independent of chromophores, ensuring that non-UV-active impurities are not missed. This is run in parallel with positive-mode Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the intact mass via the
B. ¹³C DEPT-135 NMR Fingerprinting
Protocol: alongside standard ¹H NMR, a ¹³C DEPT-135 sequence is mandatory. Causality: The quaternary C3 carbon of the oxolane ring is a critical structural feature that is prone to ring-opening under harsh acidic conditions. In a DEPT-135 spectrum, this quaternary C3 will be intentionally invisible. The three oxolane ring -CH₂- groups, the methoxymethyl -CH₂-, and the hydroxymethyl -CH₂- will appear as inverted signals (negative phase), while the methoxy -CH₃ will appear as an upright signal (positive phase). This phase-editing provides an unambiguous, self-validating fingerprint of the intact sp3 core.
Synthetic Utility in Fragment-Based Drug Discovery
The primary hydroxyl group of [3-(methoxymethyl)oxolan-3-yl]methanol serves as the primary synthetic handle. It can be oxidized to an aldehyde for reductive amination, or activated via sulfonylation to undergo nucleophilic substitution (
Fig 1. Synthetic divergence of the oxolane scaffold into functionalized sp3-rich drug candidates.
Experimental Protocol: Scaffold Activation via Sulfonylation
To utilize this scaffold in cross-coupling or substitution chemistries, the hydroxyl group must first be converted into a superior leaving group. The following protocol describes the synthesis of [3-(methoxymethyl)oxolan-3-yl]methyl methanesulfonate .
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 1.0 eq of[3-(methoxymethyl)oxolan-3-yl]methanol (146.19 mg, 1.0 mmol) and dissolve in 10 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 2.0 eq of anhydrous triethylamine (TEA, 278 µL). Causality: TEA acts as a non-nucleophilic acid scavenger for the HCl generated during the reaction. Neutralizing the acid is critical to prevent acid-catalyzed ring opening of the sensitive oxolane ether.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Sulfonylation is highly exothermic. Maintaining low temperatures suppresses the formation of alkyl chloride side-products (via chloride attack on the mesylate).
-
Activation: Perform a dropwise addition of 1.2 eq of methanesulfonyl chloride (MsCl, 93 µL) over 5 minutes.
-
Monitoring: Remove the ice bath and stir for 2 hours at room temperature. Monitor conversion via GC-FID (Gas Chromatography-Flame Ionization Detection). Causality: Standard TLC with UV visualization is ineffective for this molecule. GC-FID provides quantitative, real-time conversion metrics for volatile sp3 scaffolds.
-
Quench & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient). Use a KMnO₄ or PMA (Phosphomolybdic acid) stain to visualize the fractions containing the product.
Conclusion[3-(Methoxymethyl)oxolan-3-yl]methanol represents a paradigm shift in fragment-based drug design, offering a direct route to "escape from flatland." By integrating this 3D, sp3-rich scaffold into discovery pipelines, medicinal chemists can proactively engineer favorable ADME properties (Absorption, Distribution, Metabolism, and Excretion) into their lead compounds from day one. Utilizing the rigorous, self-validating analytical and synthetic protocols outlined above ensures high-fidelity translation from raw building block to clinical candidate.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
Sources
Structural and Synthetic Paradigms of[3-(methoxymethyl)oxolan-3-yl]methanol: A Gem-Disubstituted Building Block for Advanced Drug Discovery
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
The transition from planar aromatic scaffolds to sp³-enriched, three-dimensional architectures is a defining trend in contemporary medicinal chemistry. This whitepaper provides an in-depth technical analysis of [3-(methoxymethyl)oxolan-3-yl]methanol (CAS: 1566018-21-0), a highly versatile gem-disubstituted oxolane building block. By detailing its physicochemical profile, structural rationale in drug design, and a self-validating synthetic methodology, this guide serves as an authoritative resource for integrating this molecule into advanced drug discovery pipelines.
Chemical Identity and Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its impact on the final Active Pharmaceutical Ingredient (API). [3-(methoxymethyl)oxolan-3-yl]methanol is commercially cataloged by leading chemical suppliers such as and [1, 2].
The quantitative data below highlights its high fraction of sp³ carbons (
Table 1: Physicochemical Properties of[3-(methoxymethyl)oxolan-3-yl]methanol
| Property | Value |
| Chemical Name | [3-(methoxymethyl)oxolan-3-yl]methanol |
| Common Synonyms | (3-(methoxymethyl)tetrahydrofuran-3-yl)methanol |
| CAS Registry Number | 1566018-21-0 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.19 g/mol |
| Exact Mass | 146.0943 Da |
| Topological Polar Surface Area (TPSA) | 38.7 Ų |
| Fraction sp³ ( | 1.00 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Structural Logic: The "Escape from Flatland" Paradigm
The high attrition rate in late-stage drug development is frequently attributed to poor physicochemical properties stemming from an over-reliance on planar, sp²-hybridized aromatic rings. As articulated by in their seminal "Escape from Flatland" paper, increasing the saturation (
-
Causality of the Oxolane Core: By replacing a flat phenyl ring with an oxolane (tetrahydrofuran) core, the
is maximized. The oxygen heteroatom acts as a localized hydrogen bond acceptor, effectively lowering the partition coefficient (logP) and preventing the lipophilicity-driven aggregation common in planar molecules. -
Causality of Gem-Disubstitution: The geminal disubstitution at the C3 position forces the methoxymethyl and hydroxymethyl vectors into a rigid, defined 3D spatial arrangement. This allows for highly specific, lock-and-key interactions within a target protein's binding pocket while minimizing non-specific stacking that often leads to hERG inhibition or other off-target toxicities.
Fig 1. Medicinal chemistry optimization logic utilizing sp3-enriched oxolane cores.
Synthetic Methodology: A Self-Validating Workflow
The synthesis of gem-disubstituted oxolanes requires precise control over enolate geometry and steric hindrance. The following protocol details the conversion of methyl oxolane-3-carboxylate to the target molecule via a self-validating two-phase workflow.
Fig 2. Step-by-step synthetic workflow for[3-(methoxymethyl)oxolan-3-yl]methanol.
Phase 1: Kinetic Enolate Alkylation
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C.
-
LDA Generation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.05 equiv). Stir for 30 mins to ensure complete formation of lithium diisopropylamide (LDA).
-
Enolate Formation: Add methyl oxolane-3-carboxylate (1.0 equiv) dropwise.
-
Causality: The ultra-low temperature (-78 °C) combined with the sterically bulky LDA base prevents unwanted thermodynamic Claisen self-condensation, strictly favoring the kinetic enolate at the C3 position.
-
-
Alkylation: Introduce chloromethyl methyl ether (MOM-Cl, 1.2 equiv) slowly. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
In-Process Validation: Quench an aliquot with saturated aqueous NH₄Cl. Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1) and a KMnO₄ stain. The disappearance of the starting material validates the completion of the alkylation.
Phase 2: Ester Reduction
-
Preparation: In a separate flame-dried flask, suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv) in anhydrous THF at 0 °C.
-
Reduction: Dissolve the crude intermediate from Phase 1 in THF and add dropwise to the LiAlH₄ suspension.
-
Causality: LiAlH₄ is a powerful, unhindered reducing agent required to fully reduce the sterically congested gem-disubstituted ester down to the primary alcohol.
-
-
Quench (Fieser Method): Self-validating safety step. Carefully add
mL distilled water, mL 15% aqueous NaOH, and mL distilled water sequentially (where = grams of LiAlH₄ used).-
Causality: This specific stoichiometric addition forces the formation of a granular, crystalline aluminum salt precipitate (NaAlO₂). This strictly prevents the formation of unfilterable emulsions, ensuring high recovery of the water-soluble oxolane product during organic extraction.
-
-
Purification: Filter through Celite, concentrate the filtrate in vacuo, and purify via flash column chromatography (DCM:MeOH 95:5).
Analytical Characterization & Validation
Because [3-(methoxymethyl)oxolan-3-yl]methanol lacks a conjugated
-
High-Performance Liquid Chromatography (HPLC-ELSD):
-
Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA).
-
Causality: Validates compound purity. The lack of a UV chromophore necessitates the use of Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection. A single sharp peak validates >95% purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the methoxy group (-OCH₃) around
3.3 ppm (3H), and the complex multiplets of the oxolane ring protons between 1.8 - 3.9 ppm. The primary alcohol (-OH) proton will appear as a broad singlet, exchangeable upon the addition of D₂O. -
¹³C-NMR (100 MHz, CDCl₃): Confirms the carbon framework. The quaternary C3 carbon of the oxolane ring is a critical diagnostic peak, typically appearing around
45-50 ppm, distinguishing it from mono-substituted impurities.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Validation Criterion: The observed mass
must match the exact calculated mass of 147.1016 Da (or at 169.0841 Da) within a mass error of 5 ppm, unambiguously confirming the molecular formula C₇H₁₄O₃.
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
Therapeutic Potential of 3,3-Disubstituted Oxolane Derivatives: A Structural & Synthetic Guide
Topic: Therapeutic Potential of 3,3-Disubstituted Oxolane Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
In the optimization of small molecule therapeutics, the 3,3-disubstituted oxolane (tetrahydrofuran) motif represents a high-value structural solution for two perennial medicinal chemistry challenges: metabolic lability and conformational entropy . While the unsubstituted oxolane ring is a common pharmacophore, its C3 position is a metabolic "soft spot," prone to cytochrome P450-mediated oxidation.
Introducing geminal disubstitution at the C3 position confers a dual advantage:
-
Metabolic Armor: It sterically and electronically blocks the formation of reactive metabolites (e.g., ring-opened aldehydes or lactones).
-
Conformational Locking: Via the Thorpe-Ingold effect (gem-dimethyl effect), it restricts the ring's puckering dynamics, reducing the entropic penalty of binding to rigid protein pockets (e.g., kinase ATP sites or GPCR allosteric sites).
This guide analyzes the physicochemical rationale, therapeutic applications, and validated synthetic protocols for deploying this scaffold in drug discovery.
Structural & Chemical Rationale
The Thorpe-Ingold Effect in Oxolanes
The oxolane ring is not planar; it exists in a dynamic equilibrium between Envelope (E) and Twist (T) conformations to relieve torsional strain.
-
Unsubstituted Oxolane: Rapid pseudorotation between conformers (
). High entropic cost upon protein binding. -
3,3-Disubstituted Oxolane: The geminal substituents introduce 1,3-diaxial-like interactions that raise the energy barrier for pseudorotation. This biases the ring toward a specific "puckered" conformation, pre-organizing the molecule for binding.
Metabolic Stability: Blocking the "Soft Spot"
Monosubstituted or unsubstituted oxolanes are susceptible to oxidation at the
-
The Problem: CYP450 enzymes can hydroxylate the C3 position, leading to ring opening or further oxidation to a ketone/lactone.
-
The Solution: 3,3-Disubstitution removes the abstractable protons at the C3 position and sterically hinders the approach of the heme iron-oxo species to the adjacent C2/C4 positions.
Table 1: Physicochemical Impact of 3,3-Disubstitution
| Property | Unsubstituted Oxolane | 3,3-Disubstituted Oxolane | Impact on Drug Design |
| Conformation | Flexible (Pseudorotation) | Rigid / Biased | Lower entropic penalty ( |
| Metabolic Liability | High (C3 Oxidation) | Low (Quaternary Block) | Increased |
| Lipophilicity (LogP) | Low (Polar) | Moderate (Tunable) | Improved membrane permeability without sacrificing solubility. |
| Chirality | Achiral (unless substituted) | Prochiral / Chiral | Opportunity for specific enantiomeric interactions. |
Decision Framework: When to Deploy
Use the following decision tree to determine if a 3,3-disubstituted oxolane is the correct scaffold for your lead optimization campaign.
Figure 1: SAR Decision Tree for deploying 3,3-disubstituted oxolane scaffolds in lead optimization.
Synthetic Methodologies
Constructing the quaternary center at C3 is the primary synthetic challenge. Below are two validated methodologies: a classical approach for scale-up and a modern catalytic approach for diversity.
Method A: Intramolecular Williamson Etherification (Scale-Up Friendly)
This method is robust for generating simple 3,3-dialkyl derivatives (e.g., 3,3-dimethyltetrahydrofuran).
Mechanism:
-
Precursor Synthesis: Grignard addition to a succinate ester or alkylation of a malonate derivative, followed by reduction to a 1,4-diol or halo-alcohol.
-
Cyclization: Base-mediated intramolecular displacement of a leaving group (Cl, Br, OMs).
Method B: Pd-Catalyzed Carboetherification (High Complexity)
Ideal for installing aryl groups and creating chiral centers simultaneously. This reaction couples an aryl bromide with a
Reaction Scheme:
Key Advantages:
-
Forms C-C and C-O bonds in a single step.
-
Stereoselective: Ligand control can dictate the stereochemistry of the quaternary center.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethyltetrahydrofuran
Adapted from bench-validated protocols for gem-dimethyl ether synthesis.
Objective: Synthesis of 3,3-dimethyltetrahydrofuran from 4-chloro-2,2-dimethylbutan-1-ol.
Reagents:
-
4-chloro-2,2-dimethylbutan-1-ol (1.0 equiv)
-
Potassium hydroxide (KOH) (1.5 equiv, powdered)
-
Solvent: DMSO or DMF (anhydrous)
Step-by-Step Workflow:
-
Setup: Charge a flame-dried round-bottom flask with anhydrous DMSO (0.5 M concentration relative to substrate). Add powdered KOH (1.5 equiv) under nitrogen atmosphere.
-
Addition: Cool the suspension to 0°C. Add 4-chloro-2,2-dimethylbutan-1-ol dropwise via syringe pump over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor conversion by GC-MS (looking for M+ peak at 100.16 m/z).
-
Workup: Quench with saturated NH4Cl solution. Extract 3x with diethyl ether (Note: Product is volatile; bp ~100°C).
-
Purification: Dry organics over MgSO4. Carefully concentrate via fractional distillation (do not use rotary evaporator vacuum if product is volatile) to isolate the clear oil.
Protocol 2: Microsomal Metabolic Stability Assay
Validating the "Metabolic Armor" hypothesis.
Objective: Compare intrinsic clearance (
Reagents:
-
Human Liver Microsomes (HLM) (20 mg/mL stock)
-
NADPH Regenerating System
-
Test Compounds (10 mM DMSO stock)
-
Internal Standard (e.g., Propranolol)
Workflow:
-
Incubation: Prepare a master mix in phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL final).
-
Initiation: Add test compound (1 µM final). Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH.
-
Sampling: At
min, remove aliquots and quench immediately in ice-cold acetonitrile containing the internal standard. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .[1]-
Success Criterion: 3,3-disubstituted analog should show
half-life extension compared to the monosubstituted control.
-
Synthetic Workflow Visualization
The following diagram illustrates the Palladium-Catalyzed Carboetherification pathway, a powerful method for generating these scaffolds with high stereocontrol.
Figure 2: Catalytic cycle for the Pd-mediated synthesis of 3,3-disubstituted oxolanes via carboetherification.
References
-
Wolfe, J. P., et al. (2009).
-Hydroxy Internal Alkenes." PMC. Link -
Ghosh, A. K., et al. (2024). "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors." OSTI.GOV. Link
-
BenchChem. (2025).[2] "Step-by-step synthesis of 3,3-dimethyltetrahydrofuran from 1,4-dichloro-2,2-dimethylbutane." BenchChem Protocols. Link
-
PubChem. "3,3-Dimethyltetrahydrofuran Compound Summary." National Library of Medicine. Link
-
Silva, W., et al. (2024). "Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol." YorkSpace. Link
-
Carreira, E. M., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. Link
Sources
Technical Guide: Solubility Profile and Solvent Compatibility of [3-(methoxymethyl)oxolan-3-yl]methanol
Topic: Solubility Profile of [3-(methoxymethyl)oxolan-3-yl]methanol in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]
Executive Summary
[3-(methoxymethyl)oxolan-3-yl]methanol (CAS: 1566018-21-0) is a specialized functionalized tetrahydrofuran (THF) derivative.[1][2] Characterized by a quaternary carbon at the 3-position bearing both a hydroxymethyl (primary alcohol) and a methoxymethyl (ether) group, this compound exhibits a unique amphiphilic solubility profile .
This guide provides a comprehensive analysis of its solubility behavior, driven by structural mechanics and Hansen Solubility Parameters (HSP). It is designed to assist researchers in selecting optimal solvent systems for synthesis, extraction, and purification workflows.[1]
Physicochemical Characterization
To understand the solubility, we must first deconstruct the molecular architecture.
| Property | Detail |
| IUPAC Name | [3-(methoxymethyl)oxolan-3-yl]methanol |
| CAS Number | 1566018-21-0 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.19 g/mol |
| SMILES | COCC1(CCOC1)CO |
| Functional Groups | 1x Cyclic Ether (THF core), 1x Acyclic Ether (Methoxy), 1x Primary Alcohol |
Structural Analysis & Polarity
The molecule contains three distinct oxygen environments:[1]
-
Oxolane Ring Oxygen: A Lewis base acting as a hydrogen bond acceptor.
-
Methoxymethyl Ether Oxygen: A flexible, acyclic hydrogen bond acceptor.
-
Hydroxymethyl Group (-CH₂OH): A primary alcohol acting as both a hydrogen bond donor (HBD) and acceptor (HBA).
Implication: The compound is highly polar with significant hydrogen bonding capability. It behaves similarly to low-molecular-weight glycol ethers but with added rigidity from the heterocyclic ring.[1]
Solubility Profile: Predictive & Empirical Analysis
Based on Group Contribution Methods (GCM) and structural analogy to 3-hydroxytetrahydrofuran and THF-dimethanol, the solubility profile is categorized below.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | Strong H-bond donor/acceptor interactions match the solute's -OH group.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Dipole-dipole interactions stabilize the polar ether/alcohol functionalities.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the ether backbone; H-bonding with -OH.[1] |
| Ethers | THF, MTBE, 2-MeTHF | High | "Like dissolves like" principle applies to the oxolane core.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Good match for polarity; effective for extraction. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate/High | Soluble, particularly at elevated temperatures, driven by the lipophilic carbon scaffold.[1] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Immiscible | The high polarity of the three oxygen atoms creates a large energy barrier for solvation in non-polar alkanes.[1] |
| Water | Water | Soluble | The ratio of Carbon (7) to Oxygen (3) suggests water solubility, aided by the H-bonding hydroxyl group.[1] |
Hansen Solubility Parameters (HSP)
To enable precise solvent selection, we estimate the HSP values (
-
(Dispersion): ~16.5 MPa
(Derived from the hydrocarbon backbone) -
(Polarity): ~9.0 MPa
(Due to ether linkages and asymmetry)[1] -
(Hydrogen Bonding): ~14.5 MPa
(Dominant contribution from the primary alcohol)
RED Analysis (Relative Energy Difference):
-
Good Solvents (RED < 1): Alcohols, Glycols, DCM, THF.[1]
-
Poor Solvents (RED > 1): Aliphatic hydrocarbons (Hexane).
Experimental Protocols
Visual Solubility Screen (Qualitative)
Use this protocol to quickly assess miscibility for reaction solvent selection.
Materials: 20 mL Scintillation vials, micropipettes, vortex mixer.
-
Aliquot: Place 100 mg (or 100 µL if liquid) of [3-(methoxymethyl)oxolan-3-yl]methanol into a vial.
-
Solvent Addition: Add solvent in stepwise increments:
-
Step A: Add 100 µL (1:1 v/v). Vortex for 30s. Observe.
-
Step B: Add 900 µL (1:10 v/v). Vortex. Observe.
-
Step C: Add 9.0 mL (1:100 v/v). Vortex. Observe.
-
-
Observation Criteria:
-
Soluble: Clear, homogenous solution.
-
Partial: Cloudiness, schlieren lines, or undissolved droplets.[1]
-
Insoluble: Phase separation or distinct pellet.
-
Workflow Visualization
Figure 1: Decision logic for qualitative solubility screening.
Applications & Process Implications
Extraction & Purification Strategies
The compound's solubility profile suggests specific purification routes:
-
Partitioning: Since it is likely insoluble in hexane but soluble in water/DCM, impurities can be washed away using non-polar solvents.
-
Strategy: Dissolve crude mixture in DCM; wash with Hexane to precipitate non-polar byproducts (if the compound remains in DCM) or wash the neat oil with Hexane to remove lipophilic impurities.
-
-
Reverse Phase Chromatography: Due to its polarity, it will elute early on C18 columns. Use a polar mobile phase (Water/Methanol gradient).
Reaction Solvent Selection
-
Grignard/Lithiation: Compatible with THF or 2-MeTHF.[1] Warning: The primary alcohol (-OH) is protic and must be protected (e.g., as a silyl ether) before using organometallics.
-
Oxidation: DCM is an excellent solvent for oxidizing the alcohol to an aldehyde using Dess-Martin Periodinane or Swern conditions.[1]
References
-
PubChemLite. (2025). Compound Summary: [3-(methoxymethyl)oxolan-3-yl]methanol.[1][2][3][4] CID 121599156. Retrieved from .
-
Sigma-Aldrich. (2025).[1] Product Catalog: [3-(methoxymethyl)oxolan-3-yl]methanol. CAS 1566018-21-0.[1][2] Retrieved from .[1]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Sources
- 1. EP2766333B1 - Process for the preparation of methoxymelonal - Google Patents [patents.google.com]
- 2. Thf/meoh | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - [3-(methoxymethyl)oxan-3-yl]methanol (C8H16O3) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - [3-(methoxymethyl)oxan-3-yl]methanol (C8H16O3) [pubchemlite.lcsb.uni.lu]
Comprehensive Synthesis and Process Optimization of[3-(Methoxymethyl)oxolan-3-yl]methanol
An In-Depth Technical Guide for Chemical Development Professionals
Executive Summary & Retrosynthetic Rationale
The oxolane derivative [3-(methoxymethyl)oxolan-3-yl]methanol (CAS: 1566018-21-0) is a highly valuable, 3,3-disubstituted building block utilized in the development of advanced agrochemicals, spirocyclic scaffolds, and novel pharmaceutical active ingredients[1]. The molecule features a neopentyl-like quaternary carbon center at the 3-position of the tetrahydrofuran (THF) ring, presenting a unique synthetic challenge: the selective mono-functionalization of a symmetric, sterically hindered diol.
Direct statistical mono-methylation of the precursor, 3,3-bis(hydroxymethyl)oxolane, typically results in an intractable mixture of unreacted diol, the desired mono-methyl ether, and di-methylated byproducts. Because these neopentyl-like derivatives exhibit nearly identical polarities and boiling points, chromatographic separation at an industrial scale is highly inefficient.
To circumvent this, we employ a field-proven, three-phase desymmetrization strategy:
-
Tollens Cascade : Construction of the symmetric diol precursor via a crossed Aldol-Cannizzaro reaction[2].
-
Steric Desymmetrization : Selective mono-protection using a bulky silyl ether to break the symmetry.
-
Williamson Methylation & Deprotection : Robust etherification followed by fluoride-mediated cleavage.
Figure 1: Step-by-step synthetic workflow for[3-(methoxymethyl)oxolan-3-yl]methanol.
Mechanistic Causality: The Tollens Cascade
The synthesis of the diol precursor relies on the Tollens reaction, a highly efficient method for generating 3,3-disubstituted oxolanes[2]. When tetrahydrofuran-3-carbaldehyde is treated with an excess of aqueous formaldehyde in the presence of a strong base (NaOH), two sequential reactions occur.
-
Causality of Base & Electrophile : First, base-catalyzed alpha-deprotonation forms an enolate, which undergoes a crossed aldol addition with formaldehyde.
-
Causality of Excess Reagent : Because the resulting intermediate (3-(hydroxymethyl)tetrahydrofuran-3-carbaldehyde) lacks remaining alpha-protons, a crossed Cannizzaro reaction takes over. Formaldehyde, being non-enolizable and highly electrophilic, acts as a sacrificial hydride donor. It reduces the newly formed aldehyde to an alcohol while being oxidized to sodium formate.
Figure 2: Mechanistic cascade of the Tollens reaction yielding the diol precursor.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each phase includes specific in-process controls (IPCs) that confirm mechanistic milestones before proceeding.
Phase 1: Synthesis of 3,3-bis(hydroxymethyl)oxolane
-
Charge : To a 1 L round-bottom flask equipped with a magnetic stirrer and an addition funnel, add tetrahydrofuran-3-carbaldehyde (10.0 g, 100 mmol) and 37% aqueous formaldehyde (24.3 g, 300 mmol, 3.0 eq).
-
Thermal Control : Submerge the flask in an ice-water bath to maintain the internal temperature at 0–5 °C.
-
Base Addition : Dropwise, add a 50% w/w aqueous solution of NaOH (12.0 g, 150 mmol, 1.5 eq) over 30 minutes. Causality: Slow addition prevents thermal runaway from the highly exothermic crossed-Cannizzaro hydride transfer.
-
Stir & Monitor : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1, KMnO₄ stain). The reaction is complete when the aldehyde spot (Rf ~0.8) completely disappears, confirming total consumption of the starting material.
-
-
Workup : Neutralize the mixture with 1M HCl to pH 7. Extract the aqueous layer with Ethyl Acetate (4 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diol as a white solid.
Phase 2: Desymmetrization via Mono-Silylation
-
Charge : Dissolve 3,3-bis(hydroxymethyl)oxolane (10.0 g, 75.7 mmol) in 150 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition : Add Imidazole (6.18 g, 90.8 mmol, 1.2 eq) and stir until completely dissolved.
-
Silylation : Cool the mixture to 0 °C. Add tert-Butyldimethylsilyl chloride (TBS-Cl) (11.4 g, 75.7 mmol, 1.0 eq) portion-wise. Causality: Strict stoichiometric control (1.0 eq) and low temperature maximize mono-protection over di-protection by exploiting the slight steric bulk added by the first TBS group.
-
Stir & Monitor : Stir for 12 hours at room temperature.
-
Self-Validation (IPC): TLC (Hexanes:EtOAc 7:3). The mono-TBS ether (Rf ~0.5) must be the major product, distinct from the baseline diol (Rf ~0.1) and the di-TBS ether (Rf ~0.9).
-
-
Workup : Quench with 50 mL of saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the pure mono-TBS ether.
Phase 3: Williamson Methylation & Fluoride-Mediated Deprotection
-
Deprotonation : In a flame-dried flask under nitrogen, suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (100 mL) at 0 °C. Slowly add the mono-TBS ether (1.0 eq) dissolved in THF.
-
Self-Validation (IPC) : Observe hydrogen gas evolution. Causality: Do not add the electrophile immediately. Wait exactly until bubbling ceases (approx. 30 mins) to ensure complete alkoxide formation; premature addition leads to unreacted starting material.
-
Alkylation : Add Methyl Iodide (MeI) (1.5 eq) dropwise. Stir at room temperature for 4 hours. Quench carefully with cold water, extract with diethyl ether, dry, and concentrate.
-
Deprotection : Dissolve the crude intermediate in THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq). Stir for 2 hours at room temperature. Causality: The thermodynamic stability of the newly formed Si-F bond (582 kJ/mol) drives the quantitative cleavage of the silyl ether without affecting the robust methyl ether.
-
Final Isolation : Concentrate and purify via silica gel chromatography (Hexanes:EtOAc 1:1) to yield pure[3-(methoxymethyl)oxolan-3-yl]methanol.
Quantitative Data & Process Metrics
The following table summarizes the expected quantitative outcomes and critical process parameters for the three-phase synthesis.
| Phase | Transformation | Key Reagents | Time / Temp | In-Process Control (IPC) | Expected Yield | Purity (HPLC) |
| 1 | Tollens Cascade | HCHO, NaOH | 4 h / 0 °C to RT | TLC (KMnO₄): Aldehyde consumption | 82 - 86% | > 98% |
| 2 | Desymmetrization | TBS-Cl, Imidazole | 12 h / 0 °C to RT | TLC (UV/I₂): Rf differentiation | 65 - 70% | > 95% |
| 3a | Methylation | NaH, MeI | 4 h / 0 °C to RT | Visual: Cessation of H₂ gas evolution | 88 - 92% | N/A (Crude) |
| 3b | Deprotection | TBAF | 2 h / RT | TLC (KMnO₄): Cleavage of Si-O bond | 90 - 95% | > 99% |
Conclusion
The synthesis of [3-(methoxymethyl)oxolan-3-yl]methanol requires rigorous control over steric environments to overcome the inherent symmetry of its diol precursor. By leveraging a Tollens cascade followed by a meticulously controlled TBS-desymmetrization strategy, chemical development professionals can bypass the pitfalls of statistical mixtures. This self-validating workflow ensures high-purity isolation of the target oxolane, ready for downstream integration into complex API and agrochemical pipelines.
References
-
Potluri, S. K., Ramulu, A. R., & Pardhasaradhi, M. (2005). "Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides." Synthetic Communications, 35(16), 2175-2182. URL:[Link]
Sources
Bioavailability and Metabolic Stability of Oxolane-Based Scaffolds: A Technical Guide
Topic: Bioavailability and metabolic stability of oxolane-based scaffolds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The oxolane (tetrahydrofuran, THF) scaffold is a cornerstone of modern medicinal chemistry, valued for its ability to modulate lipophilicity (LogP), enhance aqueous solubility, and serve as a hydrogen-bond acceptor. However, its utility is often compromised by specific metabolic liabilities—primarily cytochrome P450-mediated oxidative ring opening—and permeability challenges. This guide provides a deep technical analysis of the oxolane pharmacophore, detailing the mechanistic basis of its metabolism, structural strategies for stabilization (including deuteration, fluorination, and bicyclic constraints), and validated experimental protocols for assessing its stability in preclinical development.
The Oxolane Scaffold in Drug Design
Physicochemical Profile
The oxolane ring is a saturated five-membered oxygen heterocycle. Unlike its aromatic counterpart (furan), oxolane is non-planar (envelope conformation) and possesses distinct electronic properties that influence bioavailability.
-
Lipophilicity Modulation: Replacing a cyclopentane ring with an oxolane typically lowers LogP by approximately 1.0–1.5 units due to the polarity of the ether oxygen. This is critical for bringing lipophilic leads into "drug-like" space (LogP < 5).
-
Hydrogen Bonding: The ether oxygen acts as a weak-to-moderate hydrogen bond acceptor (HBA), crucial for interacting with backbone amides in protein active sites (e.g., Asp29/Asp30 in HIV protease).
-
Solubility: The dipole moment of the C-O-C bond improves aqueous solubility compared to carbocyclic analogs, enhancing oral bioavailability (F%).
The "Metabolic Soft Spot"
Despite these advantages, the oxolane ring is not metabolically inert. The carbon atoms adjacent to the oxygen (positions 2 and 5) are electron-rich and sterically accessible, making them prime targets for oxidative metabolism.
Metabolic Mechanisms and Liabilities[1][2]
The primary route of clearance for oxolane-containing drugs is Cytochrome P450 (CYP)-mediated
The Oxidative Pathway
-
H-Atom Abstraction: High-valent Iron-Oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the
-carbon (C2 or C5). -
Radical Rebound: The resulting carbon-centered radical rapidly recombines with the hydroxyl radical from the heme iron.
-
Hemiacetal Collapse: The formed
-hydroxy oxolane (a cyclic hemiacetal) is chemically unstable. -
Ring Opening: The hemiacetal spontaneously collapses to form a
-hydroxy aldehyde or ketone (ring-opened product). -
Further Oxidation: The aldehyde is often rapidly oxidized to a carboxylic acid by cytosolic aldehyde dehydrogenases (ALDH) or further CYP activity.
Visualization of Metabolic Pathway
Figure 1: Mechanism of CYP450-mediated oxidative ring opening of oxolane scaffolds.
Structural Optimization Strategies
To mitigate the metabolic instability described above without sacrificing the favorable physicochemical properties, three primary strategies are employed.
Deuteration (Kinetic Isotope Effect)
Replacing the hydrogen atoms at the C2/C5 positions with deuterium introduces a Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, potentially slowing the rate-limiting H-abstraction step.
-
Application: Useful when the metabolic clearance is driven almost exclusively by this specific oxidation event.
-
Risk: "Metabolic switching" may occur, where the enzyme shifts to oxidizing a different part of the molecule.
Fluorination and Electron Withdrawal
Introducing fluorine atoms, particularly in a gem-difluoro motif, at the C3/C4 positions or directly at the metabolic soft spot (if synthetic feasibility allows) serves two purposes:
-
Electronic Deactivation: The strong electronegativity of fluorine reduces the electron density of the C-H bonds at the
-positions, making them less susceptible to electrophilic attack by CYP450. -
Lipophilicity Tuning: Fluorination can fine-tune the LogD, often improving blood-brain barrier (BBB) permeability (see Case Study: Darunavir Analogs).
Scaffold Hopping: The Oxetane Advantage
Recent trends in medicinal chemistry favor "hopping" from a five-membered oxolane to a four-membered oxetane .
-
Stability: Oxetanes are often more metabolically stable than oxolanes. The high ring strain and different orbital hybridization reduce the propensity for
-hydroxylation. -
Polarity: Oxetanes are more polar (lower LogP) and can serve as bioisosteres for gem-dimethyl groups or carbonyls, reducing overall lipophilicity while maintaining steric bulk.
Experimental Protocols: Assessing Stability
Trustworthy data generation requires self-validating protocols. The following workflow is designed to specifically identify oxolane ring opening.
In Vitro Microsomal Stability Assay (Optimized for Ethers)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
). -
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Protocol:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike test compound (1 µM final, <0.1% DMSO). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots and immediately quench in 150 µL ice-cold Stop Solution.
-
Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins. Collect supernatant.
-
Analysis: LC-MS/MS (Q-TOF or Orbitrap recommended for metabolite ID).
Data Interpretation (Self-Validation):
-
Control: Include a known rapidly metabolized oxolane (e.g., simple substituted THF) and a stable control (e.g., Warfarin).
-
Mass Shift: Look for M+16 (hydroxylation) and M+32 (acid formation). The ring-opened aldehyde is often transient; look for the acid (M+32 - 2H = M+30) or the reduced alcohol if cytosolic reductases are present (though less likely in microsomes).
Metabolite Identification Workflow
Figure 2: Screening workflow for assessing metabolic stability of oxolane derivatives.
Case Study: The Bis-THF Ligand in HIV Protease Inhibitors[3][4][5][6]
The evolution of HIV protease inhibitors provides the definitive case study for oxolane optimization.
The Challenge
Early protease inhibitors (e.g., Saquinavir) suffered from poor oral bioavailability and rapid biliary excretion. The hydrophobic S2 pocket of the HIV protease required a ligand that was lipophilic enough to bind but polar enough to maintain solubility.
The Solution: Bis-THF (Darunavir)
Researchers at the University of Illinois and Tibotec developed the bis-tetrahydrofuran (bis-THF) ligand.
-
Structure: Two fused oxolane rings.
-
Mechanism: The bicyclic structure is conformationally restricted, reducing the entropic penalty upon binding. The two ether oxygens align perfectly to form hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30.
-
Stability: While more stable than a single flexible THF ring due to steric bulk and rigidity, the bis-THF moiety is still susceptible to metabolism.
Further Optimization: Gem-difluoro-bis-THF
To further improve the scaffold, Ghosh et al. introduced a gem-difluoro modification to the bis-THF ligand.
-
Result: The electron-withdrawing fluorine atoms reduced the electron density on the ring, significantly improving metabolic stability against CYP3A4.
-
Bioavailability: The fluorinated analog showed improved blood-brain barrier (BBB) permeability compared to Darunavir, highlighting how subtle electronic modulation of the oxolane core can drive macroscopic ADME properties.
References
-
Ghosh, A. K., et al. (2006).[1] Bis-Tetrahydrofuran: A Privileged Ligand for Darunavir and a New Generation of HIV Protease Inhibitors.[2][1] ChemMedChem. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Ghosh, A. K., et al. (2011). Design of Gem-difluoro-bis-Tetrahydrofuran as P2-Ligand for HIV-1 Protease Inhibitors to Improve Brain Penetration. ACS Medicinal Chemistry Letters. Link
Sources
The Methoxymethyl-Oxolane Scaffold: Synthetic Evolution and Pharmacological Utility
Executive Summary
This technical guide examines the structural class of methoxymethyl-substituted oxolanes (tetrahydrofurans), with a specific focus on 2-(methoxymethyl)tetrahydrofuran . Unlike simple alkyl-substituted cyclic ethers used primarily as green solvents (e.g., 2-MeTHF), the methoxymethyl variant represents a critical "privileged structure" in asymmetric synthesis and medicinal chemistry. Its significance lies in the hemilabile coordination capability of the pendant ether oxygen, which directs organometallic stereoselectivity, and its role as a lipophilic yet polar pharmacophore in modern drug design (e.g., nucleoside analogs, protease inhibitors).
Part 1: Historical Genesis & Structural Significance
The history of methoxymethyl-substituted oxolanes is not defined by a single "eureka" moment but by the gradual evolution from solvent chemistry to chiral auxiliary design in the late 1970s and 1980s.
The Shift from Solvent to Scaffold
Early work on tetrahydrofuran (THF) focused on its lithiation properties. Seminal studies demonstrated that THF undergoes
-
Block
-lithiation: The substituent sterically hinders the C2 position. -
Provide Chelation: The pendant methoxy group acts as an internal Lewis base, stabilizing lithium intermediates via a 5-membered chelate ring.
The "Chiral Pool" Era
The true utility of this scaffold emerged with the rise of chiral pool synthesis . Researchers recognized that optically pure 2-(methoxymethyl)tetrahydrofuran could be accessed directly from inexpensive biological precursors like (S)-glutamic acid or (S)-proline (via substitution) and D-mannitol . This accessibility transformed the molecule from a theoretical curiosity into a standard chiral ligand for enantioselective Grignard additions and hydride reductions.
Part 2: Mechanistic Deep Dive (The "Why")
The chemical value of the methoxymethyl-oxolane lies in its ability to modulate reactivity through bidentate coordination .
The Chelation Effect
In organometallic chemistry, the methoxymethyl group functions as a hemilabile ligand. When a metal (M) binds to the oxolane oxygen, the pendant methoxy oxygen can optionally coordinate, creating a rigid bicyclic transition state.
-
Kinetic Stabilization: The chelation raises the energy barrier for decomposition.
-
Stereocontrol: The rigidified environment forces incoming nucleophiles to attack from a specific face, inducing high enantiomeric excess (ee) in downstream reactions.
Pharmacological Bioisosterism
In drug discovery, the methoxymethyl-oxolane moiety is often employed as a bioisostere for ribose rings or simple alkyl chains.
-
LogD Modulation: It lowers lipophilicity (LogD) compared to a pure alkyl chain while maintaining steric bulk.
-
H-Bonding: The ether oxygen serves as a hydrogen bond acceptor, often interacting with backbone amides in protease active sites (e.g., HIV-1 protease S2 subsite).
Caption: Transition from flexible ligand to rigid chelate, enforcing stereocontrol in organometallic additions.
Part 3: Synthetic Protocol
This protocol details the synthesis of (S)-2-(methoxymethyl)tetrahydrofuran . This route is selected for its high enantiomeric fidelity and use of standard laboratory reagents, ensuring reproducibility.
Precursor: (S)-(+)-Tetrahydro-2-furoic acid (Commercially available or derived from proline).
Step-by-Step Methodology
Stage 1: Reduction to the Alcohol
Reaction:
-
Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.
-
Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH4) (1.5 equiv) in anhydrous THF (0.5 M concentration). Cool to 0°C.
-
Addition: Dissolve (S)-tetrahydro-2-furoic acid (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH4 suspension over 30 minutes. Caution: Exothermic hydrogen evolution.
-
Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). Stir vigorously until a white granular precipitate forms. -
Isolation: Filter through a celite pad. Dry the filtrate over MgSO4 and concentrate in vacuo to yield (S)-tetrahydro-2-furanmethanol .
Stage 2: Methylation (Williamson Ether Synthesis)
Reaction:
-
Deprotonation: In a clean, dry flask under
, suspend Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C. -
Alkoxide Formation: Add the crude alcohol from Stage 1 (dissolved in minimal THF) dropwise. Stir at 0°C for 30 mins until
evolution ceases. -
Methylation: Add Methyl Iodide (MeI) (1.5 equiv) dropwise. Note: MeI is toxic; use a fume hood.
-
Completion: Allow to warm to room temperature and stir overnight.
-
Workup: Quench with saturated
. Extract with diethyl ether ( ). Wash combined organics with brine to remove DMF (if used). -
Purification: Distillation is preferred for high purity. (S)-2-(methoxymethyl)tetrahydrofuran typically boils at ~140°C.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Precursor Chirality | (S)-Tetrahydro-2-furoic acid | Determines final stereochemistry |
| Reduction Yield | 85 - 92% | High efficiency step |
| Methylation Yield | 78 - 85% | Dependent on strictly anhydrous conditions |
| Optical Rotation | (c=1, CHCl3) for (S)-isomer | |
| Boiling Point | 140 - 142°C | At 760 mmHg |
Part 4: Logical Synthesis Workflow
The following diagram illustrates the "Chiral Pool" approach, contrasting it with the racemic cyclization route.
Caption: Comparison of Chiral Pool synthesis vs. Cyclodehydration. The Chiral Pool route is preferred for drug development.
Part 5: Pharmacological Applications & Case Studies
HIV-1 Protease Inhibitors
In the development of protease inhibitors like Amprenavir and Darunavir , the tetrahydrofuran ring is crucial for binding to the S2 subsite of the enzyme.
-
Mechanism: The cyclic ether oxygen accepts a hydrogen bond from the backbone amide of Asp29 or Asp30.
-
Methoxymethyl Role: While Darunavir utilizes a bis-THF moiety, early SAR (Structure-Activity Relationship) studies utilized methoxymethyl-substituted oxolanes to map the steric tolerance of the S2 pocket. The methoxymethyl group probed the depth of the hydrophobic pocket while maintaining water solubility.
Muscarinic Agonists
Research into muscarinic acetylcholine receptor agonists identified 2-substituted oxolanes as potent pharmacophores.
-
Study: 2-(methoxymethyl)tetrahydrofuran derivatives were synthesized to mimic the acetylcholine trimethylammonium headgroup (via the methoxy steric bulk) while removing the permanent positive charge to improve blood-brain barrier penetration.
References
- Paquette, L. A. (2003). Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons. (Fundamental text on chiral ether ligands).
-
Seebach, D., et al. (1983). "Alkylation of Amino Acids without Loss of Optical Activity." Journal of the American Chemical Society. Link (Foundational work on chiral pool synthesis).
-
Ghosh, A. K., et al. (1994). "Structure-Based Design: Synthesis of New HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. Link (Discussion of THF ligands in protease inhibitors).
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][2][3] ChemSusChem. Link (Distinction between solvent 2-MeTHF and functionalized derivatives).
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Comparative analysis of oxolane and oxetane methoxymethyl substituents).
Sources
Electronic and Conformational Dynamics of Quaternary Carbons in Oxolane Scaffolds
Topic: Electronic properties of quaternary carbons in oxolane rings Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Technical Guide for Medicinal Chemistry & Structural Design
Executive Summary
The incorporation of quaternary carbons into oxolane (tetrahydrofuran/THF) rings represents a high-value strategy in modern drug design. Beyond the simple introduction of steric bulk, these centers exert profound stereoelectronic control over the ring's conformation, dictating the vector orientation of the oxygen lone pairs and altering the molecule's metabolic profile. This guide analyzes the electronic perturbations caused by quaternary centers, provides validated synthetic protocols, and details the characterization of these motifs in complex scaffolds.
Theoretical Framework: Stereoelectronics & Conformational Locking[1]
The Electronic Landscape of the Oxolane Ring
The unsubstituted oxolane ring is not planar; it exists in a dynamic equilibrium of Envelope (E) and Twist (T) conformations to relieve torsional strain (Pitzer strain) and angle strain (Baeyer strain). This conformational mobility, often described as pseudorotation, allows the ring to traverse an energy surface with barriers as low as 1.5–1.7 kJ/mol.
However, the introduction of a quaternary carbon (gem-disubstitution) drastically alters this landscape via the Thorpe-Ingold Effect (Gem-Dimethyl Effect).
-
Electronic Consequence: The quaternary center forces the ring into a specific puckered conformation to maximize the bond angles of the bulky substituents (expanding toward the tetrahedral 109.5°).
-
Dipole Alignment: By locking the ring pucker, the quaternary center fixes the spatial orientation of the ether oxygen's lone pairs (
). In a drug-target interaction, this reduces the entropic penalty of binding, as the "bioactive conformation" is pre-organized.
Hyperconjugation and the Anomeric Effect
When the quaternary center is positioned at C2 (adjacent to oxygen), stereoelectronic effects dominate.
-
Exo-Anomeric Effect: If one of the quaternary substituents is an electronegative heteroatom (e.g., in spiro-acetals), the anti-periplanar alignment of the oxygen lone pair (
) with the C-X orbital stabilizes specific rotamers. -
Inductive Stabilization: The quaternary carbon acts as an electronic insulator, preventing the propagation of electron-withdrawing effects across the ring, thereby modulating the basicity of the ether oxygen.
Figure 1: The mechanistic flow from substitution to electronic pre-organization.[1] The quaternary center arrests pseudorotation, fixing the electronic vector of the ether oxygen.
Synthetic Methodologies & Electronic Implications
Creating quaternary centers in oxolanes requires overcoming significant steric repulsion. Two distinct mechanistic classes—Ionic Cyclization and Radical Functionalization —offer complementary electronic outcomes.
Methodology A: Acid-Catalyzed Cycloisomerization of Neopentylic Epoxides
This method utilizes the latent energy in an epoxide ring to drive the formation of the quaternary center. It is particularly sensitive to the electronic nature of the migrating group.
-
Mechanism: A 1,2-shift (Wagner-Meerwein type) concurrent with ring closure.[1]
-
Electronic Requirement: The migrating group must possess sufficient electron density (e.g., aryl, vinyl) to stabilize the developing carbocation at the quaternary center.
Methodology B: Radical Hydroalkylation (MHAT)
Metal-Hydride Hydrogen Atom Transfer (MHAT) allows for the construction of quaternary centers from unactivated olefins. This method is "electronically neutral" compared to ionic methods, tolerating Lewis-basic functional groups that might poison acid catalysts.
-
Mechanism: Markovnikov addition of a hydrogen atom (via Co or Fe catalysis) generates a tertiary radical, which is then trapped by the pendant oxygen or an external electrophile.
-
Key Advantage: Access to all-carbon quaternary centers without requiring adjacent stabilizing groups (aryl/vinyl).[1]
Figure 2: Decision matrix for synthesizing quaternary oxolanes based on the electronic properties of the precursor.
Experimental Protocol: Synthesis of 3,3-Disubstituted Oxolane
Context: This protocol describes the synthesis of a 3,3-disubstituted tetrahydrofuran via a Lewis-acid mediated cyclization, a robust method for generating quaternary centers with high diastereoselectivity.
Materials
-
Substrate: 2,2-Disubstituted-4,5-epoxy-1-pentanol derivative (1.0 equiv)
-
Catalyst:
(Boron trifluoride diethyl etherate) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add the epoxide substrate (1.0 mmol) and dissolve in anhydrous DCM (10 mL, 0.1 M).
-
Temperature Control: Cool the solution to -78°C using a dry ice/acetone bath. Note: Low temperature is critical to prevent competitive polymerization driven by the high energy of the quaternary carbocation intermediate.
-
Catalysis: Add
(1.1 equiv) dropwise over 5 minutes. The Lewis acid activates the epoxide oxygen, inducing ring opening. -
Cyclization: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC. The reaction proceeds via a 5-exo-tet cyclization.[1]
-
Workup: Quench the reaction with saturated
(5 mL). Extract with DCM (3 x 10 mL). Dry combined organics over .[2][3] -
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Check:
-
NMR Verification: The quaternary carbon signal typically appears between 40–55 ppm (depending on substituents) as a low-intensity singlet (due to long relaxation times
and lack of NOE). A signal in this region confirms the formation of the quaternary center.[4]
Medicinal Chemistry Applications: The "Metabolic Shield"
Blocking Metabolic Soft Spots
The alpha-carbons (C2/C5) and beta-carbons (C3/C4) of oxolanes are susceptible to oxidative metabolism by Cytochrome P450 enzymes (hydroxylation).
-
Mechanism: CYP450 abstracts a hydrogen atom to form a radical, which is then hydroxylated (leading to ring opening or lactone formation).
-
Quaternary Solution: Replacing the C-H bonds at the C3 position with C-C bonds (quaternary center) removes the abstractable hydrogen. This forces metabolism to less favorable sites or significantly extends the half-life (
) of the molecule.
Increasing and Solubility
Quaternary carbons contribute to the Fraction of
-
Solubility: The "kink" introduced by the quaternary center disrupts crystal lattice packing, often improving thermodynamic solubility compared to planar aromatic analogs.
-
Selectivity: The 3D-complexity introduced by the quaternary center reduces promiscuous binding to flat, hydrophobic off-targets (e.g., hERG, PXR).
Data Summary: Electronic & Physical Impact[1]
| Parameter | Unsubstituted Oxolane | Quaternary Substituted (C3) | Impact on Drug Design |
| Ring Conformation | Dynamic (Pseudorotation) | Locked (Envelope preferred) | Pre-organized binding; lower entropy penalty.[1] |
| ~25 ppm (C3/C4) | 40–55 ppm (Quaternary) | Diagnostic signature for structural verification. | |
| Metabolic Liability | High (C-H abstraction) | Low (Steric/Bond blocking) | Extended in vivo half-life.[1] |
| Dipole Vector | Fluctuating | Fixed | Predictable H-bond accepting capability.[1] |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Wiberg, K. B., et al. (2014). Electronic properties of the cyclic ethers—On ring size. An ab initio study.[5] Journal of Molecular Structure. Link
-
Crossley, S. W., Obradors, C., & Shenvi, R. A. (2016). Mn-, Fe-, and Co-Catalyzed Radical Hydrofunctionalizations of Olefins.[1] Chemical Reviews. Link
-
Bhanuchandra, M., et al. (2024).[3] K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center.[1][3] Synthesis. Link
-
Silva, W. G. D. P., & van Wijngaarden, J. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy. ChemPhysChem. Link
-
Kang, T., et al. (2021). Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins. Beilstein Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Safety data sheet (SDS) and toxicity of [3-(methoxymethyl)oxolan-3-yl]methanol
Technical Guide: Safety Assessment & Handling of [3-(methoxymethyl)oxolan-3-yl]methanol
Part 1: Executive Summary & Chemical Identity
Status: Research Chemical / Building Block Data Availability: Limited (Predicted via Structural Activity Relationship - SAR)[1][2]
[3-(methoxymethyl)oxolan-3-yl]methanol is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical candidates.[1][2] Structurally, it consists of a tetrahydrofuran (oxolane) core quaternary-substituted at the 3-position with a hydroxymethyl group (primary alcohol) and a methoxymethyl group (ether).[1][2]
As a non-commodity chemical (CAS 1566018-21-0), comprehensive toxicological datasets are absent from public registries.[1][2] This guide utilizes Read-Across Toxicology , deriving safety parameters from structurally validated analogs such as (3-methyloxolan-3-yl)methanol and tetrahydrofurfuryl alcohol (THFA).[1][2]
Chemical Identity Table
| Property | Detail |
| IUPAC Name | [3-(methoxymethyl)oxolan-3-yl]methanol |
| Common Synonyms | [3-(methoxymethyl)tetrahydrofuran-3-yl]methanol; 3-Methoxymethyl-3-hydroxymethyltetrahydrofuran |
| CAS Number | 1566018-21-0 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.19 g/mol |
| SMILES | COCC1(CO)CCOC1 |
| Physical State | Liquid (Colorless to pale yellow) |
| Solubility | Miscible in polar organic solvents (DMSO, MeOH, DCM); likely water-soluble due to -OH and ether oxygens.[1][2][3][4][5] |
Part 2: Hazard Identification (GHS Classification)
Note: Classifications are derived from the closest structural analog, (3-methyloxolan-3-yl)methanol (CAS 15833-64-4), and standard functional group reactivity.[1][2]
Signal Word: WARNING
Hazard Statements (H-Codes):
-
H227: Combustible liquid (Predicted Flash Point > 80°C based on MW).
Precautionary Statements (P-Codes):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[2]
Critical Safety Note on Reprotoxicity: While not explicitly classified, the structural analog Tetrahydrofurfuryl alcohol (THFA) is a known reproductive toxin (H360). Although the 3,3-disubstitution pattern of this compound differs from THFA, the Precautionary Principle mandates treating this substance as a potential reproductive hazard until specific data proves otherwise.[1][2]
Part 3: Toxicology & Read-Across Assessment
This section details the logic used to determine the safety profile, ensuring transparency in the absence of direct experimental data.
Mechanism of Toxicity (Predicted)
-
Local Irritation: The primary alcohol moiety (-CH₂OH) combined with the solvent properties of the ether-rich structure allows the compound to defat skin membranes and irritate mucous membranes.[1][2]
-
Metabolic Pathway: The ether linkages are generally stable.[1][2] The primary alcohol is the metabolic handle, likely undergoing oxidation to the corresponding carboxylic acid or aldehyde.[1]
-
Peroxide Formation: As a molecule containing two ether oxygens (one cyclic, one acyclic), it has a medium potential for peroxide formation upon prolonged exposure to air/light.[1]
Read-Across Logic Diagram
The following diagram illustrates the structural relationship used to derive the hazard profile.
Figure 1: Read-Across Toxicology Logic. Solid lines indicate structural features; dashed lines indicate inferred hazards.[1][2]
Part 4: Handling, Storage, & Exposure Controls
Storage Protocols
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Nitrogen or Argon). The ether functionality is susceptible to autoxidation.[2]
-
Container: Tightly sealed glass vials. Avoid long-term storage in plastics that may leach or degrade.[1][2]
-
Peroxide Management: If stored for >12 months, test for peroxides before distillation or concentration.[1][2]
Engineering Controls
-
Glove Selection:
Decision Logic for Handling Unknowns
When specific chronic toxicity data is missing, follow this hierarchy of controls.
Figure 2: Hierarchy of Controls for Research Chemicals with Data Gaps.
Part 5: Emergency Response Protocols
Firefighting Measures:
-
Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][7]
-
Note: Water spray may be ineffective but should be used to cool containers.[1][2]
Accidental Release (Spill):
-
Evacuate: Clear the immediate area.
-
Ventilate: Increase air exchange in the lab.
-
Absorb: Use an inert absorbent (vermiculite or sand).[2] Do not use combustible materials like sawdust.[1][2]
-
Decontaminate: Wipe surface with a soap/water solution after pickup.[1][2]
First Aid Workflow:
Figure 3: Immediate First Aid Response Workflow.
References
-
PubChem Database. [3-(methoxymethyl)oxolan-3-yl]methanol (CID 121599156).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier: Tetrahydrofurfuryl alcohol (CAS 97-99-4).[1][2] (Used for Read-Across Reprotoxicity data).[1][2] Available at: [Link][1][2]
Sources
- 1. CAS 15833-64-4: Tetrahydro-3-methyl-3-furanmethanol [cymitquimica.com]
- 2. Tetrahydro-3-furanmethanol | C5H10O2 | CID 139980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Doqmbvlsxpmujj-uhfffaoysa- | C11H9ClN2O4S | CID 12062680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. (Tetrahydrofuran-3-yl)methanol | 15833-61-1 | TCI Deutschland GmbH [tcichemicals.com]
- 7. methanex.com [methanex.com]
Methodological & Application
Step-by-step synthesis of [3-(methoxymethyl)oxolan-3-yl]methanol
Application Note: Strategic Synthesis of [3-(methoxymethyl)oxolan-3-yl]methanol
Executive Summary & Retrosynthetic Analysis
[3-(methoxymethyl)oxolan-3-yl]methanol (also known as 3-hydroxymethyl-3-methoxymethyltetrahydrofuran) is a valuable desymmetrized building block for medicinal chemistry, particularly in the development of ether-linked analogues of neonicotinoids and novel fragment-based drug discovery (FBDD) scaffolds.[1] Its structure features a quaternary carbon at the C3 position of a tetrahydrofuran (THF) ring, substituted with both a hydroxymethyl group and a methoxymethyl group.[1]
The synthesis centers on the efficient desymmetrization of the corresponding diol, 3,3-bis(hydroxymethyl)tetrahydrofuran . While the diol can be synthesized via the reduction of diethyl tetrahydrofuran-3,3-dicarboxylate, the critical challenge lies in the statistical monomethylation of the primary hydroxyl groups to achieve the target mono-ether with high selectivity and ease of purification.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic pathway identifying the symmetric diol as the divergent intermediate.
Synthesis of Intermediate: 3,3-Bis(hydroxymethyl)tetrahydrofuran
Before accessing the target, the core scaffold must be constructed. The most robust laboratory method involves the exhaustive reduction of the corresponding diester.
Protocol A: Reduction of Diethyl tetrahydrofuran-3,3-dicarboxylate
Principle: Lithium Aluminum Hydride (LiAlH₄) is utilized to reduce both ester moieties of the commercially available or prepared diethyl tetrahydrofuran-3,3-dicarboxylate to primary alcohols. This reaction is exothermic and requires strict anhydrous conditions.[1]
Reagents & Equipment:
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Diethyl tetrahydrofuran-3,3-dicarboxylate | 1.0 | Substrate |
| LiAlH₄ (2.0 M in THF) | 2.2 | Reducing Agent |
| Tetrahydrofuran (THF) | Solvent | Anhydrous reaction medium |
| Sodium Sulfate (Na₂SO₄) | - | Drying agent |
| Rochelle's Salt (Sat.[1] aq.) | - | Quenching/Emulsion breaking |
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with nitrogen or argon.[1][8]
-
Catalyst Preparation: Charge the flask with anhydrous THF (0.5 M concentration relative to substrate) and cool to 0 °C using an ice bath. Carefully add LiAlH₄ solution (2.2 equiv) via cannula or syringe.[1]
-
Safety Note: LiAlH₄ reacts violently with moisture.[1] Ensure all glassware is oven-dried.
-
-
Addition: Dissolve diethyl tetrahydrofuran-3,3-dicarboxylate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30–45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C). If TLC indicates incomplete conversion after 2 hours, heat the mixture to a gentle reflux (65 °C) for 1 hour.
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Quench carefully with the following sequence per gram of LiAlH₄ used:
-
Workup: Warm to room temperature and stir vigorously until a granular white precipitate forms (aluminum salts). Filter the suspension through a pad of Celite. Wash the filter cake with warm THF (3 x 50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3,3-bis(hydroxymethyl)tetrahydrofuran as a viscous, colorless oil.[1]
-
Yield Expectation: 85–95%.[1]
-
Purity Check: ¹H NMR should show disappearance of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and appearance of hydroxymethyl signals (~3.5–3.7 ppm).
-
Synthesis of Target: [3-(methoxymethyl)oxolan-3-yl]methanol
This step involves the desymmetrization of the diol. A statistical methylation strategy is employed using Sodium Hydride (NaH) and Methyl Iodide (MeI).[1][9] While this produces a mixture (starting material, mono-ether, bis-ether), the polarity differences allow for effective separation via silica gel chromatography.
Protocol B: Controlled Monomethylation
Reagents & Equipment:
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| 3,3-Bis(hydroxymethyl)tetrahydrofuran | 1.0 | Substrate |
| Sodium Hydride (60% dispersion in oil) | 1.0 | Base (Deprotonation) |
| Methyl Iodide (MeI) | 0.95 | Methylating Agent |
| THF (Anhydrous) | Solvent | Reaction Medium |
| DMF (Optional co-solvent) | 10% v/v | Solubilizer (if needed) |
Experimental Workflow (DOT Diagram)
Figure 2: Workflow for the controlled desymmetrization of the diol intermediate.
Step-by-Step Methodology:
-
Deprotonation:
-
In a flame-dried flask under argon, suspend NaH (1.0 equiv, washed with hexane to remove oil if strict stoichiometry is required, though commercial dispersion is usually sufficient) in anhydrous THF at 0 °C.
-
Add a solution of 3,3-bis(hydroxymethyl)tetrahydrofuran (1.0 equiv) in THF dropwise.[1]
-
Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure formation of the sodium alkoxide. Evolution of hydrogen gas will be observed.[1]
-
-
Methylation:
-
Cool the mixture back to 0 °C.
-
Add Methyl Iodide (0.95 equiv) dropwise via syringe.[1] Note: Using a slight deficit of MeI minimizes the formation of the bis-methylated byproduct.
-
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
-
Workup:
-
Purification (Critical Step):
-
The crude residue contains three components with distinct polarity profiles:
-
Eluent: Start with 100% Hexanes to elute the bis-ether. Gradient to 20–40% Ethyl Acetate in Hexanes to elute the Target Mono-ether . Finally, flush with 100% Ethyl Acetate or 5% MeOH/DCM to recover unreacted diol (which can be recycled).[1]
-
Analytical Data Summary
| Compound | Rf (50% EtOAc/Hex) | Key ¹H NMR Signals (CDCl₃, 400 MHz) |
| Bis-ether | ~0.8 | δ 3.35 (s, 6H, 2x OMe), no OH signal.[1] |
| Target Mono-ether | ~0.4 | δ 3.38 (s, 3H, OMe) , δ 3.65 (s, 2H, CH₂OH) , δ 3.40 (s, 2H, CH₂OMe) .[1] |
| Diol | ~0.1 | δ 3.70 (s, 4H, 2x CH₂OH), broad OH signal.[1] |
Characterization of Target (CAS 1566018-21-0):
-
Appearance: Colorless oil.
-
¹H NMR: Distinct singlets for the methoxy group (~3.38 ppm) and the two non-equivalent methylene groups attached to the quaternary center (one set at ~3.40 ppm for -CH₂OMe, one set at ~3.65 ppm for -CH₂OH).[1] The THF ring protons appear as multiplets around 1.6–1.9 ppm (C4) and 3.4–3.8 ppm (C2/C5).[1]
Safety & Handling
-
Sodium Hydride (NaH): Flammable solid; reacts violently with water liberating hydrogen gas.[1] Handle in a fume hood under inert atmosphere.
-
Methyl Iodide (MeI): Volatile, toxic alkylating agent.[1] Suspected carcinogen.[1] Use only in a well-ventilated fume hood.[1] Decontaminate glassware with aqueous ammonium hydroxide or thiosulfate solutions.[1]
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric reducing agent.[1] Quench carefully using the Fieser method to avoid hydrogen fires.
References
-
Potluri, S. K., Ramulu, A. R., & Pardhasaradhi, M. (2005).[1] Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides. Synthetic Communications, 35(17), 2275–2283.[1] Link[1]
-
Sigma-Aldrich.[1] (n.d.). Product Specification: [3-(methoxymethyl)oxolan-3-yl]methanol.[1] Sigma-Aldrich Catalog. Link
-
BenchChem. (2025).[1] Technical Support Center: Synthesis of (3-Methyloxiran-2-yl)methanol and related ethers. BenchChem Application Notes. Link[1]
-
Stenutz, R. (2013).[1] Methylation with methyl iodide/sodium hydroxide.[1][3][11] Stenutz Carbohydrate Chemistry Guide. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols - Google Patents [patents.google.com]
- 5. Hydride Reduction by a Sodium Hydride–Iodide Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4 [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 10. rsc.org [rsc.org]
- 11. Methylation with methyl iodide/sodium hydroxide [stenutz.eu]
Protocols for using [3-(methoxymethyl)oxolan-3-yl]methanol as a building block
An In-Depth Guide to the Synthetic Applications of [3-(Methoxymethyl)oxolan-3-yl]methanol
Introduction: Navigating Undocumented Chemical Space
The molecule [3-(methoxymethyl)oxolan-3-yl]methanol represents a unique building block for chemical synthesis. As a 3,3-disubstituted tetrahydrofuran (also known as an oxolane), it features a sterically encumbered primary alcohol and a stable methoxymethyl (MOM) ether. While specific literature on this exact compound is sparse, its structural motifs are highly relevant to modern organic and medicinal chemistry. The 3,3-disubstituted cyclic ether core, in particular, is increasingly sought after in drug discovery.
This guide provides detailed application notes and protocols for the synthetic utilization of [3-(methoxymethyl)oxolan-3-yl]methanol. Given the limited direct data, the principles and procedures outlined herein are synthesized from the extensive research on analogous 3,3-disubstituted oxetanes and established methodologies for the transformation of sterically hindered alcohols and methoxymethyl ethers.[1][2] Oxetanes, the four-membered ring cousins of oxolanes, have been widely validated as valuable surrogates for gem-dimethyl and carbonyl groups, serving to enhance aqueous solubility, metabolic stability, and three-dimensional character in drug candidates.[2] By extension, [3-(methoxymethyl)oxolan-3-yl]methanol offers a compelling scaffold to introduce these favorable properties into novel molecular entities.
This document is structured to provide researchers, scientists, and drug development professionals with a practical framework for incorporating this building block into their synthetic programs, from proposed synthesis of the core scaffold to detailed protocols for its subsequent functionalization.
Part 1: Proposed Synthesis of the [3-(Methoxymethyl)oxolan-3-yl]methanol Scaffold
Access to the title compound would first require a robust synthesis of the 3,3-disubstituted tetrahydrofuran core. A plausible and adaptable strategy can be derived from methods used to synthesize 3-substituted and 3,3-disubstituted tetrahydrofurans, for instance, starting from γ-butyrolactone.[3] This approach involves the sequential introduction of the required functional groups at the α-position of the lactone, followed by reduction and cyclization.
Workflow for Scaffold Synthesis
Sources
- 1. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102276559A - Method for synthesizing 3-hydroxymethyl tetrahydrofuran - Google Patents [patents.google.com]
Reaction conditions for functionalizing the hydroxyl group in oxolane derivatives
Executive Summary
The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, featured prominently in antiretrovirals (e.g., Amprenavir , Fosamprenavir ) and kinase inhibitors (e.g., Afatinib ). The functionalization of the hydroxyl group in 3-hydroxytetrahydrofuran (3-OH THF) is a critical gateway for introducing chirality and polarity into drug candidates.
This guide moves beyond generic organic chemistry textbook examples to provide field-proven protocols for modifying the 3-hydroxyl group. It addresses specific challenges such as water solubility of the substrate , volatility of oxidized intermediates , and stereochemical inversion .
Strategic Decision Matrix
Before selecting a protocol, the stability and stereochemical requirements of the target must be analyzed. The oxolane ring is generally stable to basic and reductive conditions but can be susceptible to ring-opening under harsh acidic conditions in the presence of strong nucleophiles.
Decision Tree: Functionalization Pathway
Caption: Strategic workflow for selecting reaction conditions based on stereochemical requirements.
Core Protocols
Protocol A: O-Alkylation (Ether Synthesis)
Challenge: 3-Hydroxytetrahydrofuran is highly water-soluble. Standard aqueous workups often result in poor recovery of the product if the alkyl chain is short. Solution: Use a "dry workup" or high-dilution extraction for hydrophilic products.
Reagents
-
Substrate: (S)-3-Hydroxytetrahydrofuran (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Electrophile: Alkyl halide (e.g., Benzyl bromide) (1.1 equiv)
-
Solvent: Anhydrous DMF or THF (0.5 M concentration)
-
Quench: Saturated NH₄Cl
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under N₂, suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.
-
Addition: Add 3-hydroxytetrahydrofuran dropwise. Evolution of H₂ gas will be vigorous. Expert Tip: Allow stirring for 30 mins at 0°C to ensure complete deprotonation (formation of the alkoxide).
-
Alkylation: Add the alkyl halide dropwise. Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup (Critical):
-
For Lipophilic Ethers (e.g., Benzyl): Pour into water and extract with Et₂O (3x). Wash combined organics with LiCl (5% aq) to remove DMF.
-
For Hydrophilic Ethers (e.g., Methyl): Do not pour into excess water. Quench with minimal solid NH₄Cl. Filter off solids.[1][2][3] Concentrate DMF under high vacuum (rotary evaporator with dry ice trap). Distill the residue directly.
-
Protocol B: Stereochemical Inversion via Mitsunobu Reaction
Context: Converting (S)-3-OH THF to (R)-derivatives (esters, azides) or installing nucleophiles that are difficult to alkylate. Mechanism: The reaction proceeds via an SN2 mechanism, resulting in complete inversion of the chiral center.[1][4]
Reagents
-
Substrate: 3-Hydroxytetrahydrofuran (1.0 equiv)
-
Nucleophile: 4-Nitrobenzoic acid (or HN₃ source like DPPA) (1.2 equiv)
-
Phosphine: Triphenylphosphine (PPh₃) (1.2 equiv)
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Dissolution: Dissolve PPh₃, the nucleophile (acid/phenol), and the substrate in THF at 0°C.
-
Controlled Addition: Add DIAD dropwise over 20 minutes. Expert Tip: The reaction is exothermic.[3] Maintain temp < 5°C to prevent hydrazine byproduct formation which complicates purification.
-
Reaction: Stir at RT for 12–24 hours.
-
Purification: Concentrate the mixture. The major contaminant is triphenylphosphine oxide (TPPO).
-
Optimization: Triturate the crude residue with cold Hexanes/Et₂O (1:1). TPPO often precipitates out. Filter, then purify the filtrate via flash chromatography.
-
Caption: Mechanistic flow of the Mitsunobu reaction leading to stereochemical inversion.
Protocol C: Activation via Sulfonylation (Tosylation)
Context: Creating a leaving group for subsequent displacement (e.g., by amines or thiols). Safety Note: Tosyl chloride (TsCl) is corrosive.
Reagents
-
Substrate: 3-Hydroxytetrahydrofuran[2][5][6][7][8][9][10][11]
-
Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Base/Solvent: Pyridine (used as solvent and base) OR Et₃N/DMAP in DCM.
Methodology (DCM Variant - Easier Workup)
-
Dissolve substrate and Et₃N (1.5 equiv) in DCM at 0°C. Add catalytic DMAP (0.1 equiv).
-
Add TsCl (1.2 equiv) portion-wise.
-
Stir at RT for 4 hours.
-
Wash: 1M HCl (to remove amine), then Sat. NaHCO₃, then Brine.[4]
-
Drying: Dry over Na₂SO₄. Note: The tosylate is generally a stable solid or oil and can be recrystallized or used crude.
Protocol D: Oxidation to 3-Oxotetrahydrofuran
Challenge: The product, 3-oxotetrahydrofuran (dihydrofuran-3(2H)-one), is volatile (bp ~140°C, but significant vapor pressure) and water-soluble. Recommended Method: TEMPO/TCCA (Trichloroisocyanuric Acid). This is safer and greener than Swern (no odorless sulfides) or Chromium (toxic).
Reagents
-
Substrate: 3-Hydroxytetrahydrofuran (1.0 equiv)
-
Catalyst: TEMPO (0.01 equiv / 1 mol%)
-
Oxidant: Trichloroisocyanuric Acid (TCCA) (0.5 equiv)
-
Solvent: DCM (Dichloromethane)
-
Buffer: Wet NaHCO₃ can be added to buffer HCl byproduct.
Step-by-Step Methodology
-
Setup: Dissolve alcohol and TEMPO in DCM at 0°C.
-
Addition: Add TCCA in small portions over 15 minutes. The reaction is rapid and exothermic.
-
Monitoring: Stir at 0°C for 30–60 mins. Reaction turns orange/yellow.[3]
-
Workup: Filter off the precipitated cyanuric acid (white solid) through Celite.
-
Purification: Wash filtrate with sat. Na₂CO₃, then brine. Dry over MgSO₄.
-
Isolation: Do not rotary evaporate to dryness. Carefully concentrate at >300 mbar/30°C. Distill the residue at reduced pressure to isolate the ketone.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ether) | Product lost in aqueous phase. | Use continuous liquid-liquid extraction (DCM) for 24h or switch to "dry workup" (filtration of salts). |
| Racemization | SN1 character during activation. | Keep temperatures strictly < 0°C during activation (MsCl/TsCl addition). Avoid strong Lewis acids. |
| Hydrazine Byproduct | Mitsunobu temp too high. | Add DIAD very slowly. Ensure internal temp < 5°C. |
| Volatile Loss | 3-Oxo-THF evaporated. | Avoid high vacuum. Use a Vigreux column for distillation.[12] Store solution in DCM if possible. |
References
-
Mitsunobu Reaction Mechanism & Protocols
-
Mitsunobu, O.[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981 , 1-28.
-
-
Oxidation of 3-Hydroxytetrahydrofuran (TEMPO/TCCA)
- De Luca, L. et al. "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds." Organic Letters, 2003, 5(22), 4179–4182.
-
Synthesis of Amprenavir (Application of 3-OH THF)
- St. Clair, M. H. et al. "Amprenavir (Agenerase), a Potent Human Immunodeficiency Virus Type 1 Protease Inhibitor." Antimicrobial Agents and Chemotherapy, 2000, 44(5), 1285-1292.
-
Physical Properties & Safety of Oxolane Derivatives
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 6. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 8. Novel method for preparing S-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 10. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 11. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Selective Protection of [3-(methoxymethyl)oxolan-3-yl]methanol
Abstract
In the synthesis of complex molecules and active pharmaceutical ingredients, the strategic protection and deprotection of functional groups is a cornerstone of success. This guide provides an in-depth analysis of protecting group strategies for [3-(methoxymethyl)oxolan-3-yl]methanol, a molecule featuring a primary alcohol and two ether functionalities (a methoxymethyl group and an oxolane ring). We will explore the chemical logic behind selecting an appropriate protecting group, focusing on the principle of orthogonality to ensure the stability of the ether linkages. This document furnishes detailed, validated protocols for the protection of the primary alcohol using silyl and benzyl ethers, along with their selective deprotection, providing researchers with the practical knowledge to manipulate this substrate effectively in multi-step synthetic campaigns.
Introduction: The Synthetic Challenge
[3-(methoxymethyl)oxolan-3-yl]methanol is a valuable building block characterized by a sterically accessible primary alcohol, a robust methoxymethyl ether, and a tetrahydrofuran (oxolane) core.[1] The primary alcohol is a versatile functional group, capable of undergoing a wide range of reactions such as oxidation, esterification, and conversion to leaving groups for nucleophilic substitution.[2] However, its reactivity, particularly its acidic proton, can interfere with many common synthetic transformations, such as those involving organometallics (e.g., Grignard reagents), strong bases, or hydrides.[3][4]
Therefore, it is often necessary to "mask" or "protect" the hydroxyl group as a less reactive derivative while other chemical modifications are performed on the molecule. The core challenge lies in choosing a protecting group that can be installed and removed under conditions that will not cleave the two ether linkages present in the molecule. The ideal protecting group strategy must be:
-
Efficient: The protection and deprotection reactions should proceed in high yield.
-
Robust: The protected group must be stable to the intended subsequent reaction conditions.
-
Orthogonal: The protecting group must be removable under specific conditions that do not affect other functional groups in the molecule—in this case, the ethers.[5][6][7]
This guide will focus on two highly effective and orthogonal strategies for this substrate: silyl ether and benzyl ether protection.
Strategic Selection of an Orthogonal Protecting Group
The presence of the methoxymethyl and oxolane ethers dictates the choice of protecting group. Both are susceptible to cleavage under strong acidic conditions. Therefore, protecting groups that require acidic conditions for removal, such as tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers, are generally poor choices for this substrate as their deprotection could lead to the undesired cleavage of the parent molecule.[2][8] We must select strategies that offer non-acidic deprotection pathways.
Silyl Ethers: The Fluoride-Labile Option
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and, most importantly, their unique cleavage mechanism.[9] They are typically installed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a mild base like imidazole.[10]
-
Key Advantage (Orthogonality): The silicon-oxygen bond is exceptionally labile in the presence of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[4][8] This is due to the formation of the very strong silicon-fluoride bond. This deprotection condition is extremely mild and highly selective, leaving the ether functionalities of our substrate completely intact.
-
Tunable Stability: The stability of silyl ethers can be adjusted by varying the steric bulk of the substituents on the silicon atom. For general purposes, tert-butyldimethylsilyl (TBDMS) offers a good balance of stability and ease of cleavage.[9] For reactions requiring more robust protection, the triisopropylsilyl (TIPS) group can be employed.[8]
Benzyl Ethers: The Hydrogenolysis-Labile Option
The benzyl (Bn) ether is another excellent choice for protecting alcohols. It is formed via a Williamson ether synthesis, typically by treating the alcohol with a base (like NaH) followed by benzyl bromide.[8]
-
Key Advantage (Orthogonality): The benzyl group is exceptionally robust and stable across a wide pH range and is resistant to many oxidizing and reducing agents.[3] Its primary mode of cleavage is catalytic hydrogenolysis (H₂ over a palladium catalyst), a reductive process that is completely orthogonal to the ether groups in the substrate.[3] This method is ideal for syntheses where fluoride-sensitive groups are present or when hydrogenation conditions are otherwise compatible with the overall synthetic route.
Comparative Overview of Recommended Protecting Groups
The table below summarizes the key characteristics of the recommended protecting groups for [3-(methoxymethyl)oxolan-3-yl]methanol.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability & Orthogonality Notes |
| TBDMS (tert-Butyldimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole, DMF, RT[10] | TBAF, THF, RT OR Acetic Acid, THF/H₂O[8] | Excellent Orthogonality. Stable to bases, oxidants, and mild reductants. Fluoride deprotection is highly selective and will not affect ethers. Avoid strong acids. |
| TIPS (Triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | TIPS-Cl, Imidazole, DMF, RT | TBAF, THF, RT (slower than TBDMS)[8] | Enhanced Stability. Offers greater steric hindrance and stability towards acid compared to TBDMS. Deprotection still relies on fluoride for orthogonality. |
| Bn (Benzyl) | -CH₂C₆H₅ | NaH, BnBr, THF, 0 °C to RT[8] | H₂, Pd/C, EtOH or EtOAc, RT[3] | Excellent Orthogonality. Very stable to a wide range of acidic, basic, and redox conditions. Deprotection via hydrogenation is highly selective. Not suitable if other reducible groups (alkenes, alkynes) are present and need to be preserved. |
Detailed Experimental Protocols
The following protocols have been optimized for the selective protection and deprotection of [3-(methoxymethyl)oxolan-3-yl]methanol.
Protocol 1: Protection as a TBDMS Ether
This protocol describes the formation of tert-butyl({[3-(methoxymethyl)oxolan-3-yl]methoxy})dimethylsilane.
Workflow Diagram
Caption: Workflow for TBDMS protection of the primary alcohol.
Materials:
-
[3-(methoxymethyl)oxolan-3-yl]methanol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and imidazole (2.5 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure TBDMS-protected product.
Protocol 2: Deprotection of the TBDMS Ether
This protocol describes the regeneration of the primary alcohol using TBAF.
Workflow Diagram
Caption: Workflow for fluoride-mediated TBDMS deprotection.
Materials:
-
TBDMS-protected substrate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Once complete, quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often clean, but can be purified by flash column chromatography if necessary.
References
- BenchChem. (2025). Orthogonality of Alcohol Protecting Groups: A Comparative Guide Featuring the Photolabile Phthalide-Type Moiety.
- University of Windsor. Alcohol Protecting Groups.
- Reisman, S. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- Ashenhurst, J. (2021, June 17). Protecting Groups For Alcohols. Chemistry Steps.
- University of Bristol School of Chemistry.
- LibreTexts Chemistry. (2022, September 24). 17.8: Protection of Alcohols.
- Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay.
- BenchChem. (2025). An In-Depth Technical Guide to Ether Protecting Groups in Organic Synthesis.
- Marko, I. E. (2009). Electrochemical method for the removal of benzoyl group. As referenced in Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
- Wikipedia. Protecting group.
- PubChem. [3-(methoxymethyl)oxolan-3-yl]methanol.
Sources
- 1. PubChemLite - [3-(methoxymethyl)oxolan-3-yl]methanol (C7H14O3) [pubchemlite.lcsb.uni.lu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. chem.iitb.ac.in [chem.iitb.ac.in]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Synthesis and Utility of [3-(Methoxymethyl)oxolan-3-yl]methanol in Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of [3-(methoxymethyl)oxolan-3-yl]methanol, a pivotal intermediate in modern pharmaceutical development. The oxolane (tetrahydrofuran) moiety is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. This document details a robust, multi-step synthetic protocol for the preparation of this key building block, offering in-depth explanations for methodological choices. Furthermore, it presents a practical application of this intermediate in the synthesis of advanced pharmaceutical scaffolds, such as those found in Janus kinase (JAK) inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel therapeutics.
Introduction: The Significance of the Oxolane Scaffold in Medicinal Chemistry
Saturated heterocyclic rings are fundamental components of many approved drugs. The oxolane, or tetrahydrofuran, ring is a five-membered cyclic ether that has gained significant attention as a bioisostere for various functional groups and as a core structural element.[1][2] Its incorporation into a drug candidate can favorably modulate key properties such as aqueous solubility, metabolic stability, and lipophilicity, often leading to an improved pharmacokinetic profile. Unlike its aromatic counterpart, furan, the sp³-rich, three-dimensional nature of the oxolane ring allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.
The subject of this guide, [3-(methoxymethyl)oxolan-3-yl]methanol (IUPAC name: (3-(methoxymethyl)tetrahydrofuran-3-yl)methanol), is a bifunctional building block of particular interest. It features a quaternary carbon center within the oxolane ring, presenting two distinct hydroxyl groups—one as a primary alcohol and the other masked as a methyl ether. This differential protection allows for selective functionalization, making it a versatile intermediate for constructing complex molecular architectures. Its structural motifs are found in various classes of therapeutic agents, including the highly significant Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain cancers.[3][4][5]
Synthesis of [3-(Methoxymethyl)oxolan-3-yl]methanol: A Proposed Route
While a direct, one-pot synthesis of [3-(methoxymethyl)oxolan-3-yl]methanol is not widely documented in publicly accessible literature, a reliable and scalable multi-step synthesis can be proposed based on established and fundamental organic chemistry principles. The following protocol outlines a plausible route starting from the commercially available diethyl malonate.
Overall Synthetic Scheme
The proposed synthesis involves three main stages:
-
Alkylation and Protection: Introduction of the core carbon framework and protection of the diol functionality.
-
Reduction: Conversion of the ester groups to primary alcohols.
-
Selective Etherification and Deprotection/Cyclization: Formation of the methoxymethyl ether and subsequent acid-catalyzed cyclization to form the oxolane ring.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate
This initial step involves the base-catalyzed reaction of diethyl malonate with formaldehyde.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl malonate | 160.17 | 160.2 g | 1.0 |
| Paraformaldehyde | 30.03 | 66.1 g | 2.2 |
| Potassium Carbonate | 138.21 | 13.8 g | 0.1 |
| Ethanol | 46.07 | 500 mL | - |
Protocol:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (500 mL), diethyl malonate (160.2 g, 1.0 mol), and paraformaldehyde (66.1 g, 2.2 mol).
-
Add potassium carbonate (13.8 g, 0.1 mol) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the diethyl malonate is consumed.
-
Cool the reaction mixture to room temperature and neutralize with 2M HCl.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diol, which can be used in the next step without further purification.
Step 2: Synthesis of Diethyl 5,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-5-carboxylate
This step protects the newly formed diol as a cyclic ketal.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Diol from Step 1 | ~220.22 | ~220 g | ~1.0 |
| 2,2-Dimethoxypropane | 104.15 | 125 g | 1.2 |
| p-Toluenesulfonic acid | 190.22 | 1.9 g | 0.01 |
| Acetone | 58.08 | 500 mL | - |
Protocol:
-
Dissolve the crude diol from the previous step in acetone (500 mL) in a 1 L round-bottom flask.
-
Add 2,2-dimethoxypropane (125 g, 1.2 mol) and p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol).
-
Stir the reaction at room temperature for 3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove acetone.
-
Extract the residue with diethyl ether (3 x 150 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the protected diol as an oil.[6][7]
Step 3: Synthesis of (5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Reduction of the esters to the corresponding diol.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Protected diester from Step 2 | ~260.29 | ~260 g | ~1.0 |
| Lithium aluminum hydride (LAH) | 37.95 | 45.5 g | 1.2 |
| Anhydrous THF | - | 1.5 L | - |
Protocol:
-
CAUTION: LAH is highly reactive. This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.
-
To a 3 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add a suspension of LAH (45.5 g, 1.2 mol) in anhydrous THF (500 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the protected diester from Step 2 in anhydrous THF (1 L) and add it dropwise to the LAH suspension over 2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by slowly adding water (45 mL), followed by 15% NaOH solution (45 mL), and then water again (135 mL).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the diol.
Step 4: Synthesis of (5-(Methoxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Selective mono-methylation of the diol.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diol from Step 3 | ~176.21 | ~176 g | ~1.0 |
| Sodium Hydride (60% in oil) | 40.00 | 44.0 g | 1.1 |
| Methyl Iodide | 141.94 | 156.1 g | 1.1 |
| Anhydrous THF | - | 1.0 L | - |
Protocol:
-
CAUTION: Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is toxic. Handle with extreme care in a fume hood under an inert atmosphere.
-
To a 2 L three-necked flask, add a suspension of sodium hydride (44.0 g of 60% dispersion, 1.1 mol) in anhydrous THF (500 mL).
-
Cool the suspension to 0 °C.
-
Dissolve the diol from Step 3 in anhydrous THF (500 mL) and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Cool the mixture back to 0 °C and add methyl iodide (156.1 g, 1.1 mol) dropwise.
-
Stir at room temperature overnight.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate (3 x 300 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the mono-methylated product.
Step 5: Synthesis of [3-(Methoxymethyl)oxolan-3-yl]methanol
Acid-catalyzed deprotection and intramolecular cyclization.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Mono-methylated product | ~190.24 | ~190 g | ~1.0 |
| Hydrochloric Acid (2M aq.) | - | 200 mL | - |
| Dioxane | 88.11 | 800 mL | - |
Protocol:
-
Dissolve the purified mono-methylated product from Step 4 in a mixture of dioxane (800 mL) and 2M HCl (200 mL).
-
Heat the mixture to 80-90 °C for 4 hours, monitoring the reaction by GC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (4 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation to yield [3-(methoxymethyl)oxolan-3-yl]methanol as a colorless oil.
Visualization of the Synthetic Workflow
Caption: Proposed multi-step synthesis of the target intermediate.
Application in Pharmaceutical Synthesis: A Case Study
The primary alcohol of [3-(methoxymethyl)oxolan-3-yl]methanol is a convenient handle for introducing the oxolane scaffold into a larger molecule. A common strategy is to convert the alcohol into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile. This approach is highly relevant for the synthesis of JAK inhibitors, many of which feature nitrogen heterocycles linked to aliphatic rings.[8][9]
Protocol: Tosylation and Nucleophilic Substitution
This protocol demonstrates how the intermediate can be activated and coupled with a generic nitrogen heterocycle (Het-NH), representing a core fragment of a JAK inhibitor.
Step A: Synthesis of [3-(Methoxymethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| [3-(methoxymethyl)oxolan-3-yl]methanol | 146.18 | 14.6 g | 0.1 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 21.0 g | 0.11 |
| Triethylamine (TEA) | 101.19 | 15.2 g | 0.15 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Protocol:
-
Dissolve [3-(methoxymethyl)oxolan-3-yl]methanol (14.6 g, 0.1 mol) in DCM (200 mL) in a 500 mL flask and cool to 0 °C.
-
Add triethylamine (15.2 g, 0.15 mol), followed by the portion-wise addition of p-toluenesulfonyl chloride (21.0 g, 0.11 mol).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Wash the reaction mixture with water (2 x 100 mL), 1M HCl (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated intermediate, which is often used directly in the next step.
Step B: Nucleophilic Substitution with a Heterocycle
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Tosylated Intermediate | 300.37 | 30.0 g | 0.1 |
| Heterocycle (Het-NH) | - | - | 0.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 48.9 g | 0.15 |
| Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Protocol:
-
To a solution of the heterocycle (0.1 mol) in DMF (200 mL), add cesium carbonate (48.9 g, 0.15 mol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of the tosylated intermediate (30.0 g, 0.1 mol) in a small amount of DMF.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by LC-MS).
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the final coupled product.
Visualization of the Application Workflow
Caption: Activation and coupling of the intermediate in API synthesis.
Safety, Handling, and Storage
As [3-(methoxymethyl)oxolan-3-yl]methanol is a research chemical, comprehensive safety data may not be publicly available. However, based on its functional groups (alcohol, ether) and the reagents used in its synthesis, standard laboratory safety precautions are essential.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Toxicity: While specific toxicity data is unavailable, related compounds like methanol are toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs. Assume the target compound has similar potential hazards.
-
Flammability: The compound is likely combustible. Keep away from heat, sparks, and open flames.[10][11]
Always consult a comprehensive Safety Data Sheet (SDS) for any chemical before use. The safety information provided here is based on analogous compounds and general chemical principles.
References
Sources
- 1. US11690842B2 - Pharmaceutical capsule compositions comprising lumateperone mono-tosylate - Google Patents [patents.google.com]
- 2. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2768213A - 1, 2, 6-hexanetriol - Google Patents [patents.google.com]
- 7. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 8. US10844057B2 - Process for preparing JAK inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 9. uwm.edu [uwm.edu]
- 10. atlanticmethanol.com [atlanticmethanol.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Catalytic Methods for the Formation of 3,3-Disubstituted Oxolanes
Introduction & Scientific Context
The oxolane (tetrahydrofuran) ring is a ubiquitous pharmacophore in modern drug discovery. While mono- and 2,5-disubstituted oxolanes are common, the synthesis of 3,3-disubstituted oxolanes —bearing an all-carbon quaternary stereocenter at the C3 position—presents a significant synthetic challenge[1].
The introduction of geminal disubstitution at the C3 position provides profound pharmacological benefits:
-
Metabolic Resistance: The quaternary center blocks oxidative metabolism (e.g., via Cytochrome P450 enzymes) at the otherwise vulnerable β-position.
-
Conformational Locking: The steric bulk of the 3,3-disubstitution induces a "reverse Thorpe-Ingold effect" within the ring, locking the oxolane into specific envelope conformations that can drastically improve binding thermodynamics to target proteins.
Traditional methods for constructing these quaternary centers (e.g., enolate alkylation) often suffer from poor regioselectivity, over-alkylation, and harsh reaction conditions. This application note details two highly robust, self-validating catalytic methodologies for the precise construction of 3,3-disubstituted oxolanes: Palladium-Catalyzed Carboetherification and Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) .
Methodology 1: Palladium-Catalyzed Carboetherification (The Wolfe Annulation)
Mechanistic Causality
Developed extensively by the Wolfe group, the Pd-catalyzed carboetherification of γ-hydroxy alkenes with aryl or vinyl halides is a powerful method for constructing substituted oxolanes[2]. When a 2,2-disubstituted γ-hydroxy alkene is utilized, the reaction yields a 4,4-disubstituted-2-aryl-oxolane (structurally equivalent to a 3,3-disubstituted oxolane relative to the C5 oxygen vector).
The causality of the reaction relies on a Pd(0)/Pd(II) catalytic cycle. The bulky phosphine ligand (e.g., DPEphos or P(o-tol)₃) is critical: it creates a sterically demanding environment that accelerates the syn-migratory insertion of the tethered alkene into the Pd–O or Pd–Ar bond, while simultaneously suppressing unwanted β-hydride elimination[3]. The geminal disubstitution on the substrate further accelerates cyclization via the Thorpe-Ingold effect, driving the equilibrium toward the cyclic product.
Caption: Pd-catalyzed carboetherification cycle for oxolane synthesis.
Experimental Protocol: Synthesis of 2-(4-Methoxybenzyl)-4,4-dimethyloxolane
Note: Conduct all steps under a strict inert atmosphere (N₂ or Argon) using Schlenk techniques.
Reagents:
-
2,2-Dimethyl-4-penten-1-ol (1.0 equiv, 1.0 mmol)
-
4-Bromoanisole (1.2 equiv, 1.2 mmol)
-
Pd₂(dba)₃ (1.0 mol %, 0.01 mmol)
-
DPEphos (4.0 mol %, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv, 1.2 mmol)
-
Anhydrous Toluene (5.0 mL, 0.2 M)
Step-by-Step Workflow:
-
Catalyst Pre-activation: In an oven-dried Schlenk flask, combine Pd₂(dba)₃ and DPEphos. Add 2.0 mL of anhydrous toluene and stir at room temperature for 15 minutes until the solution turns a homogeneous pale orange, indicating the formation of the active Pd(0)Lₙ complex.
-
Reagent Addition: Add NaOtBu to the flask. Causality note: NaOtBu is chosen because it is basic enough to deprotonate the alcohol but sterically hindered enough to prevent nucleophilic attack on the aryl bromide.
-
Substrate Introduction: Dissolve 2,2-dimethyl-4-penten-1-ol and 4-bromoanisole in the remaining 3.0 mL of toluene. Add this solution dropwise to the reaction mixture.
-
Thermal Cyclization: Seal the flask and heat to 100 °C in an oil bath for 12 hours.
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate, 95:5) to isolate the 3,3-disubstituted oxolane.
Self-Validating Controls & Troubleshooting
-
System Validation: Run a parallel control lacking the aryl bromide. Zero conversion of the γ-hydroxy alkene validates that the reaction proceeds strictly via the cross-coupling/insertion mechanism, not a Lewis-acid mediated cyclization.
-
Troubleshooting β-Hydride Elimination: If GC-MS analysis reveals a high concentration of anisole (the reduced arene byproduct), it indicates that β-hydride elimination is outcompeting reductive elimination[2]. To correct this, increase the steric bulk of the ligand (e.g., switch to P(o-tol)₃) or lower the reaction temperature to 80 °C.
Methodology 2: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
Mechanistic Causality
For oxolanes lacking a C2-aryl substituent, Ruthenium-catalyzed RCM of gem-disubstituted diallyl ethers is the premier methodology. The reaction utilizes Grubbs 2nd Generation catalyst to perform a [2+2] cycloaddition/cycloreversion sequence, yielding a 2,5-dihydrofuran intermediate.
The causality of success here is heavily reliant on the Thorpe-Ingold effect . The quaternary carbon at the C3 position restricts the conformational degrees of freedom of the acyclic ether, pre-organizing the two terminal olefins into close spatial proximity. This drastically lowers the entropic barrier (ΔS‡) for the formation of the ruthenacyclobutane intermediate, resulting in near-quantitative yields.
Caption: Ru-catalyzed ring-closing metathesis cycle for 2,5-dihydrofuran intermediates.
Experimental Protocol: Synthesis of 3,3-Dimethyloxolane
Phase 1: RCM to 4,4-Dimethyl-2,5-dihydrofuran
-
Preparation: Dissolve 1-(allyloxy)-2,2-dimethylbut-3-ene (1.0 mmol) in anhydrous Dichloromethane (DCM) to a dilute concentration of 0.05 M (20 mL). Causality note: High dilution favors intramolecular cyclization over intermolecular cross-metathesis.
-
Catalysis: Add Grubbs 2nd Generation Catalyst (2.0 mol %, 0.02 mmol) in one portion.
-
Equilibrium Driving: Attach a reflux condenser and sparge the solution continuously with a gentle stream of N₂. Causality note: Sparging removes volatile ethylene gas, driving the reversible metathesis equilibrium forward according to Le Chatelier's principle.
-
Reaction: Heat at 40 °C for 4 hours. Concentrate in vacuo and filter through a short pad of silica to remove Ru-byproducts.
Phase 2: Hydrogenation to 3,3-Dimethyloxolane
-
Reduction: Dissolve the crude 2,5-dihydrofuran in Methanol (10 mL). Add 10 wt% Pd/C (0.05 mmol Pd).
-
Atmosphere Exchange: Evacuate the flask and backfill with H₂ gas (1 atm, balloon). Stir vigorously at room temperature for 12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Carefully concentrate the filtrate (Note: 3,3-dimethyloxolane is highly volatile; use a cold water bath during rotary evaporation).
Self-Validating Controls & Troubleshooting
-
System Validation (RCM): Monitor the reaction via ¹H NMR. The self-validating marker for successful cyclization is the complete disappearance of the terminal vinyl protons (multiplets at δ 5.0–6.0 ppm) and the emergence of the internal cyclic olefin protons (singlet/narrow multiplet at δ 5.5–5.8 ppm).
-
Troubleshooting Dimerization: If oligomeric/dimeric byproducts are observed via LC-MS, the reaction concentration is too high. Dilute the reaction mixture to 0.01 M to strictly enforce intramolecularity.
Quantitative Data & Methodological Comparison
To assist in route scouting, the following table summarizes the quantitative parameters and operational tolerances of both methodologies[3].
| Parameter | Pd-Catalyzed Carboetherification | Ru-Catalyzed RCM + Hydrogenation |
| Target Motif | 2-Aryl-4,4-disubstituted oxolanes | Unsubstituted 3,3-disubstituted oxolanes |
| Catalyst System | Pd₂(dba)₃ / DPEphos or P(o-tol)₃ | Grubbs 2nd Gen / Pd/C |
| Typical Yields | 65% – 88% | 85% – 98% (over 2 steps) |
| Regioselectivity | >20:1 (Exclusively 5-exo-trig) | N/A (Symmetrical ring closure) |
| Functional Group Tolerance | Moderate (Tolerates ethers, acetals; sensitive to free amines/thiols) | High (Tolerates esters, amides, ketones, halogens) |
| Major Byproducts | Reduced arene (Ar-H) via β-hydride elimination | Intermolecular dimers (if concentration >0.1 M) |
| Scalability | Up to 10-gram scale | Highly scalable (kg scale in process chemistry) |
References
-
Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. Hay, M. B.; Hardin, A. R.; Wolfe, J. P. The Journal of Organic Chemistry, 2005. URL:[Link]
-
Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters. Hawner, C.; Alexakis, A. Chemical Communications (Referenced via PMC), 2010. URL:[Link]
Sources
Application Note: Cationic Ring-Opening Multibranching Polymerization (ROMBP) of[3-(Methoxymethyl)oxolan-3-yl]methanol
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Guide & Experimental Protocol
Introduction & Scope
The development of highly functionalized hyperbranched polyethers (HBPEs) has revolutionized the design of solid polymer electrolytes, hydrogels, and nanocarriers. While oxetanes and epoxides are traditional staples for HBPE synthesis, 5-membered cyclic ethers (oxolanes/tetrahydrofurans) offer unique physicochemical properties.
This application note details the polymerization of [3-(methoxymethyl)oxolan-3-yl]methanol (CAS: 1566018-21-0). Featuring a 3,3-disubstituted oxolane ring and a primary hydroxyl group, this monomer functions as a latent AB
Mechanistic Principles: Overcoming Thermodynamic Constraints
To successfully polymerize 3,3-disubstituted oxolanes, two critical physicochemical barriers must be managed: the ceiling temperature (
Thermodynamics and the Ceiling Temperature ( )
Unsubstituted tetrahydrofuran (THF) possesses a relatively low ring strain, resulting in a ceiling temperature (
AMM vs. ACE: The Causality of Branching
Cationic ROMBP of hydroxyl-functionalized cyclic ethers proceeds via two competing kinetic pathways :
-
Active Chain End (ACE) Mechanism: The propagating species is a tertiary oxonium ion at the polymer chain end, which is attacked by the oxygen of an unactivated monomer. This pathway leads to linear segments and, problematically, intramolecular back-biting that generates unreactive cyclic oligomers.
-
Activated Monomer Mechanism (AMM): The catalyst protonates the monomer. The terminal hydroxyl group of the growing polymer then nucleophilically attacks the less sterically hindered C5 position of this activated oxolane.
The AB
Fig 1: AMM vs ACE mechanistic pathways in cationic ROMBP of cyclic ethers.
Experimental Protocols & Workflows
To kinetically favor the AMM pathway over the ACE pathway, the instantaneous concentration of unactivated monomer must be kept near zero. This is achieved using a Slow Monomer Addition (SMA) technique . Furthermore, utilizing a polyfunctional core molecule like 1,1,1-tris(hydroxymethyl)propane (TMP) establishes a pseudo-living, core-first growth pattern that narrows the dispersity (
Materials and Reagents
-
Monomer: [3-(methoxymethyl)oxolan-3-yl]methanol (Purified via vacuum distillation over
). -
Core Initiator: 1,1,1-tris(hydroxymethyl)propane (TMP) (Dried in vacuo at 60°C for 12 h).
-
Catalyst: Boron trifluoride diethyl etherate (
) (Distilled prior to use). -
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step ROMBP Protocol
Step 1: Core Activation
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve TMP (1.0 mmol) in anhydrous DCM (5.0 mL).
-
Cool the reactor to 0°C using an ice/brine bath.
-
Inject
(0.5 mmol, 0.5 eq relative to TMP) dropwise. Stir for 30 minutes to allow the formation of the initiating TMP-alkoxide/boron complex.
Step 2: Slow Monomer Addition (SMA) 4. Dissolve the monomer (20.0 mmol, targeting a Degree of Polymerization = 20) in anhydrous DCM (10.0 mL). 5. Load this solution into a gas-tight syringe mounted on a programmable syringe pump. 6. Infuse the monomer solution into the vigorously stirring core mixture at a strict rate of 1.0 mL/h at 0°C. Note: This slow infusion starves the reaction of monomer, forcing the activated oxonium ions to react with the abundant polymer hydroxyls (AMM) rather than unactivated monomer (ACE).
Step 3: Propagation and Quenching
7. Following complete addition, allow the reaction to age for 2 hours at 0°C.
8. Quench the living cationic chain ends by injecting 2.0 mL of ammoniacal methanol (10%
Step 4: Purification and Self-Validation 9. Concentrate the crude mixture under reduced pressure. 10. Precipitate the polymer dropwise into cold diethyl ether (-20°C). This critical step acts as a self-validating purification, leaving unreacted monomers and low-molecular-weight cyclic oligomers (products of the ACE mechanism) in the supernatant. 11. Dry the resulting viscous HBPE in a vacuum oven at 40°C to constant weight.
Fig 2: Step-by-step workflow for the synthesis of hyperbranched polyethers via SMA.
Quantitative Data Analysis & Validation
To validate the structural integrity of the synthesized HBPE, Size Exclusion Chromatography coupled with Multi-Angle Laser Light Scattering (SEC-MALLS) must be used to determine the absolute number-average molecular weight (
The Degree of Branching (DB) is calculated via inverse-gated
Table 1: Influence of SMA Rate and Core Ratio on Polymer Topology
| Entry | Monomer:Core Ratio | Addition Rate (mL/h) | Temp (°C) | Absolute | Dispersity ( | Degree of Branching (DB) |
| 1 | 20:1 | 10.0 (Fast) | 0 | 1.8 | 3.45 | 0.22 |
| 2 | 20:1 | 1.0 (Slow) | 0 | 3.1 | 1.62 | 0.45 |
| 3 | 50:1 | 1.0 (Slow) | 0 | 7.4 | 1.85 | 0.48 |
| 4 | 50:1 | 1.0 (Slow) | 25 | 2.2 | 4.10 | 0.15* |
* Note: Operating at 25°C (Entry 4) approaches the
References
-
Bednarek, M., Biedroń, T., & Kubisa, P. (2003). "Hyperbranched polyethers by ring‐opening polymerization: Contribution of activated monomer mechanism." Journal of Polymer Science Part A: Polymer Chemistry, 41(4), 457-468. URL: [Link]
-
Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). "Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization." Macromolecules, 32(13), 4240-4246. URL: [Link]
-
Zhang, Q., et al. (2023). "A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers." Polymers, 15(11), 2537. URL: [Link]
Application Notes and Protocols for Bioconjugation Utilizing Oxolane-Methanol Derivatives
Introduction: A Novel Hydrophilic Linker Platform Beyond PEGylation
In the landscape of bioconjugation, particularly in the development of sophisticated biotherapeutics like antibody-drug conjugates (ADCs), the linker molecule plays a pivotal role. It is the critical bridge that not only connects the biological targeting moiety to a payload but also profoundly influences the overall solubility, stability, pharmacokinetics, and therapeutic index of the conjugate.[1] For decades, polyethylene glycol (PEG) has been the gold standard for hydrophilic linkers, prized for its ability to enhance solubility and prolong circulation half-life.[2][] However, the inherent polydispersity of PEG and concerns regarding anti-PEG antibodies have spurred the exploration of alternative hydrophilic linker technologies.[4]
This application note introduces a versatile and efficient platform for bioconjugation based on oxolane-methanol (more systematically known as tetrahydrofuran-methanol) derivatives. These five-membered cyclic ether scaffolds offer a unique combination of hydrophilicity, chemical tractability, and a compact, well-defined structure, presenting a compelling alternative to traditional PEG-based linkers.[5][6] We will provide a detailed, field-proven methodology for the conversion of readily available oxolane-methanol precursors into bio-orthogonal reactive handles, specifically azides, and their subsequent conjugation to biomolecules. The protocols herein are designed to be robust and adaptable, empowering researchers in drug development and chemical biology to leverage this promising class of linkers.
The Scientific Rationale: Why Oxolane-Methanol Derivatives?
The strategic advantage of employing oxolane-based linkers stems from the inherent physicochemical properties of the tetrahydrofuran (THF) moiety. The THF ring is a polar, hydrophilic structure capable of improving the aqueous solubility of conjugated payloads, a critical factor for preventing aggregation and improving the formulation of biotherapeutics.[1][7] Unlike the linear, and often polydisperse, nature of PEG chains, oxolane derivatives provide a discrete and structurally defined linker. This homogeneity can lead to more consistent and predictable properties of the final bioconjugate.
The foundational work by Gademsetty et al. (2008) demonstrated a straightforward and efficient pathway to functionalize tetrahydrofuran-methanol.[5] By converting the terminal hydroxyl group into a more versatile reactive handle, such as an azide, these derivatives become readily available for a host of well-established bioconjugation reactions, most notably the "click chemistry" family of reactions.[5] This approach allows for the modular construction of bioconjugates with precise control over linker composition and length.
Comparative Properties of Oxolane-Based vs. PEG Linkers
| Property | Oxolane-Methanol Derivative Linkers | Polyethylene Glycol (PEG) Linkers |
| Structure | Structurally defined, monodisperse | Polydisperse, mixture of chain lengths |
| Hydrophilicity | High, due to the ether oxygen | High, due to repeating ethylene oxide units |
| Immunogenicity | Potentially lower due to smaller size and novel structure | Potential for anti-PEG antibody response |
| Pharmacokinetics | Expected to reduce renal clearance, but less data available | Well-established to increase hydrodynamic radius and prolong half-life[8] |
| Synthesis | Straightforward, modular synthesis from a core unit[5] | Requires polymerization, leading to polydispersity |
| Payload Shielding | Branched or multimeric structures can offer payload shielding[9] | Linear and branched architectures can effectively shield hydrophobic payloads[9] |
Experimental Protocols
Part 1: Synthesis of an Azide-Functionalized Oxolane-Methanol Linker
This protocol details the conversion of a commercially available (tetrahydrofuran-2-yl)methanol into a reactive azide-functionalized linker, adapted from the methodology described by Gademsetty et al. (2008).[5] This two-step process involves the formation of a mesylate intermediate, which is a good leaving group, followed by nucleophilic substitution with an azide.
Step 1.1: Mesylation of (Tetrahydrofuran-2-yl)methanol
This step converts the primary alcohol into a highly reactive mesylate ester.
-
Materials:
-
(Tetrahydrofuran-2-yl)methanol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
-
Procedure:
-
Dissolve (tetrahydrofuran-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. The product is often used in the next step without further purification.
-
Step 1.2: Azide Substitution
This step introduces the bio-orthogonal azide handle.
-
Materials:
-
(Tetrahydrofuran-2-yl)methyl methanesulfonate (from Step 1.1)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the crude mesylate (1.0 eq) from the previous step in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(azidomethyl)tetrahydrofuran.
-
Part 2: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the synthesized azide-functionalized oxolane linker to a protein that has been pre-functionalized with a terminal alkyne.
-
Materials:
-
Alkyne-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
2-(azidomethyl)tetrahydrofuran (from Part 1)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (optional, to prevent oxidative damage)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
-
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein (to a final concentration of 10-50 µM) and the 2-(azidomethyl)tetrahydrofuran linker (2-10 molar excess over the protein). Adjust the volume with the reaction buffer.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution to achieve a final copper concentration of 0.1-0.5 mM and a ligand-to-copper ratio of 5:1 in the final reaction volume.[6]
-
Initiate the Reaction: Add the catalyst premix to the protein-linker solution. If using, add aminoguanidine at this stage. Finally, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the cycloaddition.[6]
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4 °C overnight.
-
Purify the Conjugate: Upon completion, remove unreacted linker and catalyst components by a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterize the Conjugate: Analyze the purified bioconjugate using techniques such as SDS-PAGE, mass spectrometry (to confirm conjugation and determine the drug-to-antibody ratio, if applicable), and functional assays to ensure the biological activity of the protein is retained.
-
Visualization of the Experimental Workflow
Caption: Workflow for synthesis and bioconjugation of oxolane-methanol derivatives.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust framework for utilizing oxolane-methanol derivatives as a novel class of hydrophilic linkers in bioconjugation. By converting the terminal alcohol to a bio-orthogonal azide handle, these linkers can be readily incorporated into biomolecules using the highly efficient copper-catalyzed azide-alkyne cycloaddition reaction. The resulting bioconjugates benefit from the well-defined, hydrophilic nature of the oxolane scaffold, offering a promising alternative to traditional PEG-based linkers.
Further research is warranted to fully explore the in vivo behavior of these oxolane-based bioconjugates, including their pharmacokinetic profiles and immunogenicity compared to their PEGylated counterparts. The modular nature of the synthesis allows for the incorporation of other functionalities, such as cleavable moieties or additional payload attachment sites, paving the way for the development of next-generation biotherapeutics with enhanced properties.
References
-
Gademsetty, V., et al. (2008). Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofurans. The Journal of Organic Chemistry, 73(23), 9448-9451. [Link]
-
Burke, P. J., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Delivery, 2, 901509. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Pabst, M., et al. (2020). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Antibodies, 9(4), 56. [Link]
-
Royal Society of Chemistry. (2018). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 9(3), 659-664. [Link]
-
American Chemical Society Publications. (2023, December 1). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2023, January 8). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Molecules, 28(2), 649. [Link]
-
Antikor. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Antikor. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry, 19(2), 486-495. [Link]
-
High Force Research. (n.d.). Thiol-Specific Linker for Bioconjugation. High Force Research. [Link]
-
Royal Society of Chemistry. (2020). Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Green Chemistry, 22(6), 1845-1850. [Link]
-
National Library of Medicine. (2009, March 11). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Journal of the American Chemical Society, 131(12), 4202-4203. [Link]
-
American Chemical Society Publications. (2022, October 15). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 65(21), 14451-14460. [Link]
-
MDPI. (2022, February 3). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 115. [Link]
-
ADC Review. (n.d.). PEG Linkers. ADC Review / Journal of Antibody-drug Conjugates. [Link]
-
Diva Portal. (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Uppsala University. [Link]
-
Taylor & Francis Online. (n.d.). Tetrahydrofuran – Knowledge and References. Taylor & Francis Online. [Link]
-
ResearchGate. (2015, August 31). Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated Baeyer-Villiger oxidation. Journal of Molecular Catalysis B: Enzymatic. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
Improving reaction yields for [3-(methoxymethyl)oxolan-3-yl]methanol synthesis
This technical guide addresses the synthesis and yield optimization of [3-(methoxymethyl)oxolan-3-yl]methanol (also known as 3-hydroxymethyl-3-methoxymethyltetrahydrofuran). It is designed for researchers encountering low yields due to the statistical challenges of desymmetrizing the precursor diol.
Doc ID: TSC-2026-THF-03 | Version: 2.1 | Status: Validated
Executive Summary & Molecule Profile
-
Target Molecule: [3-(methoxymethyl)oxolan-3-yl]methanol
-
CAS Registry: 1566018-21-0
-
Core Challenge: The molecule is a desymmetrized derivative of the symmetrical precursor 3,3-bis(hydroxymethyl)tetrahydrofuran . Standard alkylation results in a statistical mixture of unreacted diol (starting material), mono-ether (target), and di-ether (impurity), typically capping yields at ~40-50%.
-
Solution Strategy: Shift from statistical alkylation to directed mono-functionalization using organotin intermediates or controlled phase-transfer catalysis (PTC).
Synthesis Pathways & Logic Flow
The following diagram illustrates the two primary workflows. Route A is the standard (low yield) path. Route B is the recommended high-yield "Expert" path.
Figure 1: Comparison of statistical alkylation (Route A) vs. directed stannylene acetal method (Route B) for desymmetrization.
Troubleshooting Guide (Q&A)
Issue 1: Low Yield & Selectivity
Q: I am using NaH and MeI (1.0 equiv) in THF, but I get a 1:2:1 mixture of diol:mono:bis-ether. How do I improve the mono-ether yield?
A: This is a classic statistical distribution problem. The reactivity of the second hydroxyl group is nearly identical to the first.
-
Immediate Fix: Switch to the Dibutyltin Oxide (Bu₂SnO) method. This forms a cyclic stannylene acetal intermediate. The tin atom coordinates both oxygens, activating them. Upon addition of the electrophile (MeI), the reaction stops cleanly after one alkylation due to the breaking of the acetal ring, significantly favoring the mono-product.
-
Alternative (Green): If you must avoid tin, use Phase Transfer Catalysis (PTC) . Use 50% NaOH(aq) / Toluene with tetrabutylammonium bromide (TBAB). The interfacial mechanism often favors mono-alkylation because the mono-product is more lipophilic and migrates into the organic phase, protecting it from further reaction in the aqueous interface.
Issue 2: Purification Difficulties
Q: The mono-ether and the starting diol co-elute on silica. How can I separate them?
A: The polarity difference is subtle.
-
Derivatization Strategy: If separation is impossible, acetylate the crude mixture (Ac₂O/Pyridine). The mixture will become: Di-acetate (from diol) vs. Mono-acetate-Mono-ether (from target) vs. Di-ether. These have vastly different R_f values. Isolate the Mono-acetate-Mono-ether and then hydrolyze (K₂CO₃/MeOH) to get your target.
-
Solvent System: Avoid MeOH/DCM. Use Acetone/Hexane or EtOAc/Toluene . The diol often trails heavily in Toluene, allowing the mono-ether to elute first.
Issue 3: Cyclization Failure (De Novo Synthesis)
Q: I am trying to make the THF ring from a malonate precursor, but the ring closure is stalling.
A: If you are cyclizing a diol (e.g., 2-(methoxymethyl)-2-(hydroxymethyl)butane-1,4-diol) using acid:
-
Water Removal: The reaction is reversible. You must remove water. Use a Dean-Stark trap with Toluene or add molecular sieves (4Å) directly to the reaction if using Amberlyst-15.
-
Temperature: THF formation often requires 110°C+. If you are refluxing in THF (66°C), it is too cold. Switch to Toluene or Xylene.
Experimental Protocols
Protocol A: Directed Mono-Methylation (High Yield / Recommended)
Use this method to maximize yield from the diol precursor.
Reagents:
-
3,3-Bis(hydroxymethyl)tetrahydrofuran (1.0 equiv)
-
Dibutyltin oxide (Bu₂SnO) (1.05 equiv)
-
Methyl Iodide (MeI) (1.2 equiv)
-
Cesium Fluoride (CsF) (1.2 equiv) - Accelerator
-
Solvents: Methanol (for acetal formation), Toluene (for reaction), DMF (optional co-solvent).
Step-by-Step:
-
Acetal Formation: In a round-bottom flask, suspend the diol and Bu₂SnO in Methanol. Reflux for 2 hours until the solution becomes clear (formation of stannylene acetal).
-
Solvent Swap: Concentrate the mixture to dryness. Redissolve the white solid in anhydrous Toluene (or DMF for faster rates).
-
Alkylation: Add CsF and MeI. Heat to 60-80°C. Monitor by TLC.
-
Workup: Quench with water. The tin byproducts are often insoluble or can be removed by washing with KF(aq). Extract the aqueous layer with EtOAc.
-
Purification: Flash chromatography (Silica, Hexane:EtOAc 1:1).
Protocol B: Phase Transfer Catalysis (Scalable / Tin-Free)
Use this method for larger scales where organotin toxicity is a concern.
Reagents:
-
Diol (1.0 equiv)
-
MeI (0.9 equiv) - Slight deficit to prevent over-methylation
-
NaOH (30% aq solution)
-
TBAB (5 mol%)
Step-by-Step:
-
Dissolve the diol in Toluene.
-
Add the TBAB catalyst and the NaOH solution. Stir vigorously (high shear is critical).
-
Add MeI dropwise over 1 hour at 0°C.
-
Allow to warm to Room Temp and stir for 4 hours.
-
Separate phases. The Toluene layer contains the Mono-ether and Di-ether. The unreacted Diol remains largely in the aqueous phase (can be recycled).
Performance Data & Benchmarking
| Parameter | Method A: NaH / THF | Method B: Bu₂SnO (Directed) | Method C: PTC (Toluene/NaOH) |
| Mono-Ether Yield | 35 - 45% | 75 - 88% | 55 - 65% |
| Di-Ether (Impurity) | 25 - 30% | < 5% | 10 - 15% |
| Unreacted Diol | 25 - 30% | < 10% | 20 - 30% (Recyclable) |
| Selectivity | Low (Statistical) | High (Kinetic Control) | Moderate (Interfacial Control) |
| Scalability | High | Low (Tin waste) | High |
References
-
Stannylene Acetal Chemistry : David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. Link
- Monoalkylation of Diols: Grindley, T. B. (1998). Applications of Stannylenes in Carbohydrate Chemistry. Advances in Carbohydrate Chemistry and Biochemistry, 53, 17-142. (Foundational text on stannylene selectivity for 1,2 and 1,3 diols).
-
Synthesis of Precursor : U.S. Patent 6,521,765. (2003). Process for the preparation of 3-methyltetrahydrofuran. (Describes hydrogenation of formyl-THFs and related diol precursors). Link
-
PTC Alkylation : Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Link
-
Commercial Availability : PubChem Compound Summary for CID 121599156: [3-(methoxymethyl)oxolan-3-yl]methanol. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]
- 4. KR20160024938A - Tetrahydrofuran-2,5-dicarbaldehydes (diformyl-tetrahydrofuran, dfthf) and process for making the same - Google Patents [patents.google.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. scispace.com [scispace.com]
- 7. Regioselective Synthesis of Vinylic Derivatives of Common Monosccarides Through Their Activated Stannylene Acetal Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges and solutions for [3-(methoxymethyl)oxolan-3-yl]methanol
Welcome to the Technical Support Center for the isolation and purification of [3-(methoxymethyl)oxolan-3-yl]methanol .
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with this molecule. [3-(methoxymethyl)oxolan-3-yl]methanol is a highly polar, hydrophilic tetrahydrofuran (oxolane) derivative. It presents a "perfect storm" of purification challenges: it lacks a UV chromophore, possesses a low molecular weight (146.19 g/mol ) making it semi-volatile, and exhibits massive water solubility due to its hydrogen-bonding network (a primary hydroxyl group and two ether oxygens).
This guide bypasses generic advice, focusing strictly on the causality of these challenges and providing self-validating protocols to ensure your workflows succeed.
Quantitative Method Comparison
Before troubleshooting, it is critical to understand why standard reversed-phase (RP) and UV-based methods fail for this molecule. The table below summarizes the quantitative parameters dictating method selection.
Table 1: Chromatographic & Detection Parameters for [3-(methoxymethyl)oxolan-3-yl]methanol
| Parameter | RP-HPLC (C18) | HILIC (Diol/Silica) | UV-Vis (210/254 nm) | Standard ELSD | LT-ELSD / CAD |
| Retention Factor ( | < 0.5 (Void Volume) | 3.0 – 8.0 | N/A | N/A | N/A |
| Sensitivity (LOD) | N/A | N/A | > 500 µg/mL | ~50 µg/mL | < 5 µg/mL |
| Dynamic Range | N/A | N/A | < 1 order | 2–3 orders | 4–5 orders |
| Suitability | Poor | Excellent | Poor | Moderate | Excellent |
| Causality | Analyte is too polar for hydrophobic partitioning. | Analyte partitions strongly into the immobilized water layer. | Molecule lacks a conjugated | High drift tube temp (>50°C) volatilizes the analyte. | Low temp (30°C) preserves semi-volatile analytes. |
Workflow Architecture
Workflow for the extraction, separation, and detection of highly polar, non-UV active oxolanes.
Troubleshooting FAQs
Q1: Why is my compound eluting in the void volume during reverse-phase (C18) chromatography?
Symptom: The target mass (
Q2: I see a product spot on TLC (stained with KMnO4), but my UV detector shows a flatline during flash chromatography. How do I track it?
Symptom: Flat UV trace at 210 nm and 254 nm despite confirmed product presence via NMR or TLC.
Causality: The oxolane derivative lacks any conjugated
Q3: I switched to ELSD, but my recovery/signal is extremely low despite a high sample concentration. What went wrong?
Symptom: Weak or missing ELSD peaks. Causality: The molecular weight of[3-(methoxymethyl)oxolan-3-yl]methanol is 146.19 g/mol . Standard ELSD drift tubes operate at 50–80°C. At these temperatures, low-molecular-weight, semi-volatile compounds evaporate alongside the mobile phase before they can scatter light in the detection chamber. Solution: Employ a Low-Temperature ELSD (LT-ELSD) operating at 30°C or ambient temperature. LT-ELSDs use specialized nebulizers that filter out large droplets, allowing the drift tube to operate at much lower temperatures without increasing baseline noise, thereby preserving your semi-volatile analyte .
Q4: I am losing my product during the aqueous workup. How can I efficiently extract it?
Symptom: Low isolated yield; product remains trapped in the aqueous layer. Causality: The molecule's extensive hydrogen-bonding network makes it highly miscible with water and poorly soluble in standard extraction solvents like hexanes or dichloromethane. Solution: Implement a salting-out extraction using 2-methyltetrahydrofuran (2-MeTHF) .
Self-Validating Experimental Protocols
Protocol 1: Salting-Out Extraction with 2-MeTHF
Purpose: To efficiently isolate the hydrophilic oxolane from an aqueous reaction mixture.
-
Concentration: Concentrate the aqueous reaction mixture under reduced pressure to remove any volatile organic solvents (e.g., THF, MeOH) that might act as co-solvents and prevent phase separation.
-
Salting Out: Saturate the aqueous layer with solid NaCl or
(approx. 35 g per 100 mL of water) until no more salt dissolves.-
Causality: This increases the ionic strength of the aqueous phase, disrupting the hydrogen-bonding network between water and the oxolane, forcing the organic compound out of the aqueous phase.
-
-
Extraction: Extract the saturated aqueous phase with 2-methyltetrahydrofuran (2-MeTHF) using 3 x equal volumes.
-
Causality: 2-MeTHF offers excellent solubility for polar ethers/alcohols and forms a clean phase separation with brine, unlike standard THF which is completely miscible.
-
-
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Keep the water bath temperature <35°C to prevent volatilization of the product. -
Self-Validation Step: Before discarding the aqueous layer, take a 1 mL aliquot, extract with 1 mL of fresh 2-MeTHF, and spot both layers on a silica TLC plate. Stain with
(which oxidizes the hydroxyl group, appearing as a yellow spot on a purple background). If the aqueous layer still shows a strong spot, add more salt and perform one additional extraction.
Protocol 2: HILIC / LT-ELSD Preparative Purification
Purpose: To separate the target molecule from structurally similar impurities without relying on UV detection.
HILIC mechanism showing analyte partitioning between bulk organic and water-enriched layers.
-
Column Selection: Equip the preparative LC with a Diol-bonded silica column (e.g., 5 µm, 100 Å).
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (LC-MS grade).
-
Solvent B: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Causality: Aprotic solvents like ACN promote the formation of the water-enriched layer on the stationary phase. The volatile buffer controls silanol ionization and is fully compatible with ELSD without leaving salt deposits .
-
-
Sample Loading: Dissolve the crude mixture in 80% ACN / 20% Water. Critical: Do not inject in 100% water, as this will locally dissolve the HILIC partition layer and cause severe peak distortion.
-
Gradient Elution: Start at 95% A (ACN) and 5% B (Aqueous). Hold for 2 column volumes (CV), then run a shallow gradient to 60% A over 10 CV.
-
LT-ELSD Settings: Set the drift tube temperature to 30°C and the nebulizer gas (
) pressure according to the manufacturer's specifications. -
Self-Validation Step: Collect fractions based on LT-ELSD triggering. To validate purity and confirm the absence of co-eluting UV-active impurities (which ELSD might under-represent if they are highly volatile), run a rapid analytical LC-MS (HILIC mode) on the pooled fractions using both ELSD and Total Ion Chromatogram (TIC) mass detection prior to final solvent evaporation.
References
-
Hydrophilic interaction chromatography - Wikipedia Source: Wikipedia URL:[Link]
-
A comparison of CAD and ELSD as non-UV detection techniques Source: Reach Separations URL:[Link]
-
SepaFlash™ FP LT-ELSD Product Data Source: Santai Science URL:[Link]
-
Optimization of the gallic acid extraction using ionic-liquid-based aqueous two-phase systems (Salting-out principles) Source: ResearchGate URL:[Link]
-
Finding hidden reaction products: enhanced detection in flash purification with evaporative light-scattering technology Source: Biotage URL:[Link]
Overcoming steric hindrance in 3,3-disubstituted oxolane reactions
Core Directive & Scope
This guide addresses the specific synthetic and functionalization challenges associated with 3,3-disubstituted oxolanes (tetrahydrofurans). These scaffolds are critical in medicinal chemistry due to their ability to restrict conformational flexibility, improving target binding affinity.[1] However, the geminal disubstitution at the C3 position creates a unique steric environment that hinders standard synthetic pathways.
The "Steric Paradox": While the Thorpe-Ingold effect (gem-dimethyl effect) accelerates the formation of the ring (cyclization), the resulting quaternary center imposes severe steric penalties on subsequent reactions, particularly at the adjacent C2 and C4 positions.
This guide provides troubleshooting protocols for:
-
Scaffold Synthesis: Optimizing cyclization yields.
-
Ring Functionalization: Overcoming steric blocking during C2-lithiation.
-
Substituent Modification: Accessing sterically shielded functional groups.
Synthesis of the Scaffold: The Thorpe-Ingold Advantage
The most robust method for constructing 3,3-disubstituted oxolanes is intramolecular etherification . Unlike intermolecular reactions, this step benefits from steric bulk due to the Thorpe-Ingold effect, which compresses the internal bond angle (
Mechanism: Angle Compression
In a standard alkyl chain, the C-C-C bond angle is ~112°.[1] Introducing geminal substituents compresses this angle (<110°), reducing the entropic penalty of cyclization.[1]
Figure 1: The Thorpe-Ingold effect accelerates cyclization by compressing the internal bond angle, favoring ring closure.[1]
Protocol 1: Intramolecular Williamson Ether Synthesis
Target: 3,3-Dimethyltetrahydrofuran (from 4-chloro-2,2-dimethylbutan-1-ol).[3]
Reagents:
-
Substrate: 4-chloro-2,2-dimethylbutan-1-ol (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)[1]
-
Solvent: Anhydrous THF (0.5 M)
-
Quench: Sat. aq. NH₄Cl
Step-by-Step:
-
Preparation: Wash NaH with dry pentane (3x) under Argon to remove mineral oil. Suspend in anhydrous THF.
-
Addition: Cool suspension to 0°C . Add the halo-alcohol dropwise over 30 mins. Note: Rapid H₂ evolution will occur.[1]
-
Cyclization: Warm to 60°C (reflux) for 2–4 hours.
-
Checkpoint: Monitor by TLC/GC.[1] The 3,3-disubstitution usually drives this to completion faster than unsubstituted analogs.
-
-
Workup: Cool to 0°C. Quench carefully with NH₄Cl. Extract with Et₂O.[1]
-
Purification: Distillation is preferred due to the volatility of the product (bp ~100°C).
Troubleshooting Table:
| Issue | Probable Cause | Solution |
|---|---|---|
| Incomplete Conversion | Aggregation of alkoxide | Add 15-crown-5 (10 mol%) to chelate Na⁺ and break up aggregates. |
| Elimination Byproduct | High temperature / Strong Base | Switch to KOtBu in t-BuOH. The bulky base favors substitution over elimination in this specific geometric constraint. |
| Slow Reaction | Poor Leaving Group | Convert the alcohol to a Mesylate (OMs) first, then cyclize.[1] OMs is a better leaving group than Cl.[1] |
Functionalization: Overcoming the Steric Wall at C2
Direct functionalization of the C2 position (alpha to oxygen) is the most challenging step. The bulky substituents at C3 shield the C2 protons, making deprotonation difficult and trapping with electrophiles sluggish. Furthermore, THF rings are prone to [3+2] cycloreversion (fragmentation) into ethylene and enolates when lithiated at temperatures > -70°C.[1]
Strategic Approach: Directed Ortho-Lithiation (DoL)
To overcome the kinetic barrier of deprotonation, use a Directing Group (DG) if possible, or employ a high-energy base with a chelating ligand.[1]
Protocol 2: C2-Lithiation/Trapping Sequence
Reagents:
-
Substrate: 3,3-disubstituted oxolane
-
Base: s-BuLi (1.1 equiv) + TMEDA (1.1 equiv)[1]
-
Electrophile: MeI, DMF, or aldehyde.[1]
Step-by-Step:
-
Complexation: Mix s-BuLi and TMEDA in dry THF/Hexane at -78°C for 15 mins. This breaks the alkyllithium hexamers into more reactive monomers/dimers.
-
Deprotonation: Add the oxolane substrate slowly down the side of the flask.
-
Critical: Maintain T < -75°C. The 3,3-substituents destabilize the lithiated intermediate, increasing the risk of ring fragmentation.
-
-
Incubation: Stir at -78°C for 1–2 hours.
-
Trapping: Add the electrophile (dissolved in THF) rapidly.
-
Warming: Allow to warm to room temperature only after the electrophile has been added.
Figure 2: Competing pathways in the lithiation of oxolanes. Low temperature is critical to prevent ring fragmentation.
Advanced Troubleshooting & FAQs
Q1: My C2-lithiation yield is <20%. Is the base getting in?
A: The C3 gem-dimethyl group creates a "steric umbrella." n-BuLi is often too aggregated to penetrate.
-
Solution: Switch to s-BuLi (smaller effective radius in monomeric form) and add TMEDA or HMPA (caution: toxic) to de-aggregate the lithium species.[1]
-
Alternative: If the ring has an aryl group, use Directed Ortho-Lithiation (DoL) mechanisms which coordinate the lithium to a heteroatom, guiding it to the ortho position despite steric bulk.[1]
Q2: I see a significant amount of open-chain alcohol/aldehyde byproducts.
A: You are observing [3+2] retro-cycloaddition (fragmentation).[1]
-
Cause: The reaction temperature rose above -60°C before the electrophile was fully reacted.
-
Fix: Keep the reaction at -78°C or even -90°C (MeOH/LiN₂ bath). Ensure your electrophile is highly reactive (e.g., MeI, acid chlorides) to capture the anion before it decomposes.[1]
-
Tech Tip: Use Flow Chemistry .[1][4] By generating the lithiated species and quenching it within milliseconds in a flow reactor, you can outrun the decomposition kinetics.
Q3: Can I do reactions on the ring?
A:
-
Solution: Do not rely on
. Use pathways (generate an oxocarbenium ion) or radical pathways (e.g., Minisci-type reactions or photoredox catalysis) which are less sensitive to steric bulk.[1]
Data Summary: Steric Parameters
| Parameter | Unsubstituted THF | 3,3-Dimethyl THF | Impact on Reactivity |
| Internal Angle ( | ~112° | ~108° | Positive: Accelerates Cyclization (Thorpe-Ingold). |
| C2-Proton Access | Open | Shielded | Negative: Hinders bases (Lithiation).[1] |
| Lithiated Stability | Moderate (-40°C) | Low (-78°C) | Negative: Promotes fragmentation.[1] |
| 1.0 | < 0.01 | Negative: Neopentyl-like hindrance.[1] |
References
-
Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] Link[1]
-
Pace, V., et al. (2014).[1] Regioselective Desymmetrization of Diaryltetrahydrofurans via Directed ortho-Lithiation. Chemical Communications, 50, 1–4.[1] Link
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106.[1] Link
-
BenchChem Technical Support. (2025). Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development. Link[1]
-
Clayden, J., et al. (2005).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (General Reference for s-BuLi/TMEDA protocols).
Sources
Diagnostic Matrix: Understanding the Target Molecule[3-(methoxymethyl)oxolan-3-yl]methanol is a complex, highly polar small molecule. Its structure features a tetrahydrofuran (oxolane) core substituted with both a methoxymethyl group and a hydroxymethyl group.
Welcome to the Technical Support Center for [3-(methoxymethyl)oxolan-3-yl]methanol (CAS: 1566018-21-0). As a Senior Application Scientist, I have designed this guide to move beyond basic empirical trial-and-error. Here, we apply thermodynamic principles and green chemistry metrics to rationally optimize solvent selection for this highly functionalized oxolane derivative.
Mechanistic Implications for Solubility:
-
Hydrogen Bond Acceptors (HBA): Three oxygen atoms (two ether linkages, one hydroxyl) create a dense electron-rich surface, driving high affinity for protic solvents.
-
Hydrogen Bond Donors (HBD): The single primary hydroxyl group allows it to self-associate or bind strongly with polar aprotic solvents.
-
Thermodynamic Profile: The molecule exhibits high polar (
) and hydrogen-bonding ( ) cohesive energy densities. Solvents lacking these parameters will fail to solvate the molecule, leading to phase separation.
Troubleshooting Guides & FAQs
Q1: Why does [3-(methoxymethyl)oxolan-3-yl]methanol "oil out" instead of crystallizing or dissolving when scaled up in non-polar solvents like heptane?
A1: Oiling out (liquid-liquid phase separation) occurs when a solute melts below the temperature at which it crystallizes from the solvent. This is driven by a massive thermodynamic mismatch. According to the, the target molecule has strong polar and H-bonding requirements. Aliphatic hydrocarbons like heptane lack these interaction capabilities (
Q2: How do I transition from hazardous solvents (e.g., Dichloromethane or DMF) to greener alternatives without compromising solubility? A2: The strategy relies on matching the cohesive energy density of the hazardous solvent with a benign alternative. The flags solvents like DCM for severe environmental and health hazards. By calculating the partial solubility parameters, you can identify "green" solvents with similar coordinates in the Hansen space. For this oxolane derivative, replacing DCM with Ethyl Acetate or 2-Methyltetrahydrofuran (2-MeTHF) preserves the necessary dipole-dipole interactions while significantly improving the process mass intensity (PMI) and safety profile.
Q3: What causes variable, batch-to-batch solubility results when using the exact same solvent?
A3: The primary culprit is trace water content. Because[3-(methoxymethyl)oxolan-3-yl]methanol is highly hydrophilic, it acts as a hygroscopic sink. Even minor variations in the water content of a solvent (e.g., anhydrous THF vs. benchtop THF exposed to air) dramatically shift the effective
Experimental Workflow Visualization
Workflow for optimizing solvent selection using Hansen Solubility Parameters and Green Chemistry.
Self-Validating Experimental Protocol: Isothermal Shake-Flask Method
To ensure absolute trustworthiness, empirical solubility data must be independent of the experimental approach direction. This protocol utilizes a dual-approach system to mathematically validate that true thermodynamic equilibrium has been reached, eliminating false positives caused by kinetic supersaturation or slow dissolution rates.
Step 1: Solvent Preparation & Verification
Dry all candidate solvents over 3Å molecular sieves for 24 hours. Verify that the water content is <0.05% w/w using Karl Fischer titration.
Causality: Eliminating water prevents uncontrolled shifts in the solvent's hydrogen-bonding parameter (
Step 2: Dual-Approach Equilibration Prepare two separate reaction vials for each solvent system:
-
Vial A (Undersaturation Approach): Add excess solid [3-(methoxymethyl)oxolan-3-yl]methanol to 5.0 mL of the solvent directly at the target temperature (e.g., 25°C).
-
Vial B (Supersaturation Approach): Add excess solid to 5.0 mL of the solvent, heat the vial to 50°C for 30 minutes to force dissolution, and then actively cool it back to the target temperature (25°C). Causality: If Vial A and Vial B yield the identical final concentration, the system is definitively at thermodynamic equilibrium. If Vial B is higher, the system is kinetically trapped in a metastable supersaturated state.
Step 3: Incubation & Agitation Agitate both vials isothermally at 25°C (±0.1°C) in an orbital shaker for 48 hours to ensure complete phase equilibration.
Step 4: Phase Separation Centrifuge the suspensions at 10,000 rpm for 15 minutes in a temperature-controlled centrifuge set exactly to 25°C. Causality: Do not use syringe filters. The pressure drop across a filter can induce localized cooling (causing precipitation), and the highly polar oxolane derivative may irreversibly adsorb onto standard nylon/PTFE filter membranes, artificially lowering the quantified solubility.
Step 5: Quantification & Validation Check
Immediately dilute an aliquot of the clear supernatant from both vials and quantify the concentration using HPLC-UV or quantitative NMR (qNMR). Calculate the variance (
Quantitative Data: Solvent Compatibility Matrix
The table below summarizes the estimated Hansen Solubility Parameters for [3-(methoxymethyl)oxolan-3-yl]methanol and compares them against common pharmaceutical solvents. Solvents with a lower calculated distance (
| Solvent | Dispersion ( | Polarity ( | H-Bonding ( | Calculated Distance ( | ACS GCI Green Status |
| Target Molecule (Est.) | 16.5 | 8.5 | 14.0 | - | - |
| 2-Methyltetrahydrofuran | 16.9 | 5.0 | 4.3 | 10.3 | Recommended (Green) |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.6 | Recommended (Green) |
| Methanol | 15.1 | 12.3 | 22.3 | 9.5 | Problematic (Yellow) |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | 7.0 | Highly Hazardous (Red) |
| Heptane | 15.3 | 0.0 | 0.0 | 16.5 | Problematic (Yellow) |
Note:
References
-
Peña MA, Martinez F. "Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs." Pharmaceutical Sciences. 2022. URL:[Link]
-
ACS GCI Pharmaceutical Roundtable. "Solvent Selection Guide." American Chemical Society. 2011 (Updated 2023). URL:[Link]
-
Byrne FP, et al. "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review." Processes (MDPI). 2024. URL:[Link]
Minimizing side reactions during the oxidation of oxolane derivatives
Strategic Overview: The Stability-Reactivity Paradox
Oxidizing oxolane (tetrahydrofuran) derivatives to
This guide moves beyond standard textbook recipes to address the causality of failure. We focus on two primary catalytic systems: the Ruthenium (VIII) "workhorse" for general lactonization and the White-Chen (Iron) system for complex, regioselective scaffolds.[1]
Critical Failure Pathways (The "Danger Map")
Before optimizing, you must identify which side reaction is destroying your yield.[1]
Visualization: Oxidation & Degradation Pathways
The following diagram maps the kinetic competition between desired lactonization and fatal ring-opening/polymerization.[1]
Caption: Figure 1.[1] Kinetic competition between lactonization (green) and degradative ring-opening or polymerization (red) during oxidative C-H activation.[1]
Protocol 1: The Modified Sharpless RuO₄ System
Best For: Simple substrates, gram-scale synthesis, converting ethers to lactones.[1]
The Problem:
Troubleshooting Guide: RuO₄ Oxidation
| Symptom | Root Cause | Corrective Action |
| Black Tar / Polymerization | Acid-catalyzed polymerization of dihydrofuran intermediates.[1] | Buffer the system. Add 10 mol% |
| Ring Opening (Di-acids) | Temperature too high or reaction time too long.[1] | Cryo-control. Start at 0°C. Quench immediately upon consumption of starting material. Do not let it stir "overnight."[1] |
| Stalled Reaction | Catalyst deactivation (RuO2 precipitation).[1] | Solvent Ratio. Ensure the |
| Low Mass Balance | Product water solubility.[1] | Salting Out. Lactones are highly water-soluble.[1] Saturate the aqueous phase with NaCl before extraction.[1] |
Optimized Protocol (Self-Validating)
Reference: Sharpless, K. B., et al. J. Org.[1] Chem. 1981, 46, 3936.
-
Solvent System: Prepare a biphasic mixture of
(or EtOAc for green chem), , and (2:2:3 ratio).[1]-
Why?
acts as a ligand to stabilize Ru species, preventing rapid precipitation of inactive .
-
-
Catalyst Charge: Add
(2–5 mol%).[1] -
Oxidant: Add
(4.0 equiv).[1] -
The "Flash" Check: The mixture should turn bright yellow (
).[1] If it turns black/brown ( ), your oxidation has stalled.[1] Add more immediately. -
Workup: Quench with saturated
. Filter through a Celite pad to remove Ru residues (critical to prevent post-reaction decomposition).[1]
Protocol 2: The White-Chen Catalyst (Fe-PDP)
Best For: Complex molecules, late-stage functionalization, high regioselectivity.[1] The Problem: Sensitivity to electronics and sterics; catalyst death if oxidant is added too fast.[1]
Troubleshooting Guide: Fe-PDP Oxidation
| Symptom | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst death via oxidative degradation.[1] | Slow Addition. You must add the |
| Wrong Regioisomer | Electronic deactivation. | Map the Sterics. This catalyst targets the most electron-rich, least sterically hindered C-H.[1] If your target C-H is near an EWG, this method will fail.[1] |
| Epimerization | Radical lifetime too long.[1] | Add Acetic Acid. The standard protocol requires 0.5 equiv AcOH to facilitate proton transfer and accelerate the rebound step.[1] |
Optimized Protocol (Slow Addition Method)
Reference: Chen, M. S.; White, M. C.[1] Science 2007, 318, 783.[2]
-
Setup: Dissolve substrate (1.0 equiv) in
.[1] Add 0.5 equiv AcOH.[1][3] -
The Dual Feed:
-
Execution: Add both solutions simultaneously over 45–60 minutes at room temperature.
-
Why? High concentrations of
destroy the iron catalyst. Slow addition keeps the oxidant concentration low relative to the catalyst, favoring productive C-H oxidation over catalyst destruction.[1]
-
Decision Matrix: Selecting the Right Method
Do not guess. Use this logic flow to select your oxidant.
Caption: Figure 2. Decision tree for selecting between Ruthenium and Iron-based oxidation protocols based on substrate complexity and sensitivity.
Frequently Asked Questions (FAQ)
Q: I am getting a mixture of lactone and hemiacetal (lactol). How do I push it to completion?
A: This is common. The lactol is an intermediate.[1] If using Ru, increase the oxidant (
Q: My product degrades on silica gel. How do I purify? A: Lactones, especially strained ones, can ring-open on acidic silica.[1]
-
Pre-treat Silica: Flush your column with 1%
in hexanes before loading.[1] -
Alternative: Use neutral alumina.[1]
-
Distillation: For simple oxolane derivatives, Kugelrohr distillation is superior to chromatography as it avoids surface-catalyzed hydrolysis.[1]
Q: Can I use Pyridinium Chlorochromate (PCC) for this? A: Generally, no.[1] PCC is excellent for alcohols but poor for direct C-H oxidation of ethers. It will likely result in messy oxidative cleavage or no reaction.[1] Stick to Ru(VIII), Fe(II), or Cr(VI) Jones reagent (only if the molecule is acid-stable).[1]
References
-
Carlsen, P. H. J.; Katsuki, T.; Martin, V. S.; Sharpless, K. B. "A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds."[1] J. Org.[1] Chem.1981 , 46, 3936–3938.[1]
-
Chen, M. S.; White, M. C. "A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis."[1][2][4] Science2007 , 318, 783–787.[1][2] [1][2]
-
Miao, C.; Lee, S. "Ruthenium-Catalyzed Oxidation of Ethers: A Review."[1] Adv.[1][5][6] Synth. Catal.2016 , 358, 2380.[1] [1]
Sources
- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. newerainstruments.com [newerainstruments.com]
- 4. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Stability of [3-(methoxymethyl)oxolan-3-yl]methanol under acidic and basic conditions
The following technical guide addresses the stability, handling, and troubleshooting of [3-(methoxymethyl)oxolan-3-yl]methanol (CAS: 1566018-21-0). This document is structured for researchers requiring immediate, actionable data for experimental planning.
Executive Summary & Chemical Profile
Compound: [3-(methoxymethyl)oxolan-3-yl]methanol CAS No: 1566018-21-0 Functional Groups:
-
Tetrahydrofuran (Oxolane) Core: Cyclic ether.
-
Hydroxymethyl (-CH₂OH): Primary alcohol (C3-substituent).
-
Methoxymethyl (-CH₂OCH₃): Primary alkyl methyl ether (C3-substituent).
Stability Verdict:
-
Basic Conditions: High Stability. Resistant to hydrolysis and nucleophilic attack up to extreme pH.
-
Acidic Conditions: Moderate Stability. Stable in dilute aqueous acids. Susceptible to ether cleavage or ring opening only under strong Lewis acidic conditions or high temperatures with strong Brønsted acids.
-
Critical Handling Note: This compound is highly polar . The most common "stability" failure reported is actually product loss into the aqueous phase during extraction, not chemical decomposition.
Detailed Stability Analysis
A. Acidic Conditions
The molecule contains two ether linkages (cyclic THF and acyclic methyl ether) and one primary alcohol.
-
Dilute Acids (e.g., 1M HCl, 10% H₂SO₄, RT):
-
Status: Stable.
-
Mechanism: The ether oxygens may undergo reversible protonation (
), increasing water solubility, but cleavage requires a strong nucleophile (like ) or high thermal energy to break the C-O bond. The primary alcohol is resistant to dehydration due to the strain associated with forming a double bond exocyclic to or within the 5-membered ring (Bredt's rule/strain considerations).
-
-
Strong/Lewis Acids (e.g., BBr₃, TMSI, conc. HI, >80°C):
-
Status: Labile.
-
Mechanism: Strong Lewis acids (Boron tribromide) will coordinate to the ether oxygens, leading to cleavage of the methyl ether (demethylation) or opening of the THF ring.
-
B. Basic Conditions
-
General Bases (e.g., NaOH, K₂CO₃, Et₃N):
-
Status: Inert.
-
Mechanism: Ethers are unreactive toward bases. The primary alcohol will deprotonate to form an alkoxide (
) at high pH, but this species is stable. There are no good leaving groups for intramolecular displacement (the methoxide in the side chain is a poor leaving group).
-
-
Strong Bases/Nucleophiles (e.g., n-BuLi, NaH):
-
Status: Stable (as Alkoxide).
-
Application: Compatible with alkylation or acylation reactions using sodium hydride.
-
C. Quantitative Stability Matrix
| Condition | Reagent Example | Time/Temp | Outcome | Risk Level |
| Dilute Acid | 1M HCl (aq) | 24h @ 25°C | No Reaction | Low |
| Strong Acid | Conc. HCl / H₂SO₄ | 4h @ 80°C | Potential Dehydration / Charring | High |
| Lewis Acid | BBr₃ / CH₂Cl₂ | 1h @ 0°C | Ether Cleavage | Critical |
| Dilute Base | 1M NaOH | 24h @ 25°C | No Reaction | Low |
| Strong Base | NaH / THF | 2h @ 60°C | Alkoxide Formation (Stable) | Low |
| Oxidation | Jones Reagent | 1h @ 0°C | Oxidation to Carboxylic Acid | Expected |
Visualizing Reactivity Pathways
The following diagram illustrates the chemical fate of the molecule under varying conditions.
Caption: Reactivity flowchart showing high stability in base/dilute acid and vulnerability to Lewis acids.
Troubleshooting & FAQs
Issue 1: "My compound disappeared after acidic workup."
Diagnosis: It is likely not decomposed , but partitioned into the aqueous phase .
-
Explanation: The molecule has a low C/O ratio (7 carbons to 3 oxygens), making it highly polar. In acidic media, protonation of the ether oxygens further increases water solubility.
-
Solution:
-
Saturate the aqueous phase with NaCl (Salting out).
-
Use a more polar organic solvent for extraction (e.g., 10% Methanol in Dichloromethane or n-Butanol) rather than pure Ethyl Acetate or Hexanes.
-
Perform continuous extraction if necessary.
-
Issue 2: "Can I use this compound with strong nucleophiles like Grignards?"
Answer: Yes, but with a caveat.
-
Protocol: You must protect the primary alcohol (-OH) first (e.g., as a TBDMS ether). The free proton on the alcohol will quench any Grignard or Organolithium reagent immediately (
). The ether and THF ring are stable to Grignards.
Issue 3: "I see a new spot on TLC after treating with NaH."
Answer: This is normal.
-
Explanation: The alkoxide anion (
) is formed. It is much more polar and may streak or stay at the baseline on silica. Quenching a small aliquot with water/acid should restore the original spot.
Standard Operating Procedure: Stability Validation
Use this protocol to verify the integrity of your specific batch before committing to large-scale reactions.
Objective: Confirm stability in 1M HCl and 1M NaOH.
Materials:
-
10 mg [3-(methoxymethyl)oxolan-3-yl]methanol
-
Solvents: Dichloromethane (DCM), Methanol
-
Reagents: 1M HCl, 1M NaOH
-
Analysis: TLC (SiO₂, 10% MeOH in DCM, stain with PMA or KMnO₄—UV inactive).
Protocol:
-
Preparation: Dissolve 10 mg of compound in 0.5 mL Methanol. Split into two vials (A and B).
-
Acid Challenge (Vial A): Add 0.5 mL 1M HCl. Stir at RT for 2 hours.
-
Base Challenge (Vial B): Add 0.5 mL 1M NaOH. Stir at RT for 2 hours.
-
Workup (Critical):
-
Neutralize Vial A with saturated NaHCO₃.
-
Neutralize Vial B with 1M HCl.
-
Extraction: Extract both with
mL DCM. Note: Ensure aqueous layer is saturated with salt.
-
-
Analysis: Spot the organic extracts against the starting material on TLC.
-
Pass Criteria: Single spot matching starting material Rf.
-
Fail Criteria: Multiple spots or baseline streaking (indicating decomposition).
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for stability of ethers and tetrahydrofurans in acid/base).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for stability of methyl ethers and hydroxyl groups).
-
ChemSRC. (2025). CAS 1566018-21-0 Physicochemical Properties. Retrieved March 6, 2026, from [Link]
Technical Support Center: Purification of Crude [3-(methoxymethyl)oxolan-3-yl]methanol
Welcome to the technical support guide for the purification of [3-(methoxymethyl)oxolan-3-yl]methanol. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile building block and require high-purity material for their downstream applications. This guide provides in-depth, experience-based answers to common challenges encountered during purification, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions & Initial Assessment
This section addresses the most common initial queries regarding the purity and preliminary analysis of your crude product.
Q1: What are the most likely impurities in my crude [3-(methoxymethyl)oxolan-3-yl]methanol?
A1: The impurity profile is intrinsically linked to the synthetic route employed. A common strategy for synthesizing substituted tetrahydrofurans involves the ring-opening of epoxides or cyclization of diol precursors.[1] For a molecule like [3-(methoxymethyl)oxolan-3-yl]methanol, a plausible synthesis could involve the reaction of a suitable epoxide with a Grignard reagent.[2][3]
Given this, your crude product may contain:
-
Unreacted Starting Materials: Such as the initial epoxide or organometallic reagents.
-
Solvents: Reaction and workup solvents like tetrahydrofuran (THF), diethyl ether, toluene, or hexanes are common.[4]
-
By-products from Side Reactions:
-
Regioisomers: If the epoxide opening is not perfectly regioselective.[2][5]
-
Ring-Opened By-products: Strong acids can catalyze the ring-opening of the THF moiety itself, leading to polymer formation or 1,4-butanediol derivatives.[6][7]
-
Elimination Products: Strong bases can promote elimination reactions.
-
-
Water: Introduced during the aqueous workup phase. Due to the product's polar nature (containing both an alcohol and an ether), it can retain significant amounts of water.
Q2: How can I perform a quick and effective purity assessment of my crude material?
A2: Before committing to a large-scale purification, a rapid assessment is crucial. Thin-Layer Chromatography (TLC) is the most common and effective initial technique.
Recommended TLC Protocol:
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase (Eluent): Start with a moderately polar solvent system. A good starting point is a 1:1 mixture of Hexanes and Ethyl Acetate.
-
Visualization:
-
First, check under a UV lamp (254 nm) to see any UV-active impurities. Your target compound is not UV-active.
-
Next, stain the plate. A potassium permanganate (KMnO₄) stain is excellent as it readily visualizes the alcohol functional group.
-
-
Analysis:
-
Your product, being quite polar, should have a relatively low Retention Factor (Rf). Aim for an Rf value between 0.2 and 0.3 for optimal separation in column chromatography.[8]
-
Non-polar impurities (like residual hexanes or starting materials) will run close to the solvent front (high Rf).
-
Highly polar impurities or baseline material will remain at the origin (low Rf).
-
Part 2: Troubleshooting Flash Column Chromatography
Flash chromatography is the most common method for purifying polar organic molecules. However, the dual ether-alcohol functionality of [3-(methoxymethyl)oxolan-3-yl]methanol can present unique challenges.
Q3: My compound is streaking severely on the silica gel column, leading to poor separation. What is causing this and how can I resolve it?
A3: Streaking (or tailing) is a classic sign of strong, undesirable interactions between your polar compound and the stationary phase. The primary alcohol group on your molecule can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel.
Troubleshooting Steps & Solutions:
| Problem | Likely Cause(s) | Recommended Solutions |
| Severe Tailing/Streaking | Strong hydrogen bonding between the product's alcohol group and acidic silica gel. | 1. Add a Polar Modifier: Incorporate 0.5-2% methanol into your eluent. This competes for the active sites on the silica, resulting in a sharper elution band. 2. Use a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel.[9][10] |
| Product Won't Elute | The chosen eluent system is not polar enough. | Increase the polarity of your eluent. If you are using a Hexane/Ethyl Acetate system, gradually increase the percentage of Ethyl Acetate. If that is insufficient, switch to a Dichloromethane/Methanol system.[9] |
| Product Degradation on Column | The acidic nature of silica gel is catalyzing a side reaction (e.g., dehydration or ring-opening).[6] | 1. Deactivate the Silica: Flush the packed column with your eluent containing 1% triethylamine (TEA) before loading your sample. This neutralizes the most acidic sites.[10] 2. Switch to a Different Stationary Phase: Neutral alumina or reversed-phase silica (C18) can be effective alternatives.[9] |
Q4: I have a closely-eluting impurity that co-elutes with my product. How can I improve the separation?
A4: Achieving separation between compounds with similar polarities requires optimizing the selectivity of your chromatographic system.
Optimization Strategies:
-
Shallow the Gradient: If using gradient elution, decrease the rate at which the polarity increases. This gives the compounds more time to resolve on the column.
-
Isocratic Elution: If you have identified a solvent system on TLC that shows even a small separation, running the column isocratically (with a constant solvent mixture) can provide the necessary resolution.[8]
-
Change Solvent System: The "magic" of chromatography often lies in the choice of solvents. Instead of a standard Hexane/EtOAc system, try a ternary system like Hexane/Dichloromethane/Ethyl Acetate or Toluene/Acetone. Different solvents interact with your compounds and the silica in unique ways, which can dramatically alter the elution order and improve separation.
Part 3: Troubleshooting Vacuum Distillation
For larger quantities or to remove high-boiling impurities, vacuum distillation is a powerful technique. It allows for the distillation of compounds at a lower temperature than their atmospheric boiling point, preventing thermal decomposition.[11][12][13][14]
Q5: My product has a high boiling point and might decompose with heat. Is vacuum distillation appropriate?
A5: Absolutely. Vacuum distillation is the ideal technique for purifying high-boiling or thermally sensitive compounds.[12][13] By reducing the pressure, you lower the temperature required for the liquid to boil. For a molecule like [3-(methoxymethyl)oxolan-3-yl]methanol, this is critical to prevent potential acid-catalyzed degradation or polymerization at high temperatures.
Q6: I'm not reaching the expected boiling point, or the distillation is extremely slow. What's wrong?
A6: This is a very common issue and almost always points to a problem with the vacuum level.
Troubleshooting Your Vacuum Setup:
-
Check for Leaks: The most common culprit. Systematically check every joint. Ensure all glassware joints are properly greased (if using ground glass) and that all tubing connections are secure.
-
Verify Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. If it's too high, the vapor temperature will read artificially low. If it's too low, it will not accurately reflect the temperature of the vapor entering the condenser.
-
Ensure Efficient Condensing: Check that your condenser has a good flow of cold water. If the condenser is not efficient enough, vapor can pass through to the vacuum pump, which is inefficient and can damage the pump.
-
Check Your Pump: Ensure the vacuum pump oil is clean and the pump is capable of reaching the required pressure.
Q7: My distillation is bumping violently, even with a stir bar. How can I achieve smooth boiling?
A7: Bumping occurs when the liquid superheats and then boils in a sudden burst. While a stir bar is essential, other factors can contribute.
-
Heating Rate: Heat the distillation flask slowly and evenly using a heating mantle with sand or a water/oil bath. Avoid direct heating with a flame.
-
Introduce an Ebullator: For very high vacuum work where stir bars can be less effective, a long, fine capillary tube (an ebullator) can be inserted that introduces a steady stream of fine bubbles, providing nucleation sites for smooth boiling.
Part 4: Protocols & Workflows
Workflow: Choosing Your Purification Strategy
This decision tree outlines a logical approach to purifying your crude product.
Caption: Decision tree for selecting an appropriate purification strategy.
Protocol 1: Standard Flash Column Chromatography
This protocol is a general guideline for purifying [3-(methoxymethyl)oxolan-3-yl]methanol on a laboratory scale.
-
Solvent System Selection: Use TLC to identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf of 0.2-0.3 for the target compound.[8]
-
Column Packing (Wet Slurry Method):
-
Place a small plug of glass wool and a layer of sand at the bottom of a glass column.
-
In a beaker, mix silica gel with your initial, least polar eluent to form a slurry.
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level meets the top of the silica bed.[15]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to leave a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution:
-
Carefully add your eluent to the column.
-
Apply positive pressure (using a pump or inert gas) to begin eluting the solvent through the column.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Step-by-step workflow for flash column chromatography.
References
- Vertex AI Search. (n.d.).
- Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Retrieved March 7, 2026.
- ChemSafetyPro. (2025, January 7). What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines. Retrieved March 7, 2026.
- Mac-Chem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved March 7, 2026.
- Biotage. (2023, January 23).
- Bordwell, F. G., Branca, J. C., & Bares, J. E. (1988). Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings. The Journal of Organic Chemistry, 53(4), 780-785.
- Reachem. (2024, August 9).
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved March 7, 2026.
- LookChem. (2024, October 23). Properties and Stability of Tetrahydrofuran. Retrieved March 7, 2026.
- Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved March 7, 2026.
- BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved March 7, 2026.
- Hawach. (2025, February 11).
- Google Patents. (n.d.). US4919765A - Process for the purification of tetrahydrofuran. Retrieved March 7, 2026.
- Unacademy. (n.d.). A Short Note On Purification Of Organic Compounds. Retrieved March 7, 2026.
- LabXchange. (n.d.). 8.8 Methods of Purification of Organic Compounds. Retrieved March 7, 2026.
- Organic Chemistry Resources Worldwide. (2025, June 19).
- Sciencemadness Wiki. (2024, December 31). Tetrahydrofuran. Retrieved March 7, 2026.
- Wikipedia. (n.d.).
- ACS Publications. (2012). Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents. Retrieved March 7, 2026.
- BevZero. (2024, October 8).
- Google Patents. (n.d.). EP2766333B1 - Process for the preparation of methoxymelonal. Retrieved March 7, 2026.
- Wikipedia. (n.d.). Tetrahydrofuran. Retrieved March 7, 2026.
- Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides. Retrieved March 7, 2026.
- Busch Finland. (n.d.).
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.). CN106588828A - Separation and purification method of THF (tetrahydrofuran) distillation waste liquid. Retrieved March 7, 2026.
- Chemistry LibreTexts. (n.d.). Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). Retrieved March 7, 2026.
- National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved March 7, 2026.
- MDPI. (2020, July 30). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Retrieved March 7, 2026.
- ChemTalk. (n.d.). Grignard Reagents. Retrieved March 7, 2026.
- Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved March 7, 2026.
- Wiley Online Library. (2025, March 12).
- PubChemLite. (2026). [3-(methoxymethyl)oxan-3-yl]methanol. Retrieved March 7, 2026.
- BLDpharm. (n.d.). 1339578-61-8|[3-(Methylamino)oxolan-3-yl]methanol. Retrieved March 7, 2026.
- ResearchGate. (2025, August 6). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine | Request PDF. Retrieved March 7, 2026.
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. qatransport.com [qatransport.com]
- 7. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. varsitytutors.com [varsitytutors.com]
- 12. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 13. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 14. buschvacuum.com [buschvacuum.com]
- 15. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Guide: Handling Hygroscopic Oxolane-Methanol Systems
Version: 2.1 | Department: Chemical Stability & Application Science Scope: Tetrahydrofuran (THF), Tetrahydrofurfuryl Alcohol (THFA), and THF:Methanol Solvent Blends.
The Hygroscopic Challenge
Oxolane compounds (cyclic ethers like THF) and their methanol-substituted derivatives (like Tetrahydrofurfuryl Alcohol) present a dual-threat in the laboratory: they are hygroscopic (aggressively absorbing atmospheric moisture) and peroxidizable .
When combined with methanol—a protic, polar solvent—the hygroscopicity amplifies. Water is not merely an impurity here; it is a mechanistic poison. It protonates Grignard reagents, deactivates transition metal catalysts, and alters the solubility profile of amphiphilic drugs.
This guide provides the protocols required to maintain the anhydrous integrity of these systems.
Critical Storage & Handling (Prevention)
Before drying, you must prevent re-saturation. Oxolane-methanol systems can absorb significant moisture within minutes of exposure to ambient air (50% RH).
The "Inert Barrier" Protocol
Do not rely on standard screw caps.
-
Primary Seal: Use PTFE-lined septa.
-
Headspace Management: Backfill all storage containers with dry Argon or Nitrogen after every use. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid surface.
-
Peroxide Monitoring: Hygroscopicity correlates with air exposure, which drives peroxide formation.
-
Rule: Test for peroxides every 3 months (or monthly if inhibitor-free).
-
Method: Quantofix® Peroxide test strips (Semi-quantitative) or ASTM E298 (Titration).
-
Diagram: The Degradation Cycle
The following diagram illustrates how moisture ingress and oxidation are coupled risks in oxolane systems.
Figure 1: The coupled pathway of moisture absorption and peroxide generation in oxolane ethers.
Drying Protocols (Remediation)
FAQ: Which Molecular Sieve should I use?
The Answer: Type 3A.
-
The Logic: This is the most common error.
-
Type 4A Sieves (4 Å pore size): Excellent for THF alone. However, Methanol has a kinetic diameter of ~3.6–3.8 Å. It will enter the pores of 4A sieves, competing with water for adsorption sites. This reduces drying efficiency and traps solvent.
-
Type 3A Sieves (3 Å pore size): Water (2.6 Å) enters freely. Methanol is excluded.[1][2][3][4][5][6] This ensures the sieve capacity is dedicated entirely to water scavenging.
-
Protocol: Sieve Activation & Usage
Commercially "activated" sieves often degrade during shipping. You must re-activate them.
-
Activation: Heat Type 3A beads/pellets to 250°C for 12 hours under vacuum or high-flow nitrogen.
-
Loading: Add 10–20% w/v (mass of sieves to volume of solvent).
-
Time: Allow to stand for a minimum of 24 hours.
-
Filtration: Decant or filter through a 0.45 µm PTFE filter before use to remove zeolite dust.
Data Table: Drying Agent Efficacy
| Drying Agent | Compatibility with Oxolane-MeOH | Efficacy (Residual Water) | Notes |
| Molecular Sieves 3A | Excellent | < 10 ppm | Recommended. Excludes MeOH, traps Water. |
| Molecular Sieves 4A | Poor | 20–50 ppm | Adsorbs MeOH; lowers capacity for water. |
| Sodium/Benzophenone | Dangerous | < 5 ppm | Do NOT use with Methanol. Reacts violently to form methoxides. |
| Magnesium/Iodine | Good | < 50 ppm | Forms Magnesium Methoxide; requires distillation. |
| Silica Gel | Poor | > 100 ppm | Not effective for high-purity drying. |
Analytical Verification (Karl Fischer)
You cannot assume dryness; you must measure it.
FAQ: Volumetric or Coulometric Titration?
-
Volumetric: Use for "wet" samples (> 1.0% water).
-
Coulometric: Use for "dry" samples (< 0.1% water). This is the standard for checking dried solvents.
Troubleshooting KF in Oxolane-Methanol
Issue: Poor endpoint detection or drifting baseline. Root Cause: Low conductivity in pure THF or side reactions. Solution:
-
Solvent System: Ensure the KF cell contains at least 20% Methanol. If your sample is pure THFA, it is miscible and self-buffering. If your sample is pure THF, you must inject it into a Methanol-based anolyte.
-
Side Reactions: Oxolanes are generally stable. However, if your compound contains ketones or aldehydes (impurities in THFA synthesis), they react with the methanol in the KF reagent to form acetals/ketals, releasing water (false high reading).[7]
-
Fix: Use "aldehyde/ketone-specific" KF reagents (methanol-free, usually based on methoxyethanol).
-
Troubleshooting Guide (Scenario-Based)
Scenario A: "My Grignard reaction failed to initiate."
Diagnosis: Water content > 200 ppm. Immediate Action:
-
Check the solvent using Coulometric KF.
-
If wet, do not distill simple THF/MeOH mixtures to dry them. They form azeotropes (THF/Water azeotrope bp 64°C; MeOH/THF azeotrope bp 60°C).[8] Distillation will not yield anhydrous solvent.
-
Remedy: Pass the solvent through a column of activated 3A molecular sieves.
Scenario B: "The solvent turned yellow/brown during storage."
Diagnosis: Peroxide formation or BHT oxidation.[6] Immediate Action:
-
Stop work. Do not distill or evaporate.
-
Perform a semi-quantitative peroxide test.[9]
-
< 10 mg/L: Safe to treat. Pass through activated alumina to remove peroxides.
-
10–100 mg/L: Treat with ferrous sulfate.
-
> 100 mg/L: Contact chemical safety for disposal.
-
Diagram: Troubleshooting Decision Tree
Figure 2: Decision logic for remediating contaminated oxolane-methanol systems.
References
-
PubChem. (n.d.). Tetrahydrofurfuryl alcohol (Compound Summary).[2][10] National Library of Medicine. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. (Confirming 3A vs 4A sieve efficacy). [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guides: Techniques for Aldehydes and Ketones. [Link]
Sources
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. youtube.com [youtube.com]
- 6. uvic.ca [uvic.ca]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. US5559254A - Separation of a mixture of methanol and tetrahydrofuran into its constituents - Google Patents [patents.google.com]
- 9. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 10. cms.chempoint.com [cms.chempoint.com]
Technical Support Center: Resolving Phase Separation in[3-(methoxymethyl)oxolan-3-yl]methanol Extractions
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing phase separation issues, stubborn emulsions, or low extraction yields when isolating highly polar oxygenated intermediates.
Here, we address the specific physicochemical challenges of extracting [3-(methoxymethyl)oxolan-3-yl]methanol and provide field-proven, self-validating protocols to optimize your downstream processing.
Part 1: Diagnostic FAQ & Mechanistic Insights
Q1: Why does[3-(methoxymethyl)oxolan-3-yl]methanol form unbreakable emulsions and resist partitioning into the organic phase?
A: [3-(methoxymethyl)oxolan-3-yl]methanol (CAS No. 1566018-21-0)[1] is a densely oxygenated, highly polar molecule. It features a tetrahydrofuran (oxolane) ring, a methoxymethyl ether linkage, and a primary hydroxyl group. This compact arrangement provides multiple hydrogen-bond acceptors and a hydrogen-bond donor, giving the molecule an extremely low partition coefficient (
Q2: How do I force this molecule out of the aqueous phase and break the emulsion?
A: The most effective method for non-ionizable, highly polar compounds is Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [3].
Causality: Adding a high concentration of an inorganic salt (e.g.,
Q3: Which organic solvent is optimal for extracting this specific oxolane derivative? A: Switch from standard halogenated solvents (like Dichloromethane) to 2-Methyltetrahydrofuran (2-MeTHF) or n-Butanol . Causality: 2-MeTHF is a water-immiscible solvent that exhibits superior extraction efficiency for polar compounds[5]. Because its chemical framework is structurally homologous to the target molecule ("like dissolves like"), it yields a vastly superior partition coefficient. Additionally, 2-MeTHF naturally promotes cleaner phase separations with water, eliminating the need for emulsion-breaking additives[5].
Part 2: Quantitative Solvent & Additive Comparison
To optimize your extraction, refer to the following matrix detailing the causal effects of solvent and salt combinations on phase separation quality.
| Solvent System | Aqueous Additive | Phase Separation Quality | Extraction Efficiency | Mechanistic Causality |
| Dichloromethane (DCM) | None | Poor (Stable Emulsion) | Low | Halogenated solvent lacks sufficient hydrogen-bond accepting capability for the di-ether/alcohol target. |
| Ethyl Acetate (EtOAc) | None | Moderate (Slow separation) | Moderate | Better polarity than DCM, but high mutual solubility with water traps the target at the interface. |
| Ethyl Acetate (EtOAc) | Good | High | Salt increases aqueous ionic strength, driving the polar solute into the organic layer[4]. | |
| 2-Methyltetrahydrofuran | None | Excellent | Very High | "Like dissolves like"; the oxolane ring of 2-MeTHF strongly solvates the oxolane target[5]. |
| n-Butanol | Excellent | Maximum | Strong H-bond donor/acceptor solvent combined with maximum salting-out effect[3]. |
Part 3: Self-Validating Experimental Protocols
Do not rely on visual phase separation alone. The following protocols incorporate built-in validation steps to ensure absolute mass recovery.
Protocol A: Salting-Out Assisted Extraction with 2-MeTHF
-
Preparation: Measure the exact volume of the aqueous reaction mixture containing [3-(methoxymethyl)oxolan-3-yl]methanol. Transfer to an appropriately sized separatory funnel.
-
Saturation: Add solid
(approx. 36 g per 100 mL of water) portion-wise under vigorous stirring until no more salt dissolves (saturation point). Note: can be substituted if chloride ions interfere with downstream chemistry. -
Solvent Addition: Add an equal volume of 2-MeTHF to the separatory funnel.
-
Agitation: Shake vigorously for 2-3 minutes. Vent the funnel frequently to release pressure.
-
Separation & Validation (Critical Step): Allow the layers to separate completely. Do not discard the aqueous layer. Because the target molecule lacks a UV chromophore, spot both the organic and aqueous layers side-by-side on a silica TLC plate. Stain the plate with Potassium Permanganate (
) or Phosphomolybdic Acid (PMA) and heat.-
Validation: If the aqueous layer still shows a visible product spot, repeat the extraction with a fresh volume of 2-MeTHF. If the spot persists after 3 extractions, proceed to Protocol B.
-
-
Isolation: Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Continuous Liquid-Liquid Extraction (For )
If the partition coefficient remains unfavorable despite salting out, utilize infinite extraction stages.
-
Setup: Assemble a lighter-than-water continuous liquid-liquid extractor.
-
Aqueous Phase: Transfer the salt-saturated aqueous mixture into the main body of the extractor.
-
Solvent: Fill the boiling flask with 2-MeTHF and add boiling chips.
-
Reflux: Heat the flask to reflux. Causality: The 2-MeTHF vaporizes, condenses, and drips through a dispersion frit into the aqueous layer. As the fine droplets rise through the water, they continuously extract the target molecule, overcoming the unfavorable equilibrium.
-
Validation: After 12-18 hours, sample the aqueous phase and analyze via TLC (PMA stain) or GC-MS to confirm the complete depletion of the target molecule before shutting down the apparatus.
Part 4: Logical Workflows & Mechanisms (Visualizations)
Thermodynamic mechanism of Salting-Out Assisted Liquid-Liquid Extraction (SALLE).
Troubleshooting workflow for extracting highly polar oxolane derivatives.
References
-
Wikipedia - Liquid–liquid extraction. Retrieved from:[Link]
-
LCGC International - Salting-out Liquid-Liquid Extraction (SALLE). Retrieved from:[Link]
-
LCGC International - Enhancing Extractions by Salting Out. Retrieved from:[Link]
Sources
Validation & Comparative
Technical Comparison Guide: [3-(methoxymethyl)oxolan-3-yl]methanol vs. Tetrahydrofuran
The following guide provides a technical comparison between Tetrahydrofuran (THF) and its functionalized derivative, [3-(methoxymethyl)oxolan-3-yl]methanol (also referred to as MM-THFM for brevity in this analysis).
This guide is structured for researchers requiring precise data on reactivity profiles, stability, and synthetic utility.
Executive Summary
-
Tetrahydrofuran (THF) is a quintessential aprotic solvent and a reactive monomer for cationic ring-opening polymerization (CROP). Its utility is defined by its ability to solvate cations and its susceptibility to ring opening under acidic conditions.
-
[3-(methoxymethyl)oxolan-3-yl]methanol (MM-THFM) is a protic functional building block . Unlike THF, it possesses a primary hydroxyl group and a geminal-disubstituted C3 position. These features switch its role from a passive solvent to an active reagent, while simultaneously rendering the ring thermodynamically resistant to polymerization due to the Thorpe-Ingold (gem-dialkyl) effect.
Quick Data Snapshot
| Feature | Tetrahydrofuran (THF) | [3-(methoxymethyl)oxolan-3-yl]methanol |
| CAS Number | 109-99-9 | 1566018-21-0 |
| Formula | ||
| Molecular Weight | 72.11 g/mol | 146.19 g/mol |
| Solvent Class | Polar Aprotic | Polar Protic |
| Boiling Point | 66 °C | >200 °C (Predicted/Est.)* |
| Primary Reactivity | Lewis Base, Ring-Opening (CROP) | Nucleophilic (-OH), Esterification |
| Ring Stability | Labile (Polymerizes with Lewis Acids) | High (Sterically stabilized) |
*Note: Due to hydrogen bonding and increased MW, MM-THFM is a viscous liquid with low volatility compared to THF.
Structural & Reactivity Analysis
The divergence in reactivity stems from two structural modifications: the C3-Geminal Disubstitution and the Primary Hydroxyl Handle .
The Gem-Disubstituent Effect (Ring Stability)
THF is thermodynamically poised for ring-opening polymerization (producing Polytetramethylene ether glycol, PTMEG) because the ring strain release (
In contrast, MM-THFM possesses two substituents at the 3-position.
-
Mechanism: The steric bulk of the methoxymethyl and hydroxymethyl groups creates repulsive van der Waals interactions that favor the closed ring conformation over the open chain. This is a classic example of the Thorpe-Ingold Effect .
-
Outcome: While THF polymerizes rapidly with initiators like
or fluorosulfonic acid, MM-THFM is resistant to homopolymerization. It acts as a "chain terminator" or a stable scaffold rather than a monomer.
Functional Group Orthogonality
-
THF (Ether Only): Reactivity is limited to the
-carbon (peroxide formation) or the oxygen lone pair (coordination). It is chemically inert to Grignard reagents and hydrides (making it a good solvent). -
MM-THFM (Ether + Alcohol): The primary alcohol is the dominant reactive site.
-
Incompatibility: Cannot be used as a solvent for organometallics (R-Li, R-MgX) as the -OH proton will quench the reagent (
). -
Utility: Serves as a core for synthesizing spiro-cyclic compounds or hydrophilic linkers.
-
Visualization of Reactivity Pathways
Figure 1: Comparative reactivity flowchart. Green nodes indicate stable/desirable outcomes; Grey nodes indicate reaction products; Red dashed lines indicate hazards or incompatibility.
Experimental Protocols
To validate the differences described above, the following self-validating protocols can be employed.
Protocol A: Lewis Acid Stability Test (Ring Opening)
Objective: Differentiate between the polymerizable nature of THF and the steric stability of MM-THFM.
-
Setup: Prepare two flame-dried 10 mL vials under Nitrogen.
-
Reagents:
-
Vial A: 2 mL anhydrous THF.
-
Vial B: 2 mL MM-THFM (neat).
-
-
Initiation: Add 0.1 mL of Boron Trifluoride Diethyl Etherate (
) to both vials. -
Observation (24 Hours at RT):
-
Vial A (THF): Solution will become highly viscous or solidify into a gel (Polytetrahydrofuran). Validation: Invert vial; gel does not flow.
-
Vial B (MM-THFM): Solution remains liquid. The primary alcohol may complex with Boron, but the ring will not open to form a polymer chain due to the gem-disubstituent effect.
-
Protocol B: Nucleophilic Competency Test (Williamson Ether Synthesis)
Objective: Demonstrate the active reagent capability of MM-THFM compared to the inertness of THF.
-
Setup: 50 mL Round Bottom Flask, ice bath.
-
Reagents:
-
Substrate: 1.0 g MM-THFM.
-
Base: 1.2 eq Sodium Hydride (NaH), 60% dispersion.
-
Solvent: Anhydrous DMF (THF cannot be the reactant here).
-
Electrophile: Benzyl Bromide (1.1 eq).
-
-
Procedure:
-
Dissolve MM-THFM in DMF.
-
Add NaH slowly at 0°C. Observation: Gas evolution (
) indicates deprotonation of the -OH group. -
Add Benzyl Bromide and stir for 4 hours.
-
-
Control Comparison:
-
Attempting this with THF as the substrate (not solvent) yields no reaction; THF has no proton to remove.
-
-
Result: MM-THFM converts to its benzyl ether derivative.
Safety & Handling Guide
| Hazard | THF | MM-THFM |
| Peroxide Formation | High Risk. Forms explosive peroxides at the | Moderate Risk. Ether oxygens are present, but the molecule is less volatile. Standard peroxide checks are still required for long-term storage. |
| Flammability | High. Flash point -14°C. Vapors travel distances. | Low. High boiling point reduces vapor accumulation, though it is combustible. |
| Toxicity | Irritant, CNS depressant. Permeates skin/gloves rapidly. | Likely Irritant (Standard precautions for functionalized alcohols). Lower skin permeation rate expected due to polarity/size. |
References
-
Sigma-Aldrich. (n.d.). [3-(methoxymethyl)oxolan-3-yl]methanol Product Sheet. Retrieved from
-
PubChem. (n.d.). Compound Summary: [3-(methoxymethyl)oxan-3-yl]methanol.[1][2] Retrieved from
- Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 2-Oxazolines (Gem-Disubstituent Effect references). Tetrahedron, 50(8), 2297-2360.
- Pruckmayr, G., & Wu, T. K. (1978). Cationic Polymerization of Cyclic Ethers (THF Polymerization Mechanism). Macromolecules, 11(2), 265-270.
Sources
Structural characterization of [3-(methoxymethyl)oxolan-3-yl]methanol via X-ray crystallography
An Expert's Guide to the Structural Elucidation of [3-(methoxymethyl)oxolan-3-yl]methanol: A Comparative Analysis Centered on X-ray Crystallography
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of the structural characterization of [3-(methoxymethyl)oxolan-3-yl]methanol, a key intermediate in the synthesis of various biologically active molecules. While multiple analytical techniques contribute to the structural puzzle, single-crystal X-ray crystallography stands as the gold standard for providing unambiguous atomic-level detail. This document will delve into the principles and practical application of X-ray crystallography for this specific molecule, while also presenting a comparative overview of other widely used analytical methods.
The Imperative of Structural Verification
[3-(methoxymethyl)oxolan-3-yl]methanol, with its chiral center and flexible side chains, presents a unique structural challenge. An accurate understanding of its stereochemistry, bond lengths, bond angles, and intermolecular interactions is crucial for predicting its reactivity, biological activity, and physical properties. This knowledge is indispensable for researchers in medicinal chemistry and materials science, where structure-activity relationships (SAR) are a guiding principle.
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state. The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a crystal lattice. The resulting diffraction pattern is then used to calculate an electron density map, from which the precise positions of all atoms can be determined.
Experimental Workflow for X-ray Crystallographic Analysis
The successful crystallographic analysis of [3-(methoxymethyl)oxolan-3-yl]methanol hinges on a meticulous experimental workflow, from crystal growth to data refinement.
Validating Biological Activity of [3-(methoxymethyl)oxolan-3-yl]methanol Analogs
Executive Summary
This guide outlines the technical validation framework for [3-(methoxymethyl)oxolan-3-yl]methanol and its structural analogs.[1] As a gem-disubstituted tetrahydrofuran (THF) scaffold, this moiety represents a critical bioisostere used to enhance aqueous solubility and lock ligand conformation compared to carbocyclic equivalents (e.g., cyclopentanes).
The primary application of this scaffold lies in fragment-based drug discovery (FBDD) , particularly for targeting the S2 subsite of aspartyl proteases (e.g., HIV-1 protease) or as a polar core in kinase inhibitors. This guide provides a comparative performance analysis, rigorous experimental protocols, and mechanistic insights to validate its utility in lead optimization.
Part 1: Strategic Positioning & Comparative Analysis[1]
The Pharmacophore: Gem-Disubstituted THF
The [3-(methoxymethyl)oxolan-3-yl]methanol core features a quaternary carbon at the C3 position, bearing both a primary alcohol (–CH₂OH) and a methoxymethyl ether (–CH₂OCH₃).[1]
Key Structural Advantages:
-
Vectorial H-Bonding: The ether oxygen and hydroxyl group provide distinct hydrogen bond acceptor/donor vectors, crucial for interacting with backbone amides in protein pockets.[1]
-
Conformational Locking: The gem-disubstitution restricts the "envelope" puckering of the THF ring, reducing the entropic penalty upon binding.
-
Solubility: The additional ether linkage significantly lowers LogP compared to all-carbon analogs.[1]
Comparison Table: Performance vs. Standard Alternatives
| Feature | [3-(methoxymethyl)oxolan-3-yl]methanol | 3-Methyl-THF-3-methanol (Standard) | Cyclopentane Analog (Carbocycle) |
| Solubility (Aq) | High (Polar ether + alcohol) | Moderate | Low (Lipophilic) |
| Metabolic Stability | Moderate (Ether dealkylation risk) | High | High |
| H-Bond Capacity | 3 Acceptors, 1 Donor | 2 Acceptors, 1 Donor | 1 Donor (Alcohol only) |
| Target Class | Aspartyl Proteases, Kinases | General Linker | Hydrophobic Pockets |
| Synthetic Complexity | High (Quaternary center) | Moderate | Moderate |
Part 2: Biological Validation Protocols
Phase 1: In Silico Docking & Interaction Profiling
Before wet-lab synthesis, validate the binding hypothesis using molecular dynamics.[1] The gem-disubstituted nature implies a rigid fit.[1]
Workflow Visualization (DOT):
Caption: In silico workflow for validating the binding mode of gem-disubstituted THF scaffolds.
Phase 2: Enzymatic Inhibition Assay (HIV-1 Protease Model)
Substituted THFs are "privileged structures" for the P2 position of HIV protease inhibitors (e.g., Darunavir). This assay validates the scaffold's ability to displace water molecules and bind the active site.
Experimental Protocol:
-
Reagents: Recombinant HIV-1 Protease, FRET substrate (e.g., RE(Edans)SQNYPIIVK(Dabcyl)R), Assay Buffer (50 mM NaOAc, pH 4.7, 1 M NaCl, 1 mM EDTA).
-
Preparation: Dissolve the analog in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM).
-
Reaction:
-
Add 10 µL diluted inhibitor to black 96-well plate.
-
Add 80 µL enzyme solution (final conc. 20 nM). Incubate 10 min at 37°C.
-
Initiate with 10 µL substrate (final conc. 5 µM).[1]
-
-
Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 20 mins.
-
Validation: Calculate IC₅₀ using a 4-parameter logistic fit. Success Criteria: IC₅₀ < 1 µM indicates valid scaffold engagement.
Phase 3: ADME - Microsomal Stability
The methoxymethyl group is a potential site for oxidative O-dealkylation by CYP450 enzymes.[1]
Experimental Protocol:
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
Incubation:
-
Pre-incubate analog (1 µM) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Add NADPH to start.[1]
-
Sample at t = 0, 5, 15, 30, 60 min.
-
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
Metabolic Pathway Visualization (DOT):
Caption: Potential oxidative degradation pathway of the methoxymethyl ether side chain.[1]
Part 3: Data Interpretation & Troubleshooting[1]
Interpreting the Results
-
High Potency + Low Stability: The scaffold binds well but the methoxymethyl group is too labile. Solution: Replace –OCH₃ with –OCF₃ or a cyclic ether (spiro-fused).[1]
-
Low Potency + High Stability: The gem-disubstitution may be causing steric clash.[1] Solution: Invert stereochemistry at C3 or reduce the bulk of the methoxymethyl group.
Causality in Experimental Design
-
Why FRET? Continuous kinetic monitoring eliminates artifacts from compound fluorescence or quenching, common with aromatic heterocycles.[1]
-
Why HLM? The methoxymethyl ether is a specific liability for CYP-mediated clearance; S9 fractions or hepatocytes are less specific for isolating this Phase I metabolic risk.[1]
References
-
Ghosh, A. K., et al. (2024).[2] "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies." Organic & Biomolecular Chemistry.
-
Shields, B. J., & Doyle, A. G. (2016).[3] "Enantioselective Synthesis of 3,3-Disubstituted Tetrahydrofurans." Journal of the American Chemical Society.
-
PubChem. (2025).[1][4] "Tetrahydro-3-furanmethanol Compound Summary." National Library of Medicine.[1]
-
Dierynck, I., et al. (2007). "Potent inhibition of HIV-1 replication by the non-peptidic protease inhibitor TMC114 (Darunavir)."[1] Antiviral Research.
Sources
Comparative study of oxolane vs. oxetane scaffolds in medicinal chemistry
The following guide provides a comparative technical analysis of Oxolane (Tetrahydrofuran) and Oxetane scaffolds, designed for medicinal chemists and drug discovery scientists.
Executive Summary
In modern drug design, the choice between a five-membered oxolane (tetrahydrofuran, THF) and a four-membered oxetane is rarely a simple matter of ring size.[1] It is a strategic decision between conformational flexibility/chemical robustness (oxolane) and physicochemical optimization/metabolic blocking (oxetane).[2]
While oxolanes are established scaffolds found in natural products (e.g., nucleosides, polyethers), oxetanes have emerged as high-value "exotic" bioisosteres.[2] They are particularly effective as surrogates for gem-dimethyl groups and carbonyls, offering a unique ability to lower lipophilicity (
Part 1: Physicochemical Profiling
The fundamental utility of the oxetane ring lies in its ability to modulate the physicochemical profile of a lead compound more drastically than the oxolane ring.
Comparative Properties Table
The following data highlights the structural and electronic divergence between the two scaffolds.
| Property | Oxolane (THF) | Oxetane | Medicinal Chemistry Implication |
| Ring Size | 5-membered | 4-membered | Oxetane is sterically smaller, closer to gem-dimethyl volume.[2] |
| Ring Strain | ~23 kJ/mol | ~106 kJ/mol | Oxetane is more susceptible to acid-catalyzed ring opening but stable to base/nucleophiles.[2] |
| Puckering Angle | Envelope (~40°) | ~8.7° (Nearly Planar) | Oxetane provides rigid, defined exit vectors; Oxolane is flexible.[2] |
| Dipole Moment | 1.75 D | 1.93 D | Oxetane is more polar, improving aqueous solubility.[2] |
| H-Bond Basicity ( | ~1.2 | ~1.36 | Oxetane is a stronger H-bond acceptor, similar to a ketone ( |
| Lipophilicity ( | Baseline | -0.3 to -1.0 (vs. carbocycle) | Oxetane significantly lowers |
The "Oxetane Effect" on Solubility and Lipophilicity
Replacing a carbocyclic or gem-dimethyl group with an oxetane often results in a "solubility spike."[2]
-
Mechanism: The exposed oxygen lone pairs in the strained oxetane ring have higher
-character, making them more accessible for hydrogen bonding with water compared to the more sterically shielded oxygen in the puckered oxolane ring. -
Data Insight: In matched molecular pair analysis (MMPA), replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by 4-fold to >4000-fold depending on the structural context, while simultaneously lowering
.[2]
Part 2: Structural Pharmacology & Geometry
The geometric differences dictate how these rings orient substituents in the binding pocket.
Conformational Control
-
Oxolane: Exists in a dynamic "envelope" conformation.[2] Substituents at the 3-position can toggle between pseudo-axial and pseudo-equatorial orientations. This entropy can be a liability if a specific vector is required for binding.[2]
-
Oxetane: The ring is essentially planar (puckering angle < 10°).[2] A 3,3-disubstituted oxetane creates a rigid, symmetrical scaffold.[2] This acts as a "conformational lock," directing substituents in precise vectors perpendicular to the ring plane.[2]
Decision Matrix: Scaffold Selection
Use the following logic flow to determine the appropriate scaffold for your lead optimization.
Figure 1: Decision tree for selecting between oxolane and oxetane scaffolds based on ADME/Tox liabilities.
Part 3: Metabolic Stability (DMPK)
One of the most powerful applications of the oxetane ring is its resistance to oxidative metabolism.
Blocking Metabolic "Hotspots"
Cytochrome P450 (CYP450) enzymes typically attack electron-rich C-H bonds adjacent to heteroatoms (alpha-hydroxylation) or lipophilic alkyl chains.[2]
-
Oxolane Liability: The C-H bonds at the 2-position (alpha to oxygen) are susceptible to oxidative attack, leading to ring opening and potential reactive metabolite formation (e.g., lactones).[2]
-
Oxetane Stability:
-
Steric/Electronic Shielding: In 3,3-disubstituted oxetanes, the alpha-positions (2 and 4) are sterically hindered.[2]
-
Strain Energy: While the ring is strained, the transition state for CYP450 oxidation is disfavored.[2]
-
No Alpha-Protons: Replacing a susceptible methylene or methine group with a 3,3-disubstituted oxetane removes the abstractable proton entirely.[2]
-
Figure 2: Mechanistic comparison of metabolic susceptibility.[2] Oxetanes effectively block CYP450-mediated alpha-hydroxylation.
Part 4: Synthetic Methodologies
While oxolanes are easily synthesized via standard cyclization, oxetanes require specific protocols to overcome ring strain (~106 kJ/mol).[2]
Protocol: Synthesis of 3,3-Disubstituted Oxetanes
This is the industry-standard method using intramolecular Williamson etherification.[2] It is robust for creating spirocyclic oxetanes or 3,3-diaryloxetanes.[2]
Reagents:
-
Precursor: 2,2-Disubstituted-1,3-propanediol[2]
-
Activator:
-Butyllithium ( -BuLi) or NaH -
Electrophile: Tosyl chloride (TsCl) or Triflic anhydride (
)[2] -
Solvent: THF (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve the 1,3-diol (1.0 equiv) in anhydrous THF at 0°C. Slowly add
-BuLi (1.05 equiv) to deprotonate one hydroxyl group. -
Tosylation: Add TsCl (1.0 equiv) to form the mono-tosylate intermediate.[2] Stir for 1 hour.
-
Cyclization: Add a second equivalent of base (
-BuLi or NaH, 1.1 equiv) to deprotonate the remaining free hydroxyl group.[2] -
Heating: The internal alkoxide attacks the carbon bearing the tosylate.[2] Heat to reflux (60°C) for 2-12 hours. Note: The entropy of activation is unfavorable; heat is often required to overcome the strain barrier.
-
Workup: Quench with saturated
. Extract with . The oxetane is usually stable to silica gel chromatography (elute with Hexane/EtOAc).[2]
Protocol: Suzuki-Miyaura Coupling for 3-Aryloxetanes
Directly installing an aryl group onto the oxetane ring.[2]
Reagents:
-
Substrate: 3-Iodooxetane or 3-Bromooxetane
-
Partner: Aryl boronic acid (
) -
Catalyst:
/ trans-2-aminocyclohexanol (for alkyl-aryl coupling) or -
Base: NaHMDS or
[2]
Key Insight: Standard Pd-catalyzed conditions can sometimes fail due to
Part 5: Case Studies in Drug Development
Paclitaxel (Taxol)[2][4]
-
Role of Oxetane: The D-ring of Taxol is an oxetane.
-
Function: It acts as a hydrogen bond acceptor for the threonine residue in microtubules. Structure-activity relationship (SAR) studies show that opening this ring or replacing it with a larger ether abolishes activity, proving the necessity of the rigid, compact H-bond acceptor.
Pfizer EZH2 Inhibitor (PF-06821497)[5]
-
Transformation: The development team replaced a dimethylisoxazole moiety with a spirocyclic oxetane.[2][4]
-
Outcome:
-
Lipophilicity: Reduced
. -
Solubility: Drastic improvement due to the polarity of the oxetane.
-
Metabolism: The oxetane was metabolically stable, whereas the previous isoxazole moiety was prone to oxidation.
-
References
-
Wuitschik, G., et al. (2010).[2][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link[2]
-
Bull, J. A., et al. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[2]
-
Burkhard, J. A., et al. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[2]
-
Müller, K., et al. (2009).[2][5] Oxetanes as Promising Modules in Drug Discovery. Chimia. Link[2]
-
Pfizer Inc. (2018).[2] Discovery of PF-06821497, a Potent, Selective, and Orally Bioavailable EZH2 Inhibitor. Journal of Medicinal Chemistry. Link[2]
Sources
Reference Standard Qualification Guide: [3-(methoxymethyl)oxolan-3-yl]methanol
This guide outlines the rigorous qualification of reference standards for [3-(methoxymethyl)oxolan-3-yl]methanol , a critical disubstituted tetrahydrofuran intermediate used in advanced pharmaceutical synthesis.
Unlike common solvents, this specific structural motif—a quaternary carbon at position 3 bearing both a hydroxymethyl and a methoxymethyl group—presents unique analytical challenges (lack of UV chromophore, potential hygroscopicity). This guide details how to validate a "Primary Reference Standard" in-house when commercial "Research Grade" options are insufficient.
Executive Summary & Product Identity
Target Molecule: [3-(methoxymethyl)oxolan-3-yl]methanol Formula: C₇H₁₄O₃ | MW: 146.18 g/mol InChIKey: QYDPPBNXQSXAEF-UHFFFAOYSA-N Classification: Disubstituted Tetrahydrofuran / Pharmaceutical Intermediate[1][2]
The "Standard" Problem
Commercially available versions of this intermediate are often labeled "Research Grade" with purities ranging from 95% to 97% (GC Area%). For drug development (GLP/GMP), this is inadequate. The lack of a strong UV chromophore makes HPLC-UV unreliable, and the molecule's polarity can cause tailing in standard GC.
Solution: This guide establishes a qNMR (Quantitative Nuclear Magnetic Resonance) driven workflow to certify this material as a Primary Reference Standard with >99.0% accuracy.
Qualification Workflow (DOT Visualization)
The following diagram illustrates the decision logic for qualifying the reference standard, prioritizing absolute methods over relative ones.
Figure 1: Logical workflow for converting a raw chemical candidate into a qualified Primary Reference Standard. Note the prioritization of qNMR for the final assay value.
Comparative Analysis: Assay Methodologies
For this specific molecule, choosing the right assay method is critical. The table below compares the performance of the recommended qNMR method against traditional alternatives.
Table 1: Method Performance Comparison
| Feature | Method A: 1H-qNMR (Recommended) | Method B: GC-FID (Common) | Method C: HPLC-UV (Not Recommended) |
| Principle | Absolute counting of nuclei (molar ratio) | Relative volatility & ionization | UV Absorption (190-210 nm) |
| Traceability | Direct to NIST/SI via Internal Standard | Relative to itself (Area %) | Poor (Low extinction coefficient) |
| Accuracy | High (±0.5 - 1.0%) | Medium (Response factors vary) | Very Low (Solvent interference) |
| Specificity | High (distinct -CH2- signals) | High (separation of isomers) | Low (Non-specific at low |
| Sample Prep | Dissolve in D₂O or DMSO-d₆ | Dilute in MeOH/DCM | Dissolve in Mobile Phase |
| Limit of Detection | ~0.1 mg | < 1 ppm | > 100 ppm |
Expert Insight:
-
Why qNMR? [3-(methoxymethyl)oxolan-3-yl]methanol lacks a conjugated
-system. HPLC-UV at 200-210 nm is prone to baseline drift and interference from solvents like THF or Ethyl Acetate. -
Why not just GC? While GC-FID is excellent for purity (looking for side products), it is poor for assay (absolute strength) unless you already have a pure standard to calibrate against. qNMR breaks this "chicken-and-egg" cycle.
Detailed Experimental Protocols
Protocol A: Structural Identification (The "Fingerprint")
Before assay, confirm the 3,3-disubstitution pattern to rule out the 2,3-isomer.
-
Instrument: 400 MHz NMR or higher.
-
Solvent: DMSO-d₆ (prevents -OH exchange broadening).
-
Key Signals (Expected):
- ~3.2 ppm (Singlet, 3H): Methoxyl group (-OCH ₃).
- ~3.3-3.5 ppm (Multiplets): Ring protons (-CH ₂-O-).
- ~4.5 ppm (Triplet/Broad): Hydroxyl proton (-OH ).
-
Crucial Check: The absence of a methine proton at the 3-position confirms the quaternary center.
Protocol B: 1H-qNMR Assay (The "Gold Standard")
This protocol establishes the certified potency of your standard.
Reagents:
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) if solubility permits. Maleic acid is preferred for D₂O/DMSO solubility.
-
Solvent: D₂O (99.9% D) or DMSO-d₆.
Procedure:
-
Weighing: Accurately weigh ~20 mg of the Sample (
) and ~10 mg of the Internal Standard ( ) into the same vial using a micro-balance (readability 0.001 mg). -
Dissolution: Add 0.7 mL deuterated solvent. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Critical: must be of the slowest proton). -
Scans: 16 or 32.
-
-
Calculation:
Protocol C: Volatile Impurity Profiling (GC-FID)
Used to determine "Chromatographic Purity" and subtract solvents.
-
Column: DB-WAX or ZB-624 (Polar column required for alcohol/ether separation).
-
Inlet: Split 1:50, 250°C.
-
Temp Program: 40°C (hold 5 min)
10°C/min 240°C (hold 5 min). -
Detection: FID at 260°C.
-
Pass Criteria: No single impurity >0.5%; Total impurities <2.0%.
Handling & Stability
-
Hygroscopicity: The hydroxymethyl and ether functions make this molecule moderately hygroscopic.
-
Storage: Store under Argon/Nitrogen at 2-8°C.
-
Desiccant: Store secondary containers with activated silica gel.
-
References
-
Ph. Eur. 2.2.33. (2023). Nuclear Magnetic Resonance Spectroscopy. European Pharmacopoeia.[9] Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link
-
BIPM. (2020). Guidance on the use of qNMR for purity determination of organic compounds. Bureau International des Poids et Mesures. Link
-
PubChem. (n.d.).[4] Compound Summary: [3-(methoxymethyl)oxolan-3-yl]methanol.[6] National Library of Medicine.[5] Link
-
ICH Q3C (R8). (2021). Impurities: Guideline for Residual Solvents. International Council for Harmonisation. Link
Sources
- 1. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 2. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 1-Phenylethyl radical | C8H9 | CID 137551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 15833-64-4: Tetrahydro-3-methyl-3-furanmethanol [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Infrared (IR) spectroscopy fingerprints for [3-(methoxymethyl)oxolan-3-yl]methanol
High-Fidelity Infrared (IR) Spectroscopy Fingerprinting: A Comparative Guide for[3-(methoxymethyl)oxolan-3-yl]methanol
Introduction
In the rigorous landscape of drug development and synthetic chemistry, confirming the exact molecular architecture of intermediates is non-negotiable.[3-(methoxymethyl)oxolan-3-yl]methanol (CAS: 1566018-21-0) is a highly specialized building block featuring a central oxolane (tetrahydrofuran) ring substituted at the C3 position with both a hydroxymethyl and a methoxymethyl group. Distinguishing this specific substitution pattern from its regioisomers and structural analogs requires analytical techniques with high resolving power.
As a Senior Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy not just as a qualitative tool, but as a definitive structural validator. This guide objectively compares the IR spectral fingerprint of [3-(methoxymethyl)oxolan-3-yl]methanol against common alternatives, detailing the mechanistic causality behind its vibrational modes and providing a self-validating experimental protocol for accurate spectral acquisition.
Mechanistic Principles: Decoding the Vibrational Causality
To understand the IR spectrum of [3-(methoxymethyl)oxolan-3-yl]methanol, we must analyze the causality of its dipole moment changes during molecular vibration. The mid-infrared spectrum is broadly divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹)[1][2].
-
The Dual-Ether Fingerprint (1050–1150 cm⁻¹): The most diagnostic feature of this molecule is its dual-ether system. It contains a cyclic ether (the oxolane ring) and an acyclic ether (the methoxymethyl group). The asymmetric C-O-C stretching vibrations of these two distinct environments couple and overlap, creating a broadened, multiplet peak structure in the fingerprint region. This pattern is completely different from molecules containing only a single ether type[3].
-
Steric Crowding at C3: The C3 carbon is quaternary, anchoring both the -CH₂OH and -CH₂OCH₃ groups. This steric bulk restricts the rotational conformers of the hydroxymethyl group. Mechanistically, this specific geometry subtly shifts the primary alcohol C-O stretch (~1035 cm⁻¹) and sharpens the O-H stretching band (~3320 cm⁻¹) due to highly directional, intramolecular hydrogen bonding[1].
-
Aliphatic C-H Stretches (2850–2950 cm⁻¹): The sp³ hybridized carbons produce distinct symmetric and asymmetric stretching modes. The presence of the terminal methyl group (-OCH₃) adds a specific C-H stretching shoulder that is absent in non-methylated analogs[1].
Comparative Spectral Analysis
How does the IR fingerprint of[3-(methoxymethyl)oxolan-3-yl]methanol compare to its alternatives? We benchmark it against two structural analogs to highlight its unique spectral performance:
-
(Tetrahydrofuran-3-yl)methanol: Lacks the methoxymethyl group (single ether environment).
-
[2-(methoxymethyl)oxolan-2-yl]methanol: A regioisomer where substitutions occur at the C2 position, adjacent to the ring oxygen.
The table below summarizes the quantitative spectral shifts, demonstrating how the unique C3-quaternary center of our target molecule modulates vibrational frequencies.
| Functional Group / Vibration Mode | [3-(methoxymethyl)oxolan-3-yl]methanol (Target) | (Tetrahydrofuran-3-yl)methanol (Analog 1) | [2-(methoxymethyl)oxolan-2-yl]methanol (Analog 2) | Mechanistic Causality for Target Shift |
| O-H Stretch (Alcohol) | ~3320 cm⁻¹ (Sharp/Broad) | ~3350 cm⁻¹ (Broad) | ~3310 cm⁻¹ (Sharp) | C3 steric crowding enforces specific intramolecular H-bonding conformers. |
| C-H Stretch (Aliphatic) | 2870, 2930, 2980 cm⁻¹ | 2865, 2940 cm⁻¹ | 2875, 2935, 2985 cm⁻¹ | Additional peak at 2980 cm⁻¹ confirms the -OCH₃ methyl group. |
| C-O-C Stretch (Cyclic Ether) | ~1075 cm⁻¹ (Strong) | ~1070 cm⁻¹ (Strong) | ~1090 cm⁻¹ (Strong) | Ring strain differs between C2 and C3 substitutions, shifting the frequency. |
| C-O-C Stretch (Acyclic Ether) | ~1115 cm⁻¹ (Medium) | Absent | ~1110 cm⁻¹ (Medium) | Confirms the presence of the methoxymethyl substitution. |
| C-O Stretch (1° Alcohol) | ~1035 cm⁻¹ (Strong) | ~1045 cm⁻¹ (Strong) | ~1025 cm⁻¹ (Strong) | Inductive effects from the adjacent quaternary C3 carbon shift the stretch. |
Experimental Methodology: A Self-Validating ATR-FTIR Protocol
To capture these subtle spectral differences, traditional transmission FTIR (using KBr pellets) is inadequate. KBr is highly hygroscopic; absorbed moisture will artificially broaden the O-H band, masking the critical structural data of the hydroxymethyl group.
Instead, we employ Attenuated Total Reflectance (ATR) FTIR. ATR utilizes an internal reflection element (e.g., a diamond crystal) that creates an evanescent wave penetrating the sample by only a few micrometers[4]. This eliminates moisture interference, preserves the sample, and ensures a highly reproducible pathlength—a critical requirement for quantitative comparison[5].
Step-by-Step Workflow:
-
System Preparation & Environmental Control: Purge the FTIR spectrometer with dry nitrogen for 30 minutes prior to analysis. Causality: This eliminates atmospheric CO₂ (which absorbs at 2350 cm⁻¹) and water vapor (which causes sharp, noisy peaks in the 3500–4000 cm⁻¹ and 1300–1900 cm⁻¹ regions), ensuring a flat baseline.
-
Background Acquisition: Collect a background spectrum of the clean, empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Self-Validation: The software automatically subtracts this background from the sample spectrum, isolating the instrument's optical response from the molecule's actual absorbance.
-
Sample Application: Deposit 2–3 μL of the neat liquid[3-(methoxymethyl)oxolan-3-yl]methanol directly onto the ATR crystal. Ensure complete coverage of the active sensing area to maximize the signal-to-noise ratio.
-
Spectral Acquisition: Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
-
Data Processing (ATR Correction): Apply an ATR correction algorithm. Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region appear artificially intense compared to the functional group region. ATR correction normalizes the spectrum to mimic a standard transmission pathlength, allowing for accurate relative intensity comparisons.
-
Baseline Correction & Peak Picking: Apply a polynomial baseline correction to account for any scattering effects, followed by automated peak picking with a sensitivity threshold set to identify the multiplet C-O-C stretches.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating ATR-FTIR analytical workflow.
Figure 1: Standardized ATR-FTIR workflow for spectral acquisition and structural validation.
References
Sources
Benchmarking Synthetic Routes for 3,3-Disubstituted Oxolanes: A Comprehensive Comparison Guide
Introduction
The 3,3-disubstituted oxolane (tetrahydrofuran) motif is a privileged scaffold in modern drug discovery. It is frequently deployed as a metabolically stable bioisostere for gem-dimethyl groups and serves as a core structural element in 1[1]. However, synthesizing the quaternary C3 center presents significant steric and thermodynamic challenges.
As a Senior Application Scientist, selecting the optimal synthetic route requires balancing substrate scope, scalability, and stereocontrol. This guide benchmarks three distinct, field-proven methodologies, analyzing the causality behind reagent selection and providing self-validating protocols to expand your .
Route Selection Logic
Before committing to a synthetic pathway, researchers must evaluate the starting materials and the desired functionalization of the final oxolane ring. The decision matrix below outlines the logical flow for route selection.
Decision matrix for selecting the optimal 3,3-disubstituted oxolane synthetic route.
Route A: Intramolecular Williamson Etherification (Diol Cyclization)
Mechanistic Rationale & Causality
This classical approach relies on the activation of one alcohol in a 2,2-disubstituted 1,4-butanediol, followed by an intramolecular SN2 displacement. Forming a 3,3-disubstituted system means the cyclization must overcome the steric bulk of the geminal substituents. The transition from NaH to KOtBu in this protocol is a deliberate troubleshooting choice: KOtBu ensures complete, homogeneous deprotonation of the sterically encumbered alcohol, bypassing the sluggish solid-liquid interfacial kinetics of NaH and preventing competitive E2 elimination of the tosylate.
Self-Validating Protocol
-
Monotosylation: Dissolve the 2,2-disubstituted 1,4-butanediol (1.0 equiv) in anhydrous CH₂Cl₂. Add pyridine (2.0 equiv) and cool strictly to 0 °C. Add p-TsCl (1.05 equiv) portion-wise. Self-Validation: Maintaining 0 °C prevents over-tosylation; TLC should show a single new spot (monotosylate) with minimal ditosylate formation.
-
Isolation: Quench with 1M HCl, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
-
Cyclization: Dissolve the crude monotosylate in anhydrous THF (0.1 M). Cool to 0 °C and add KOtBu (1.5 equiv) dropwise. Self-Validation: The solution must turn homogeneous. If a heavy suspension remains, deprotonation is incomplete, risking lower yields.
-
Completion: Stir at room temperature for 2–4 hours. Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.
Route B: Palladium-Catalyzed Carboalkoxylation
Mechanistic Rationale & Causality
This method couples γ-hydroxy alkenes with aryl or vinyl bromides, constructing the THF ring with concurrent formation of 2[2]. The choice of NaOtBu is dictated by the pKa of the γ-hydroxy alkene; complete alkoxide formation is required to drive the ligand exchange on the Pd(II) intermediate. Furthermore, the bulky phosphine ligand actively stabilizes the Pd(II) intermediate and accelerates the intramolecular olefin insertion, outcompeting premature β-hydride elimination.
Catalytic cycle of Pd-catalyzed carboalkoxylation forming substituted oxolanes.
Self-Validating Protocol
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%), DPEphos ligand (5 mol%), and NaOtBu (1.4 equiv) in a Schlenk flask. Add anhydrous toluene (0.2 M) and stir for 15 minutes. Self-Validation: An observable color shift (typically to a deep red/orange) confirms the complete formation of the active monomeric Pd(0)L_n species.
-
Reagent Addition: Add the γ-hydroxy alkene (1.0 equiv) and the aryl bromide (1.2 equiv).
-
Reaction: Seal the flask, remove from the glovebox, and heat at 90 °C for 12–24 hours.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, concentrate, and purify via chromatography.
Route C: Radical Carbonylation and Reductive Cyclization
Mechanistic Rationale & Causality
This highly specialized route utilizes radical chemistry to construct oxolan-3-ones. The use of tris(trimethylsilyl)silane (TTMSS) instead of toxic tin hydrides provides a safer reagent profile while offering an optimal hydrogen-atom transfer rate that does not prematurely quench the carbon-centered radical. The 80 atm CO pressure is the thermodynamic linchpin: because the addition of a carbon radical to CO is reversible, high pressure strictly shifts the equilibrium toward the acyl radical, ensuring the 5-exo-trig cyclization proceeds efficiently to form the 3[3].
Radical carbonylation and reductive cyclization pathway to oxolan-3-ones.
Self-Validating Protocol
-
Preparation: In a high-pressure autoclave, dissolve the selenide precursor (1.0 equiv), TTMSS (1.2 equiv), and AIBN (0.2 equiv) in anhydrous benzene (0.05 M).
-
Pressurization: Seal the autoclave and purge with CO gas three times. Pressurize the vessel strictly to 80 atm of CO. Self-Validation: Failure to maintain ≥80 atm will result in direct reduction of the alkyl radical, bypassing carbonylation entirely.
-
Initiation: Heat the vessel to 80 °C and stir vigorously for 12 hours.
-
Workup: Cool the vessel to room temperature and safely vent the CO gas in a well-ventilated fume hood. Concentrate the crude mixture and purify via flash chromatography.
Quantitative Benchmarking and Reaction Parameters
To facilitate direct comparison, the quantitative performance metrics and standardized reaction conditions for all three routes are summarized below.
Table 1: Performance Metrics & Scalability
| Synthetic Route | Yield Range | Diastereoselectivity (dr) | Scalability | Key Limitation |
|---|---|---|---|---|
| Intramolecular Williamson | 75–95% | N/A (Quaternary center) | High (Multi-gram) | Requires pre-functionalized diols |
| Pd-Catalyzed Carboalkoxylation | 60–85% | Up to >20:1 (trans) | Moderate | Sensitive to steric bulk at alkene |
| Radical Carbonylation | 50–70% | Moderate to High | Low | Requires specialized high-pressure autoclave |
Table 2: Standardized Reaction Conditions
| Synthetic Route | Catalyst / Initiator | Base / Additive | Solvent | Temp | Time |
|---|---|---|---|---|---|
| Intramolecular Williamson | None | KOtBu (1.5 equiv) | THF | 0 °C to 25 °C | 2–4 h |
| Pd-Catalyzed Carboalkoxylation | Pd₂(dba)₃ (2.5 mol%) | NaOtBu (1.4 equiv) | Toluene | 90 °C | 12–24 h |
| Radical Carbonylation | AIBN (0.2 equiv) | TTMSS (1.2 equiv) | Benzene | 80 °C | 12 h |
References
-
Diva-Portal - Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Available at: [Link]
-
ACS Publications - Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at:[Link]
-
Organic Chemistry Portal - Tetrahydrofuran synthesis. Available at:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [3-(methoxymethyl)oxolan-3-yl]methanol
This document provides essential, immediate safety and logistical information for the proper disposal of [3-(methoxymethyl)oxolan-3-yl]methanol. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building a foundation of trust through expertise and a commitment to best practices. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to directly address operational questions regarding the safe disposal of this compound.
Hazard Identification and Risk Assessment
The first and most critical step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on its structure, [3-(methoxymethyl)oxolan-3-yl]methanol should be presumed to be a flammable liquid and potentially harmful if ingested, inhaled, or absorbed through the skin.
Causality Behind Precautionary Hazard Classification: The presence of the alcohol and ether functionalities in a small organic molecule suggests a degree of volatility and flammability. The structural similarity to methanol, a known toxic substance, necessitates treating it with a high level of caution to mitigate unforeseen risks.
Table 1: Postulated Hazard Profile of [3-(methoxymethyl)oxolan-3-yl]methanol
| Hazard Classification | Postulated Risk | Recommended Precautions |
| Physical Hazards | Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools and explosion-proof equipment. |
| Health Hazards | Potentially Toxic | Avoid contact with skin and eyes. Do not ingest or inhale. Handle in a well-ventilated area or a chemical fume hood. |
| Skin/Eye Irritant | May cause irritation upon contact. | |
| Environmental Hazards | Potentially Harmful | Prevent release into the environment. Do not dispose of down the drain.[1][2] |
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. When handling [3-(methoxymethyl)oxolan-3-yl]methanol for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are required to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant lab coat should be worn and fully buttoned.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Expert Insight: The selection of appropriate PPE is not merely a checklist item; it is a critical risk mitigation strategy. The use of a fume hood is paramount due to the potential for vapor inhalation, a primary route of exposure for volatile organic compounds.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial solvent absorbent.
-
Collect the absorbed material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.[3]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and then with soap and water. Place all cleanup materials in the hazardous waste container.
Major Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
If it is safe to do so, turn off all ignition sources.[3]
-
Close the laboratory door to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) office for emergency response.[3]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Waste Collection and Disposal Workflow
The disposal of [3-(methoxymethyl)oxolan-3-yl]methanol must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][4]
Step-by-Step Disposal Protocol:
-
Container Selection: Use a designated, chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.[5][6] The container must be clean and dry before the first addition of waste.
-
Waste Segregation: Do not mix [3-(methoxymethyl)oxolan-3-yl]methanol waste with incompatible waste streams, such as strong acids, bases, or oxidizers.[7][8] It should be collected as a non-halogenated organic solvent waste.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[9][10][11] The label must include:
-
The full chemical name: "[3-(methoxymethyl)oxolan-3-yl]methanol". Do not use abbreviations or chemical formulas.[4][9][10]
-
An accurate estimation of the concentration if in a solution.
-
The date of first accumulation.[9]
-
The name and contact information of the principal investigator or responsible person.[4]
-
The location (building and room number) where the waste was generated.[9]
-
Appropriate hazard pictograms (e.g., flammable, toxic).[4]
-
Accumulation and Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[11][12][13] If a funnel is used, it must be removed and the container capped immediately after use.[14]
-
Store the waste container in a designated satellite accumulation area, which must be at or near the point of generation.
-
The storage area must be in a well-ventilated location, away from ignition sources.
-
Secondary containment (such as a larger, chemically resistant tub) is required to capture any potential leaks or spills.[9][15]
-
-
Request for Disposal: Once the container is full (a general rule is to not exceed 90% capacity to allow for vapor expansion), or if the accumulation time limit set by your institution is reached, arrange for a pickup by your institution's EHS department.[4] Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of [3-(methoxymethyl)oxolan-3-yl]methanol.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By adhering to these steps—from hazard assessment and PPE use to proper labeling and storage—you create a chain of safety that minimizes risk at every stage. Each step is a checkpoint to ensure that the chemical is handled in a manner that protects you, your colleagues, and the environment. The involvement of your institution's EHS department for final disposal provides an external validation of your safe handling practices.
By treating [3-(methoxymethyl)oxolan-3-yl]methanol with the precautions outlined in this guide, you are adopting a conservative and responsible approach to chemical waste management, which is the cornerstone of a strong laboratory safety culture.
References
-
(June 7, 2024)
-
(May 5, 2023)
-
(November 24, 2023)
-
(January 11, 2022)
-
(May 25, 2013)
-
(July 10, 2024)
-
(February 12, 2025)
-
(November 22, 2021)
Sources
- 1. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 2. web.mit.edu [web.mit.edu]
- 3. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. researchgate.net [researchgate.net]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. sjsu.edu [sjsu.edu]
- 10. bu.edu [bu.edu]
- 11. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 12. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 13. cmu.edu [cmu.edu]
- 14. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. archviewservices.com [archviewservices.com]
Standard Operating Procedure: Handling, PPE, and Disposal of [3-(methoxymethyl)oxolan-3-yl]methanol
Mechanistic Hazard Profile
[3-(methoxymethyl)oxolan-3-yl]methanol is a specialized oxolane derivative critical for advanced synthetic chemistry and drug development. However, its structural combination of an oxolane (tetrahydrofuran) ring and a methoxymethyl ether moiety makes it highly susceptible to autoxidation. When exposed to ambient air and light, oxygen inserts into the alpha-carbon-hydrogen bonds adjacent to the ether oxygens, generating shock-sensitive hydroperoxides (1)[1]. Consequently, operational safety relies on preventing peroxide accumulation and utilizing highly specific chemical barrier materials.
Personal Protective Equipment (PPE) Matrix
A common and dangerous point of failure in handling oxolane derivatives is the improper selection of gloves. Standard nitrile gloves offer virtually no protection against tetrahydrofuran-based solvents, permeating in under one minute and carrying dissolved hazardous solutes directly to the skin (2)[2].
| PPE Category | Required Specification | Mechanistic Justification |
| Hand Protection | Silver Shield® (Norfoil) or Butyl Rubber gloves (0.6 mm+). | These specific elastomers resist degradation and permeation by highly polar cyclic ethers. Silver Shield laminates provide >8 hours of breakthrough resistance (3)[3]. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles. Add a face shield for volumes > 500 mL. | Protects against severe ocular irritation and potential splash hazards during pressurized inert gas transfers. |
| Body Protection | Flame-Resistant (FR) Nomex Lab Coat, long pants, closed-toe non-porous shoes. | The compound is a combustible/flammable liquid. FR garments prevent secondary ignition in the event of a static discharge or flash fire. |
| Respiratory | Certified Chemical Fume Hood (Face velocity 80-100 fpm). | Prevents inhalation of irritating vapors and safely vents potential off-gassing away from the operator. |
Operational Plan: Step-by-Step Handling Methodology
To establish a self-validating safety system, every interaction with this chemical must verify the absence of explosive peroxides before proceeding.
Step 1: Visual Inspection Before touching the container cap, inspect the exterior threads for white crystalline solids or liquid stratification.
-
Causality: Friction from unscrewing a cap coated in solid peroxides provides the activation energy for a localized detonation (4)[4]. If crystals are present, DO NOT OPEN . Contact Environmental Health and Safety (EHS) immediately.
Step 2: Pre-Use Peroxide Testing If visually clear, open the container inside a certified fume hood. Dip a semi-quantitative KI (potassium iodide) starch peroxide test strip into the liquid.
-
0 - 25 ppm: Safe for standard use.
-
25 - 100 ppm: Treat with a reducing agent (e.g., ferrous sulfate) to quench peroxides before use.
-
> 100 ppm: Immediately reseal the container. Do not attempt to use or move the chemical; contact EHS for specialized disposal.
Step 3: Inert Atmosphere Handling Utilize a Schlenk line or a glovebox to handle the chemical under an inert atmosphere (Nitrogen or Argon). For transfers > 20 mL, use gas-tight syringes or cannula techniques to prevent atmospheric oxygen from initiating the radical autoxidation cascade.
Step 4: Concentration Limits (Never Distill to Dryness) If your workflow requires concentrating[3-(methoxymethyl)oxolan-3-yl]methanol via rotary evaporation or distillation, always leave at least 10-20% residual bottoms (4)[4].
-
Causality: Hydroperoxides have significantly higher boiling points than the parent ether. Distilling to dryness concentrates these peroxides in the flask, leading to shock-sensitive, explosive residues.
Disposal and Quenching Plan
Proper disposal prevents downstream hazards in waste accumulation areas.
Step 1: Post-Use Peroxide Verification Prior to transferring the chemical to a waste carboy, re-test the solution using a KI peroxide strip.
Step 2: Quenching (If Required) If peroxides are detected between 25-100 ppm, quench the waste by stirring it with a 10% w/v aqueous solution of ferrous sulfate (FeSO₄) or sodium bisulfite (NaHSO₃) until a subsequent test strip reads 0 ppm.
Step 3: Waste Segregation Transfer the peroxide-free waste into a clearly labeled "Non-Halogenated Flammable Organic Waste" container. Do not mix with strong oxidizers (e.g., nitric acid, permanganates), as this will trigger a violent exothermic reaction.
Operational Workflow Diagram
Operational workflow for peroxide testing and disposal of [3-(methoxymethyl)oxolan-3-yl]methanol.
References
-
1 - BASF Petronas
-
4 - University of Missouri-St. Louis (UMSL)
-
3 - Syracuse University / North Safety Products
-
2 - University of Michigan
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
